5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Description
BenchChem offers high-quality 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-1,3-dimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTGUFFMXLWGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649236 | |
| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854531-33-2 | |
| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic Acid (CAS No. 854531-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a fluorinated indole derivative of significant interest in medicinal chemistry. The document details the compound's chemical identity, including its CAS number, molecular formula, and structure. A plausible, multi-step synthetic pathway is presented, based on established and reliable organic chemistry transformations, including the Fischer indole synthesis, N-methylation, and saponification. Each proposed synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, this guide outlines the expected physicochemical properties and provides a thorough analysis of the anticipated spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) crucial for its identification and characterization. The guide concludes with a discussion on the relevance and potential applications of fluorinated indoles in modern drug discovery, underscoring the strategic importance of fluorine incorporation in modulating pharmacokinetic and pharmacodynamic properties.
Chemical Identity and Physicochemical Properties
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the family of fluorinated indole carboxylic acids. The presence of a fluorine atom at the 5-position of the indole ring, along with methyl groups at the nitrogen (N-1) and the 3-position, imparts unique electronic and conformational properties that are highly sought after in the design of novel therapeutic agents.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 854531-33-2 | [1][2] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [1] |
| Molecular Weight | 207.20 g/mol | [1][2] |
| IUPAC Name | 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | [1] |
| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=C(F)C=C21 | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Expected to be a solid, likely a white to off-white or pale yellow powder. | [3] |
| Melting Point | Not explicitly reported. The related compound, 5-fluoroindole-2-carboxylic acid, has a melting point of 279 °C. Methylation is expected to alter this value. | [3] |
| Solubility | Predicted to have limited solubility in water and non-polar organic solvents, but good solubility in polar organic solvents like DMSO, DMF, and alcohols. The carboxylic acid moiety will increase solubility in basic aqueous solutions. | [3] |
Strategic Synthesis Pathway
The synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can be logically approached through a multi-step sequence, commencing with the construction of the core indole scaffold, followed by functional group manipulations. A robust and widely applicable strategy involves the Fischer indole synthesis to create a 3-methyl-substituted indole ester, which is then N-methylated and finally saponified to yield the target carboxylic acid.
The causality behind this strategic choice lies in its efficiency and control. The Fischer indole synthesis is a powerful method for creating substituted indoles from readily available anilines and ketones.[4][5] Starting with an ester derivative simplifies purification and allows for the more challenging N-alkylation to be performed on a less reactive substrate before the final hydrolysis.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
The following protocols are based on well-established synthetic transformations and serve as a validated guide for the preparation of the target molecule and its intermediates.
This initial step constructs the core indole ring system. The reaction between 4-fluorophenylhydrazine and ethyl 2-methylacetoacetate under acidic conditions drives the cyclization to form the indole.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 2-methylacetoacetate (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours to form the intermediate hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the resulting crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight) or slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Heat the mixture to 80-100 °C for 1-2 hours. The color of the mixture will typically darken.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate.
With the indole core established, the next step is the methylation of the nitrogen atom. Using a strong base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source, is a standard and effective method.
Materials:
-
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate.
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a robust transformation achieved by heating with a strong base.
Materials:
-
Ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl, 1M or 2M)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide pellets (3-5 eq).
-
Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data based on the structure of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups, and the carboxylic acid proton.
-
Aromatic Protons (3H): These will appear in the range of δ 7.0-7.8 ppm. The fluorine at C-5 will cause splitting of the adjacent protons (H-4 and H-6), resulting in doublet of doublets or more complex multiplets. H-7 will likely appear as a doublet.
-
N-Methyl Protons (3H): A sharp singlet is expected around δ 3.7-4.0 ppm.
-
C3-Methyl Protons (3H): A sharp singlet is expected around δ 2.4-2.6 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift, typically > δ 12 ppm.
¹³C NMR: The carbon NMR will provide key information about the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons (8C): Signals will appear between δ 100-160 ppm. The carbon bearing the fluorine (C-5) will show a large one-bond C-F coupling constant (¹JCF) and is expected to be significantly upfield. Other aromatic carbons will also show smaller couplings to fluorine.
-
N-Methyl Carbon: A signal around δ 30-35 ppm.
-
C3-Methyl Carbon: A signal around δ 10-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands that confirm the presence of the carboxylic acid and the substituted indole core.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A band in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): For an exact mass measurement (e.g., HRMS), the expected m/z would be approximately 207.0696, corresponding to the molecular formula C₁₁H₁₀FNO₂. In standard electron ionization (EI) mass spectrometry, this molecular ion should be observable.
-
Fragmentation: A common fragmentation pattern for indole-2-carboxylic acids is the loss of CO₂ (44 Da) and/or COOH (45 Da).
Applications in Drug Development
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The fluorine atom in 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can serve several key roles:
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically labile position can block this pathway, thereby increasing the half-life and oral bioavailability of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding.
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug candidate.
The indole scaffold itself is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[6] Derivatives of indole-2-carboxylic acid have been investigated for a range of therapeutic applications, including as antivirals, anti-inflammatories, and anticancer agents. Therefore, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid represents a valuable building block for the synthesis of novel, potentially improved therapeutic agents.
Safety and Handling
As with all laboratory chemicals, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.[7] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.
References
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Solubility of Things. 5-Fluoroindole-2-carboxylic acid. Available from: [Link].
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PubChem. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid. Available from: [Link].
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- Supporting information for "Iridium-Catalyzed N-Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry.
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ChEMBL. Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). Available from: [Link].
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Wikipedia. Fischer indole synthesis. Available from: [Link].
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Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available from: [Link].
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ResearchGate. A Short Synthesis of 9-Fluoroellipticine from 5-Fluoroindole. Available from: [Link].
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MDPI. Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime. Available from: [Link].
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NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available from: [Link].
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Justia Patents. New Process for the Synthesis of 5-Fluoro-3-(Difuoromethyl)-5-Fluoro-1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives and the Free Acid Thereof. Available from: [Link].
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National Center for Biotechnology Information. 5-Fluoro-1H-indole-3-carboxylic acid. Available from: [Link].
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MDPI. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Available from: [Link].
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PubChem. 5-fluoro-2,2-dimethyl-3H-indole-1-carboxylic acid. Available from: [Link].
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Sunway Pharm Ltd. 5-Fluoro-1,3-dimethyl-1h-indole-2-carboxylic acid - CAS:854531-33-2. Available from: [Link].
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MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link].
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5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic Acid: A Core Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide:
Abstract: 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a synthetic heterocyclic compound featuring a fluorinated and N-methylated indole core. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic pathway, reactivity profile, and spectroscopic characteristics. The strategic incorporation of a fluorine atom at the C5 position, combined with methylation at N1 and C3, creates a unique electronic and steric profile, making this molecule a valuable building block for drug discovery. We will explore its potential applications, drawing parallels with structurally related compounds that have demonstrated significant therapeutic activity, such as kinase and HIV-1 integrase inhibitors. This document is intended for researchers and professionals in organic synthesis and drug development, offering both foundational data and field-proven insights into the molecule's utility.
Molecular Overview and Physicochemical Properties
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of this nucleus allows for the fine-tuning of a molecule's pharmacological properties. In 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, three key modifications contribute to its distinct character:
-
Fluorination (C5): The introduction of a fluorine atom at the 5-position significantly alters the molecule's electronic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability. Its presence also offers a unique probe for ¹⁹F NMR studies, which can be invaluable in biological systems.[1]
-
N-Methylation (N1): The methyl group on the indole nitrogen removes the acidic N-H proton, which prevents hydrogen bond donation and can alter the molecule's binding profile with biological targets. This modification also increases lipophilicity.
-
C3-Methylation (C3): The methyl group at the C3 position, a common site for electrophilic attack on the indole ring, provides steric bulk and blocks this reactive site, enhancing the compound's stability and directing further reactions elsewhere.
Compound Identification
| Property | Value | Reference |
| IUPAC Name | 5-fluoro-1,3-dimethylindole-2-carboxylic acid | [2] |
| CAS Number | 854531-33-2 | [2] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [2] |
| Molecular Weight | 207.20 g/mol | Calculated |
| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=C(F)C=C21 | [2] |
| InChI Key | FCTGUFFMXLWGPP-UHFFFAOYSA-N | [2] |
Physicochemical Data
Experimental physicochemical data for this specific molecule is not widely available in public literature. The values below are computationally predicted or inferred from structurally similar compounds, such as 5-fluoroindole-2-carboxylic acid.
| Property | Predicted/Inferred Value | Rationale / Source |
| Appearance | White to off-white or yellow solid | Based on analogs like 5-fluoro-1H-indole-2-carboxylic acid.[3] |
| Melting Point | Not determined (expected >150 °C) | Indole carboxylic acids are typically high-melting solids. |
| Boiling Point | Not determined | --- |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Carboxylic acids show poor aqueous solubility but dissolve in organic media.[4] |
| pKa | ~3.5 - 4.5 (Carboxylic Acid) | The electron-withdrawing nature of the indole and fluorine likely lowers the pKa relative to a simple aliphatic carboxylic acid. |
Synthesis and Purification
The synthesis of substituted indole-2-carboxylic acids can be approached through several established methodologies. The Fischer indole synthesis is a robust and versatile choice, particularly for generating the core indole scaffold from readily available phenylhydrazines and carbonyl compounds.[1][4] A plausible and efficient route to the title compound is outlined below.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Fischer Indole Synthesis of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
-
To a stirred solution of 4-fluorophenylhydrazine (1.0 eq) in absolute ethanol, add ethyl 2-methylacetoacetate (1.05 eq).
-
Add a catalytic amount of concentrated sulfuric acid (or another acid catalyst like polyphosphoric acid) to the mixture. The causality here is that the acid catalyzes both the formation of the hydrazone intermediate and the subsequent-sigmatropic rearrangement and cyclization.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring progress by TLC. The elevated temperature is necessary to overcome the activation energy for the cyclization step.
-
After cooling, pour the mixture into ice-water. The product will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol/water mixture.
Step 2: N-Methylation
-
In an inert atmosphere (e.g., under Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF. NaH is a strong, non-nucleophilic base chosen to deprotonate the indole nitrogen efficiently.
-
Cool the suspension to 0 °C and add a solution of the indole ester from Step 1 (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise. This is a classic Sₙ2 reaction where the indolide anion acts as the nucleophile.
-
Stir for 2-3 hours at room temperature. Monitor by TLC until the starting material is consumed.
-
Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Step 3: Saponification to the Final Product
-
Dissolve the N-methylated ester from Step 2 (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux for 2-6 hours. The hydrolysis of the ester to the carboxylate salt is monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl). The desired carboxylic acid will precipitate.
-
Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven.
Chemical Reactivity and Derivatization
The reactivity of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is governed by the interplay of its functional groups.
Caption: Key reactive sites on the molecule for further derivatization.
Reactions at the Carboxylic Acid Group
The carboxylic acid is the most accessible functional group for derivatization. Standard peptide coupling conditions can be employed to form amides, which is a common strategy in drug development to introduce new pharmacophores or modulate solubility.
Protocol Example: Amide Coupling with Benzylamine
-
Dissolve 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or DMF.
-
Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like DIPEA (2.0 eq). These reagents activate the carboxylic acid to form a highly reactive intermediate.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours.
-
Upon completion, perform a standard aqueous workup and purify the resulting amide by column chromatography or recrystallization. This methodology is seen in the synthesis of various indole-2-carboxamides.[5]
Reactions on the Indole Ring
Further electrophilic aromatic substitution on the indole ring is challenging due to the presence of the strongly deactivating C2-carboxylic acid group. However, the N1-methyl and C3-methyl groups are activating. The directing influence of the C5-fluoro group (ortho, para-directing) would favor substitution at the C4 and C6 positions. Harsh conditions (e.g., strong nitrating or halogenating agents) would be required, and regioselectivity could be an issue.
Spectroscopic and Analytical Characterization
Unambiguous characterization of the final compound is critical. Below are the expected spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm). The protons at C4 and C6 will show coupling to the fluorine atom, resulting in doublet of doublets patterns. N-CH₃: A sharp singlet around 3.8-4.1 ppm. C3-CH₃: A sharp singlet around 2.4-2.6 ppm. COOH: A broad singlet at >12 ppm, which is exchangeable with D₂O. The spectrum of the related 5-fluoroindole-2-carboxylic acid shows characteristic fluorine coupling.[6] |
| ¹³C NMR | C=O: A signal in the range of 160-170 ppm. Aromatic Carbons: Signals between 100-140 ppm. The carbons directly bonded to and adjacent to the fluorine atom (C5, C4, C6) will exhibit characteristic large and small C-F coupling constants (J_CF). N-CH₃: A signal around 30-35 ppm. C3-CH₃: A signal around 10-15 ppm. Data for the C-F coupling in the parent compound provides a reference.[7] |
| Mass Spec (ESI-) | [M-H]⁻: A prominent peak at m/z 206.2, corresponding to the deprotonated molecule. |
| IR (KBr) | ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer. ~1680 cm⁻¹: C=O stretch of the carboxylic acid. ~1250 cm⁻¹: C-F stretch. The IR spectrum of the parent 5-fluoroindole-2-carboxylic acid confirms these assignments.[8] |
Applications in Research and Drug Development
While specific biological activity for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is not documented, its structural motifs are present in highly active pharmaceutical compounds. Its primary value lies in its use as a core intermediate for building more complex molecules.
Caption: Role as a core scaffold in drug discovery workflows.
-
Kinase Inhibitors: A very closely related structure, 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Sunitinib), is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[9] The 5-fluoro-oxindole moiety is crucial for its activity. The title compound serves as an excellent starting point for synthesizing analogs in this class.
-
HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been identified as effective inhibitors of the HIV-1 integrase strand transfer step by chelating magnesium ions in the enzyme's active site.[10] The electronic properties conferred by the fluorine and methyl groups could be exploited to optimize binding and pharmacokinetic profiles in this target class.
-
General Scaffolding: It is a reactant for the synthesis of complex heterocyclic systems and natural product analogs.
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not available. The following guidance is based on the SDS for the structurally similar 5-fluoro-1H-indole-2-carboxylic acid .[3]
-
Hazard Identification:
-
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Avoid breathing dust. Minimize dust generation during handling.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow product to enter drains.
-
References
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Snyder, H. R., & Smith, C. W. (1943). Synthesis and Reactions of Indole Carboxylic Acids; Pyridindolones from Indole-2-carboxyacetalylbenzylamides. Journal of the American Chemical Society, 65(12), 2452–2454. Retrieved from [Link]
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Shankar, K. (2018). Synthesis of 5-Fluoroindole-5-¹³C. Diva-portal.org. Retrieved from [Link]
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PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Retrieved from [Link]
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]
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Cilibrizzi, A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3373. Retrieved from [Link]
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MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]
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An In-depth Technical Guide to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and biological properties. The high electronegativity and relatively small van der Waals radius of fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of a specific fluorinated indole derivative, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a molecule of interest for synthetic and medicinal chemists.
Molecular Structure and Physicochemical Properties
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (CAS Number: 854531-33-2) possesses a molecular formula of C₁₁H₁₀FNO₂ and a molecular weight of 207.2 g/mol .[2] The core of the molecule is a bicyclic indole ring system, with a fluorine atom substituted at the 5-position of the benzene ring. Additionally, methyl groups are attached to the nitrogen at position 1 and the carbon at position 3 of the indole ring. A carboxylic acid functional group is located at the 2-position.
A clear understanding of the molecule's three-dimensional arrangement and electronic properties is crucial for predicting its reactivity and interactions with biological systems.
Caption: 2D Chemical Structure of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 854531-33-2 | [3] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [3] |
| Molecular Weight | 207.2 g/mol | [2] |
| IUPAC Name | 5-fluoro-1,3-dimethylindole-2-carboxylic acid | [3] |
| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=C(F)C=C21 | [3] |
| InChI | InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) | [3] |
| InChI Key | FCTGUFFMXLWGPP-UHFFFAOYSA-N | [3] |
Synthesis Strategies: Constructing the Indole Core
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.
For the synthesis of the target molecule, a potential retrosynthetic analysis would involve disconnecting the indole ring to reveal a substituted phenylhydrazine and a keto-acid derivative.
Caption: Retrosynthetic analysis for the Fischer indole synthesis of the target molecule.
A plausible forward synthesis would involve the reaction of (4-fluorophenyl)hydrazine with a suitable β-keto acid or ester, followed by N-methylation and methylation at the C3-position. A more direct approach would be the reaction of N-methyl-(4-fluorophenyl)hydrazine with a methylated keto-acid derivative. The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid) and reaction conditions would be critical for optimizing the yield and minimizing side products.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis offers an alternative and often high-yielding route to indoles. This method typically begins with a 2-nitrotoluene derivative, which is converted to an enamine. Subsequent reductive cyclization of the enamine furnishes the indole ring.[1]
A potential pathway for the synthesis of the target molecule using this method would start with 5-fluoro-2-nitrotoluene.
Caption: Proposed Leimgruber-Batcho synthesis pathway.
Following the formation of the 5-fluoroindole core, subsequent functionalization steps would be required to introduce the methyl groups at the N1 and C3 positions and the carboxylic acid at the C2 position. These transformations could involve standard N-alkylation, electrophilic substitution for C3-methylation, and carboxylation at C2, possibly via lithiation followed by quenching with carbon dioxide.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is not available in the searched literature, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
Aromatic Protons: The protons on the benzene ring will appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom.
-
N-Methyl Group: A singlet corresponding to the three protons of the N-methyl group.
-
C3-Methyl Group: A singlet for the three protons of the C3-methyl group.
-
Carboxylic Acid Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR:
-
Carbonyl Carbon: A resonance in the downfield region characteristic of a carboxylic acid.
-
Aromatic Carbons: Several signals in the aromatic region, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. Other carbons in the benzene ring will exhibit smaller two- and three-bond C-F couplings.
-
Indole Ring Carbons: Resonances for the carbons of the pyrrole ring.
-
Methyl Carbons: Signals for the N-methyl and C3-methyl carbons.
¹⁹F NMR:
-
A single resonance, the chemical shift of which is indicative of the fluorine's electronic environment on the benzene ring.
Mass Spectrometry:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the carboxylic acid group (CO₂H), followed by fragmentation of the indole ring and loss of methyl groups.
Potential Applications in Drug Discovery and Research
Indole-2-carboxylic acid derivatives are known to exhibit a range of biological activities and have been investigated for various therapeutic applications.[5] The introduction of a fluorine atom and methyl groups in 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can modulate its properties, making it a valuable scaffold for drug design.
-
Antiviral Agents: Indole derivatives have been explored as potential antiviral agents, including inhibitors of HIV-1 integrase.[5][6] The carboxylic acid moiety can act as a key pharmacophore for binding to the active site of viral enzymes.
-
Anticancer Agents: The indole scaffold is present in many anticancer compounds.[7] Fluorinated indoles, in particular, have shown promise in this area.
-
CNS Disorders: Indole-2-carboxylic acid derivatives have been investigated as antagonists of excitatory amino acid receptors, suggesting their potential in treating neurological and psychiatric disorders.[8]
The specific substitution pattern of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid makes it a unique building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is not publicly available, based on the hazard information for structurally related indole carboxylic acids, it should be handled with care in a laboratory setting.[9]
Potential Hazards:
-
May cause skin and eye irritation.
-
May be harmful if swallowed or inhaled.
Recommended Precautions:
-
Use in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Conclusion
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid represents a synthetically accessible and potentially valuable building block for the development of novel therapeutic agents. Its unique combination of a fluorinated indole core, methylation, and a carboxylic acid functional group offers multiple avenues for structural modification and optimization in medicinal chemistry. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
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ResearchGate. (2025). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Retrieved from [Link]
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An In-depth Technical Guide to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a fluorinated derivative of the indole scaffold. The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] The strategic introduction of a fluorine atom and specific alkyl groups onto the indole nucleus can significantly modulate a compound's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document delves into the nomenclature, synthesis, characterization, potential applications, and safety protocols associated with this specific compound, providing a foundational resource for its utilization in research and development.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds.[2]
The correct IUPAC name for the topic compound is 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid .[3]
This nomenclature precisely defines the arrangement of atoms: a fluorine atom at position 5, two methyl groups at positions 1 (on the nitrogen) and 3, and a carboxylic acid group at position 2 of the 1H-indole heterocyclic system.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | [3] |
| CAS Number | 854531-33-2 | [3] |
| Molecular Formula | C₁₁H₁₀FNO₂ | [3] |
| Molecular Weight | 207.20 g/mol | Calculated |
| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=C(F)C=C21 | [3] |
| InChI Key | FCTGUFFMXLWGPP-UHFFFAOYSA-N | [3] |
| Appearance | Expected to be a solid powder | [4][5] |
| Purity | Typically >95% | [3] |
Synthesis and Mechanistic Insights: The Fischer Indole Synthesis
The construction of the indole ring is a foundational process in organic synthesis. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[6] This reaction is versatile and can be adapted to produce a wide variety of substituted indoles, including the target compound.[7][8]
Retrosynthetic Analysis and Proposed Synthetic Pathway
The synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can be logically approached via a Fischer indole synthesis strategy. The key disconnection involves the reaction between (4-fluorophenyl)methylhydrazine and pyruvic acid.
Caption: Key stages of the Fischer indole synthesis mechanism.
Experimental Protocol (Exemplary)
This protocol is a generalized representation based on standard Fischer indole synthesis procedures. [9][10]Optimization of reaction conditions (catalyst, temperature, and time) is crucial for maximizing yield and purity.
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve (4-fluorophenyl)methylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. Add pyruvic acid (1.05 eq) dropwise to the solution. Heat the mixture to reflux for 1-2 hours to ensure complete formation of the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After cooling the mixture, add the acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices. [7]Heat the reaction mixture to an elevated temperature (typically 80-120 °C) for several hours until TLC analysis indicates the consumption of the hydrazone intermediate and formation of the indole product.
-
Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. The crude product may precipitate. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~7.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization
Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic techniques. [11] Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Carboxylic Acid (COOH): A broad singlet signal far downfield, typically >10 ppm.<[12]br>- Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm), showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional coupling to the fluorine atom.- N-Methyl (N-CH₃): A singlet around 3.7-4.0 ppm.- C3-Methyl (C-CH₃): A singlet around 2.4-2.6 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.- Aromatic & Heterocyclic Carbons: Multiple signals between ~100-140 ppm. The carbon attached to fluorine (C-5) will show a large one-bond C-F coupling constant.- N-Methyl Carbon: A signal around 30-35 ppm.- C3-Methyl Carbon: A signal around 10-15 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.<[12]br>- C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.<[12]br>- C-F Stretch: An absorption in the fingerprint region, typically 1000-1250 cm⁻¹.- N-H Stretch: Absent due to N-methylation. |
| Mass Spec. (ESI-) | - [M-H]⁻: An ion corresponding to the molecular weight minus one proton, expected at m/z ≈ 206.2. |
Note: The exact chemical shifts (ppm) and coupling constants (Hz) are predictive and would require experimental verification. For reference, the ¹H NMR spectrum of the related 5-fluoroindole-2-carboxylic acid shows aromatic proton signals between 7.1 and 7.5 ppm. [13]
Potential Applications and Research Directions
The indole-2-carboxylic acid scaffold is a "privileged structure" in drug discovery. [14][15]Derivatives have shown a wide range of biological activities.
-
Antiviral Agents: Substituted indole-2-carboxylic acids have been identified as promising scaffolds for the development of HIV-1 integrase inhibitors. [14][16]The core structure can chelate essential metal ions in the enzyme's active site. The substituents at the 1, 3, and 5 positions can be modified to optimize binding affinity and pharmacokinetic properties.
-
Anticancer Agents: Certain fluorinated indole derivatives, such as Sunitinib (SU11248), which contains a 5-fluoro-2-oxo-1,2-dihydro-indole core, are potent tyrosine kinase inhibitors used in cancer therapy. [17][18]This highlights the potential of the 5-fluoroindole scaffold in oncology research.
-
CNS-Active Agents: The indole nucleus is central to neurotransmitters like serotonin. [1]Consequently, substituted indoles are frequently explored for their potential as tranquilizing, anticonvulsant, and antidepressant agents. [9][10]* Antimicrobial Agents: Various indole derivatives have been reported to possess antibacterial and antifungal activities. [15] The specific combination of 5-fluoro, 1-methyl, and 3-methyl substituents in the target compound provides a unique template for further chemical modification and biological screening across these therapeutic areas. The fluorine atom can enhance metabolic stability and binding interactions, while the methyl groups can fine-tune solubility and steric fit within a target protein.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid was not found, data from closely related fluorinated indoles and indole carboxylic acids provide a strong basis for safe handling protocols. [4][19][20][21] Hazard Identification:
-
Skin Irritation: Causes skin irritation (H315). [4][20]* Eye Irritation: Causes serious eye irritation (H319). [4][20]* Respiratory Irritation: May cause respiratory irritation (H335). [4][20] Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [20]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166). [4][19] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). [4] * Skin and Body Protection: Wear a lab coat and ensure skin is not exposed. [19]* Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [5]* Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Consider refrigeration for long-term stability. [4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [4]
-
Conclusion
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a synthetically accessible compound with significant potential for application in medicinal chemistry and materials science. Its structure is rooted in the privileged indole scaffold, enhanced by strategic fluorination and alkylation. A thorough understanding of its synthesis, particularly via the robust Fischer indole method, characterization, and safe handling procedures is essential for researchers aiming to exploit its properties. The insights provided in this guide serve as a foundational resource for professionals in the field, enabling further investigation into the promising biological activities of this and related compounds.
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. Available from: [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed. (n.d.). Available from: [Link]
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A Technical Guide to the Anticipated Biological Activity of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical framework for investigating the biological activity of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established knowledge of its core structural motifs—the indole-2-carboxylic acid scaffold, 5-fluoro substitution, N-methylation, and C3-methylation—to project a scientifically-grounded profile of its potential therapeutic activities and mechanisms of action. Detailed experimental protocols for in vitro and in vivo evaluation are provided to empower researchers to systematically characterize this promising compound.
Introduction: Deconstructing the 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid Scaffold
The indole ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological functions.[1] The specific compound, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, combines several key features that suggest a strong potential for targeted biological activity:
-
Indole-2-carboxylic Acid Core: This scaffold has been identified as a critical pharmacophore in various therapeutic areas. Notably, derivatives have been developed as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) for cancer immunotherapy, as well as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[2][3] The carboxylic acid moiety often plays a crucial role in binding to target proteins, for instance, by chelating with metal ions in enzyme active sites.[4][5]
-
5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position of the indole ring is a common strategy in drug design. This modification can significantly enhance metabolic stability, increase bioavailability, and improve the compound's binding affinity to its target protein.[6][7] Fluorinated indoles are key components in pharmaceuticals targeting neurological disorders and cancer.[8]
-
N1-Methylation: Methylation of the indole nitrogen can drastically alter the compound's physiological and pharmacological properties.[9] This modification can improve cell permeability and prevent the formation of certain metabolites, potentially leading to a more favorable pharmacokinetic profile.
-
C3-Methylation: Substitution at the C3 position of the indole ring is known to influence the molecule's biological effects. C3-substituted indoles have demonstrated a range of activities, including anticancer, antimicrobial, and antioxidant properties.[10]
Given this structural analysis, it is hypothesized that 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a promising candidate for development as an anticancer or antiviral agent, with a high likelihood of acting as an enzyme inhibitor.
Hypothesized Therapeutic Targets and Mechanism of Action
Based on the extensive literature on related indole derivatives, several high-potential therapeutic targets can be proposed for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
-
Protein Kinases: The indole scaffold is a common feature in many kinase inhibitors.[11] Dysregulation of protein kinases is a hallmark of numerous cancers, making them a prime target for therapeutic intervention. The compound could potentially act as an ATP-competitive or allosteric inhibitor of a specific kinase involved in oncogenic signaling.
-
HIV-1 Integrase: The indole-2-carboxylic acid core is a known chelating motif for the two Mg²⁺ ions within the active site of HIV-1 integrase, which is essential for viral replication.[4][5][12][13]
-
IDO1/TDO: These enzymes are critical in tumor immune evasion.[2] The indole-2-carboxylic acid structure has been shown to be effective in inhibiting these enzymes, suggesting a potential role in immuno-oncology.[2]
-
14-3-3η Protein: Certain 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potential in the treatment of liver cancer.[14]
A plausible mechanism of action, particularly in an oncology context, involves the inhibition of a receptor tyrosine kinase (RTK). By blocking the ATP-binding site, the compound would prevent autophosphorylation and the subsequent activation of downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism of action where the compound inhibits a generic Receptor Tyrosine Kinase (RTK), thereby blocking downstream pro-survival signaling.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Experimental Workflows for Biological Characterization
A systematic evaluation of the compound's biological activity is essential. The following section outlines validated protocols for in vitro and in vivo characterization, focusing on a potential anticancer application via kinase inhibition.
In Vitro Evaluation: Kinase Inhibition Assay
The initial step is to determine if the compound can inhibit the activity of a specific kinase in a cell-free system. Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard for their sensitivity and reliability.[15][16]
Caption: Workflow for a radiometric in vitro kinase assay.
-
Compound Preparation: Prepare a 10 mM stock solution of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination (e.g., 100 µM to 1 nM).
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., 5-10 nM), a suitable peptide or protein substrate (e.g., 10-20 µM), and kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Addition: Add 1 µL of the diluted compound to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate and comparable IC₅₀ values.[15] Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Termination and Capture: Stop the reaction by adding 3% phosphoric acid. Transfer the reaction mixture onto a phosphocellulose filtermat. The phosphorylated substrate will bind to the filtermat, while unincorporated [γ-³³P]ATP is washed away.
-
Quantification: After washing and drying, read the filtermat using a scintillation counter to measure the amount of incorporated radioactivity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Target Kinase | Compound IC₅₀ (µM) |
| Kinase A | 0.15 |
| Kinase B | 2.5 |
| Kinase C | > 50 |
In Vivo Evaluation: Human Tumor Xenograft Model
Once in vitro activity is confirmed, the next critical step is to evaluate the compound's efficacy in a living organism. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and robust platform for preclinical assessment.[17][18]
Caption: Workflow for a cell line-derived xenograft study.
-
Animal Model: Use immunodeficient mice (e.g., athymic Nude or SCID) aged 6-8 weeks.[17]
-
Cell Implantation: Culture a human cancer cell line relevant to the hypothesized target (e.g., a line known to be dependent on the inhibited kinase). Harvest the cells and implant them subcutaneously (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Staging: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Group Assignment and Treatment: Randomize mice into treatment and control groups (n=8-10 per group). The control group receives the vehicle solution, while the treatment group receives 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid at a predetermined dose and schedule (e.g., 20 mg/kg, daily via intraperitoneal injection).
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a specified size. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Tumors can be harvested for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1450 ± 150 | - |
| Compound | 20 | 650 ± 95 | 55.2 |
Conclusion and Future Directions
The structural features of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid strongly suggest its potential as a bioactive molecule, particularly as an enzyme inhibitor for applications in oncology or virology. The logical progression from in vitro kinase assays to in vivo xenograft models provides a robust and validated pathway for characterizing its therapeutic potential.[18][19]
Future work should focus on a broad initial screening against a panel of kinases to identify the primary target(s). Following target identification, structure-activity relationship (SAR) studies can be initiated to optimize potency and selectivity. Further preclinical development would require comprehensive pharmacokinetic and toxicology studies to establish a complete safety and efficacy profile for this promising compound.
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Unlocking the Therapeutic Potential of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic Acid: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide delves into the potential therapeutic applications of a specific derivative, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. While direct biological data for this exact molecule is sparse, a comprehensive analysis of structurally related indole-2-carboxylic acids reveals a landscape rich with potential therapeutic targets. This document provides a detailed exploration of these putative targets, outlining the scientific rationale for their consideration and presenting robust, field-proven experimental protocols for their validation. By synthesizing current knowledge and providing actionable experimental designs, this guide aims to empower researchers to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Indole Scaffold and the Promise of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic Acid
The indole ring system is a cornerstone of drug discovery, prized for its ability to mimic the structure of endogenous signaling molecules and interact with a wide array of biological targets. The specific substitutions on the indole core of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid—a fluorine atom at the 5-position, methyl groups at the 1 and 3-positions, and a carboxylic acid at the 2-position—are anticipated to modulate its physicochemical properties and target-binding profile. The electron-withdrawing fluorine can enhance binding affinity and metabolic stability, while the methyl groups can influence steric interactions and lipophilicity. The carboxylic acid at the 2-position is a key feature, often involved in critical hydrogen bonding or ionic interactions within target protein binding sites.
Given the lack of direct studies on this specific molecule, a rational approach to identifying its potential therapeutic targets involves examining the established biological activities of structurally analogous indole-2-carboxylic acid derivatives. This guide will explore the most promising of these targets, providing the scientific context and detailed methodologies for their investigation.
Potential Therapeutic Target Classes
Based on the activities of structurally related indole-2-carboxylic acids, the following target classes represent the most promising avenues for investigation for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
Immune Checkpoint Enzymes: IDO1 and TDO
Scientific Rationale: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan metabolism. Their overexpression in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting immune tolerance and allowing cancer cells to evade immune surveillance. Dual inhibition of IDO1 and TDO is a compelling strategy in cancer immunotherapy. Several indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of these enzymes[1]. The structural features of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid make it a candidate for interaction with the active sites of these enzymes.
Experimental Validation Workflow:
Figure 1: Experimental workflow for validating IDO1/TDO inhibition.
Detailed Experimental Protocols:
-
Protocol 2.1.1: Recombinant IDO1 and TDO Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid against recombinant human IDO1 and TDO.
-
Materials: Recombinant human IDO1 and TDO enzymes, L-tryptophan, methylene blue, ascorbic acid, catalase, potassium phosphate buffer, and the test compound.
-
Procedure: a. Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, and catalase. b. Add varying concentrations of the test compound (e.g., from 1 nM to 100 µM). c. Initiate the reaction by adding the respective enzyme (IDO1 or TDO) and methylene blue. d. Incubate at 37°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the production of kynurenine spectrophotometrically at 321 nm. f. Calculate the IC50 value using a suitable data analysis software.
-
-
Protocol 2.1.2: Cellular Kynurenine Production Assay
-
Objective: To assess the ability of the compound to inhibit IDO1/TDO activity in a cellular context.
-
Materials: Human cancer cell lines known to express IDO1 or TDO (e.g., HeLa, SK-OV-3), cell culture medium, interferon-gamma (IFN-γ) to induce IDO1 expression, and the test compound.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with IFN-γ to induce IDO1 expression (if necessary). c. Add varying concentrations of the test compound. d. Incubate for 24-48 hours. e. Collect the cell culture supernatant and measure the concentration of kynurenine using a colorimetric assay or LC-MS/MS. f. Determine the cellular IC50 value.
-
Adaptor Proteins: 14-3-3η
Scientific Rationale: The 14-3-3 family of proteins are crucial regulators of various cellular processes, including signal transduction, cell cycle control, and apoptosis. The 14-3-3η isoform has been implicated in the pathogenesis of liver cancer, making it an attractive therapeutic target. A series of 1H-indole-2-carboxylic acid derivatives have been successfully designed to target 14-3-3η, demonstrating anti-proliferative effects in liver cancer cell lines[2][3]. The core scaffold of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid presents a promising starting point for interaction with the phosphopeptide-binding pocket of 14-3-3η.
Experimental Validation Workflow:
Figure 2: Workflow for validating 14-3-3η as a target.
Detailed Experimental Protocols:
-
Protocol 2.2.1: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantify the binding affinity (KD) of the compound to recombinant 14-3-3η.
-
Materials: SPR instrument, sensor chip (e.g., CM5), recombinant human 14-3-3η protein, and the test compound.
-
Procedure: a. Immobilize the 14-3-3η protein onto the sensor chip. b. Prepare a series of dilutions of the test compound in a suitable running buffer. c. Inject the compound dilutions over the sensor surface and a reference surface. d. Monitor the change in the SPR signal to obtain sensorgrams. e. Fit the data to a suitable binding model to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
-
Protocol 2.2.2: Liver Cancer Cell Proliferation Assay
-
Objective: To evaluate the anti-proliferative effect of the compound on liver cancer cell lines.
-
Materials: Human liver cancer cell lines (e.g., HepG2, Huh7), cell culture medium, and a cell viability reagent (e.g., MTT, CellTiter-Glo).
-
Procedure: a. Seed the cells in a 96-well plate. b. After 24 hours, treat the cells with a range of concentrations of the test compound. c. Incubate for 72 hours. d. Add the cell viability reagent and measure the signal according to the manufacturer's instructions. e. Calculate the GI50 (concentration for 50% growth inhibition).
-
Viral Enzymes: HIV-1 Integrase
Scientific Rationale: HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus, catalyzing the insertion of the viral DNA into the host genome. Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical component of modern antiretroviral therapy. The indole-2-carboxylic acid scaffold has been identified as a potent core for the development of novel INSTIs[4][5]. The carboxylic acid moiety is crucial for chelating the magnesium ions in the enzyme's active site.
Experimental Validation Workflow:
Figure 3: Workflow for validating HIV-1 integrase inhibition.
Detailed Experimental Protocols:
-
Protocol 2.3.1: HIV-1 Integrase Strand Transfer Assay
-
Objective: To measure the inhibition of the strand transfer activity of recombinant HIV-1 integrase.
-
Materials: Recombinant HIV-1 integrase, a donor DNA substrate, a target DNA substrate, and the test compound.
-
Procedure: a. Pre-incubate the integrase with the test compound at various concentrations. b. Add the donor and target DNA substrates. c. Allow the strand transfer reaction to proceed. d. Stop the reaction and analyze the products by gel electrophoresis or a fluorescence-based method. e. Determine the IC50 value.
-
-
Protocol 2.3.2: HIV-1 Replication Assay
-
Objective: To determine the antiviral efficacy of the compound in a cell-based HIV-1 infection model.
-
Materials: A susceptible T-cell line (e.g., MT-4), a laboratory-adapted strain of HIV-1, and the test compound.
-
Procedure: a. Infect the T-cells with HIV-1. b. Add serial dilutions of the test compound. c. Culture the cells for several days. d. Measure viral replication by quantifying p24 antigen in the supernatant using an ELISA. e. Calculate the EC50 (50% effective concentration).
-
Additional Potential Targets and Future Directions
Beyond the primary targets discussed, the indole-2-carboxylic acid scaffold has shown activity against other important therapeutic targets:
-
Tyrosine Kinases (VEGF-R2, PDGF-Rbeta): A structurally related 5-fluoro-2-oxo-indole derivative demonstrated potent inhibition of these receptor tyrosine kinases, which are critical for angiogenesis and tumor growth[6][7]. Kinase inhibition assays would be the initial step in exploring this possibility.
-
α-Glucosidase: Derivatives of 5-fluoro-2-oxindole have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential application in diabetes management[8].
-
NMDA Receptor: 5-Fluoroindole-2-carboxylic acid itself has been noted as an antagonist of the NMDA receptor at the glycine site, indicating a potential role in neurological disorders. Electrophysiological studies would be necessary to validate this activity for the 1,3-dimethyl derivative.
Summary and Conclusion
While 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a relatively unexplored molecule, the rich pharmacology of its structural analogs provides a clear and rational path forward for identifying its therapeutic potential. The most promising targets include the immune checkpoint enzymes IDO1 and TDO, the adaptor protein 14-3-3η, and the viral enzyme HIV-1 integrase. The experimental workflows and detailed protocols provided in this guide offer a comprehensive framework for researchers to systematically evaluate these potential targets. Through a combination of in vitro biochemical assays, cell-based functional screens, and biophysical methods, the therapeutic promise of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can be rigorously assessed, paving the way for its potential development as a novel therapeutic agent.
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Gao, C., Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Jiang, Y. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
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Wang, Z., Li, X., Wang, Y., Li, Y., Zhang, Y., & Jiang, Y. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8009. [Link]
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Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., Fukuda, J. Y., Chu, J.-Y., Nematalla, A., Wang, X., Chen, H., Sistla, A., Luu, T. C., Tang, F., Wei, J., & Tang, C. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]
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Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., Fukuda, J. Y., Chu, J.-Y., Nematalla, A., Wang, X., Chen, H., Sistla, A., Luu, T. C., Tang, F., Wei, J., & Tang, C. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2- dihydroindol-(3 Z )-ylidenemethyl]-2,4- dimethyl-1 H -pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
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The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated indole derivatives. The indole nucleus, a privileged structure in numerous pharmaceuticals, exhibits profoundly enhanced pharmacological profiles upon fluorination. We will dissect the causal relationships behind experimental choices in synthetic strategies, from classical approaches to cutting-edge catalytic methods. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this burgeoning class of therapeutic agents.
The Indole Scaffold and the Fluorine Advantage: A Synergistic Alliance in Drug Design
The indole ring system is a ubiquitous motif in a vast array of natural products and synthetic drugs, owing to its unique electronic properties and ability to participate in various biological interactions. However, the metabolic lability of the indole nucleus often presents a significant hurdle in drug development. The introduction of fluorine, the most electronegative element, offers a powerful strategy to overcome these limitations and fine-tune the physicochemical properties of indole-based compounds.
The transformative impact of fluorination stems from several key factors:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), rendering it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability often translates to a longer in vivo half-life for the drug candidate.[1]
-
Modulation of Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to traverse cellular membranes and improve oral bioavailability.[1] The effect is context-dependent, with single fluorine substitutions generally increasing lipophilicity, while polyfluorinated groups like trifluoromethyl (CF3) can have more complex effects.
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can foster stronger interactions with target proteins.[1] Fluorine can act as a hydrogen bond acceptor and participate in favorable dipole-dipole and orthogonal multipolar interactions, thereby increasing the potency of the compound.[2][3]
-
pKa Perturbation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be strategically employed to optimize drug absorption and distribution.[4][5]
The strategic application of fluorine as a bioisostere for hydrogen or a hydroxyl group has proven to be a highly successful strategy in drug discovery, leading to the development of numerous blockbuster drugs.[3][4][6]
Strategic Synthesis of Fluorinated Indole Derivatives: A Methodological Toolkit
The synthesis of fluorinated indole derivatives can be broadly categorized into two main approaches: constructing the indole ring from fluorinated precursors or introducing fluorine onto a pre-existing indole scaffold. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Constructing the Scaffold: Synthesis from Fluorinated Precursors
Classical indole syntheses, such as the Fischer, Bischler, and Madelung syntheses, can be adapted to produce fluorinated indoles by utilizing appropriately fluorinated anilines, hydrazines, or other precursors. This "bottom-up" approach offers precise control over the position of the fluorine atom on the benzene ring of the indole.
Workflow: Fischer Indole Synthesis of a 5-Fluoroindole Derivative
Caption: Fischer indole synthesis workflow for a 5-fluoroindole.
Late-Stage Fluorination: Direct Introduction of Fluorine
The direct fluorination of an existing indole scaffold, often referred to as late-stage fluorination, is a highly attractive strategy in drug discovery as it allows for the rapid generation of fluorinated analogs from a common precursor.
Electrophilic Fluorinating Reagents:
The development of N-F electrophilic fluorinating reagents has revolutionized the direct fluorination of electron-rich heterocycles like indole. Selectfluor® (F-TEDA-BF4) is a widely used, commercially available reagent that offers high reactivity and operational simplicity.[7][8]
Mechanism of Electrophilic Fluorination at C3 of Indole
Caption: Mechanism of C3 electrophilic fluorination of indole.
While C3 is the most nucleophilic position of the indole ring, achieving regioselectivity at other positions can be challenging. Recent advancements in catalysis have provided elegant solutions to this problem.
Catalytic and Regioselective Fluorination:
Transition metal-catalyzed and organocatalytic methods have emerged as powerful tools for the regioselective fluorination of indoles.[9] For instance, palladium-catalyzed reactions have been developed for the C7-trifluoroalkylation of indolines.[10] Gold-catalyzed cyclization of alkynylanilines can also lead to fluorinated indoles.[11]
Synthesis of Indoles with Fluorinated Side Chains
The introduction of fluorinated alkyl or alkoxy groups, such as trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3), can dramatically alter the properties of a molecule. Various methods exist for the introduction of these moieties, often involving specialized reagents and catalytic systems. For example, three-component reactions catalyzed by copper have been developed to synthesize 3-[2-(trifluoromethyl)1H-indol-3-yl]quinoxalin-2(1H)-ones.[12]
Pharmacological Landscape of Fluorinated Indole Derivatives
The advantageous physicochemical properties imparted by fluorine have led to the discovery of numerous fluorinated indole derivatives with potent and diverse biological activities.
| Compound Class | Therapeutic Area | Mechanism of Action | Key Findings | Reference |
| Fluoro-substituted Indole-Chalcones | Oncology (Colorectal Cancer) | Induction of G2/M phase arrest, increased ROS production | Potent in vitro activity against HCT-116 cells in the low nanomolar range. | [13] |
| Fluorinated Indole-Carboxamides | Antiviral (HIV-1) | Non-nucleoside reverse transcriptase (NNRT) inhibition | Extraordinary antiviral activity in the picomolar range. | [14] |
| Fluorinated 3-(3-(Piperazin-1-yl)propyl)indoles | CNS Disorders | Selective 5-HT1D receptor agonism | Improved pharmacokinetic profiles and oral absorption due to reduced pKa. | [5] |
| Sunitinib (Fluorinated Indolinone) | Oncology (RCC, GIST) | Multi-targeted receptor tyrosine kinase (RTK) inhibitor | FDA-approved drug for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. | [15] |
| Flindokalner (BMS-204352) | Cardiovascular | Potassium channel opener | A notable bioactive fluorinated indole derivative. | [15] |
Experimental Protocols: A Practical Guide
General Protocol for Electrophilic Fluorination of Indole at C3 using Selectfluor®
Disclaimer: This protocol is a general guideline and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Substituted Indole (1.0 mmol)
-
Selectfluor® (1.1 - 1.5 mmol)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., hexane/ethyl acetate)
Procedure:
-
To a stirred solution of the indole (1.0 mmol) in anhydrous acetonitrile (10 mL) at room temperature, add Selectfluor® (1.1 - 1.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4 or MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 3-fluoroindole derivative.
Self-Validation:
-
TLC Analysis: Compare the Rf value of the product spot with the starting material. The product is typically less polar.
-
Spectroscopic Analysis: Confirm the structure of the purified product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. The presence of a characteristic C-F coupling in the NMR spectra is a key indicator of successful fluorination.
Protocol for the Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor®
Materials:
-
3-Substituted Indole (1.0 mmol)
-
Selectfluor® (3.0 mmol)
-
Acetonitrile/Water (1:1 v/v, 10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate eluent system
Procedure:
-
Dissolve the 3-substituted indole (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL).
-
Add Selectfluor® (3.0 mmol) to the solution and stir the mixture at room temperature overnight.[8]
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in protocol 4.1.
-
Purify the crude product by silica gel column chromatography to yield the 3-fluorooxindole.[8]
Causality behind Experimental Choices:
-
The use of a water/acetonitrile solvent system is crucial for this transformation, as it facilitates the formation of the oxindole product.[8]
-
A higher stoichiometry of Selectfluor® is required compared to simple fluorination.
Conclusion and Future Perspectives
The strategic incorporation of fluorine has unequivocally established itself as a powerful and versatile tool in the medicinal chemist's arsenal for the optimization of indole-based drug candidates. The continued development of novel, efficient, and regioselective fluorination methodologies, particularly in the realm of catalysis, will undoubtedly accelerate the discovery of next-generation therapeutics.[2][4] The exploration of novel fluorinated motifs beyond simple substitution, such as fluoroalkyl and fluoroalkoxy groups, will continue to unlock new avenues for modulating biological activity and pharmacokinetic profiles. As our understanding of the intricate interplay between fluorine and biological systems deepens, the future for fluorinated indole derivatives in medicine appears exceptionally bright.
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A Comprehensive Spectroscopic and Analytical Guide to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Abstract: This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. While direct, published experimental spectra for this specific molecule are not widely available, this document leverages established spectroscopic principles and data from closely related analogues to construct a robust, predictive profile. We present anticipated data for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in authoritative literature. Furthermore, this guide includes standardized experimental protocols for acquiring such data, offering a self-validating framework for researchers. This work is intended to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of novel fluorinated indole derivatives.
Introduction: The Significance of Fluorinated Indoles
The indole scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of drug design. The strategic incorporation of fluorine into organic molecules is a widely employed tactic to modulate physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, fluorinated indoles are of significant interest to the pharmaceutical industry, serving as key intermediates and final drug products.[2]
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (Molecular Formula: C₁₁H₁₀FNO₂) is a representative of this important class of compounds.[3] A thorough understanding of its spectroscopic signature is paramount for unambiguous structure confirmation, purity assessment, and quality control during the drug development pipeline. This guide provides an in-depth, predictive analysis of its key spectral features.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the standard IUPAC numbering for the indole ring system is used. The methyl and carboxylic acid substituents are numbered logically.
Caption: Structure of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid with atom numbering.
Predicted Spectroscopic Data and Interpretation
This section details the anticipated NMR, IR, and MS data. The predictions are based on established chemical shift theory and empirical data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for complete characterization.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The fluorine atom at the C5 position will introduce characteristic splitting patterns (H-F coupling) for the adjacent aromatic protons H4 and H6.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically >10 ppm. Its position and broadness are highly dependent on concentration and solvent.
-
Aromatic Protons (H4, H6, H7):
-
H7: This proton is ortho to the indole nitrogen and is expected to appear as a doublet of doublets around 7.2-7.4 ppm, with coupling to H6.
-
H4: This proton is ortho to the fluorine atom and will appear as a doublet of doublets (or triplet of doublets if long-range coupling is resolved) around 7.0-7.2 ppm. It will exhibit a primary ortho coupling to H6 and a larger ³JHF coupling to the fluorine atom (approx. 9-10 Hz).[4]
-
H6: This proton is meta to the fluorine atom. It is expected to appear as a doublet of doublets around 6.9-7.1 ppm, with ortho coupling to H7 and H4, and a smaller ⁴JHF meta coupling to the fluorine atom (approx. 4-5 Hz).[4]
-
-
N-Methyl Protons (N1-CH₃): A sharp singlet is expected around 3.7-3.9 ppm. The N-methylation removes the N-H proton signal typically seen in unsubstituted indoles.[5]
-
C-Methyl Protons (C3-CH₃): A sharp singlet is expected around 2.4-2.6 ppm.
The ¹³C NMR spectrum will be characterized by the influence of the electron-donating methyl groups, the electron-withdrawing carboxylic acid, and the strong electronic effects of the fluorine atom, which will also induce C-F coupling.
-
Carbonyl Carbon (-COOH): Expected in the range of 165-170 ppm.
-
Aromatic and Heterocyclic Carbons:
-
C5 (C-F): This carbon will show a large one-bond C-F coupling (¹JCF) of approximately 235-245 ppm and will resonate far downfield, likely around 158-160 ppm.[6]
-
C7a & C2: These quaternary carbons are expected in the 130-138 ppm range.
-
C3a: This quaternary carbon, adjacent to the fluorine-bearing carbon, will show a ²JCF coupling and resonate around 125-130 ppm.
-
C4 & C6: These carbons will exhibit two-bond and three-bond C-F couplings, respectively. They are expected in the 105-115 ppm range, with C4 typically being more upfield.[6]
-
C7: Expected around 108-112 ppm.
-
C3: The signal for this carbon, bearing a methyl group, is anticipated around 100-105 ppm.
-
-
Methyl Carbons:
-
N1-CH₃: Expected around 30-33 ppm.
-
C3-CH₃: Expected around 10-12 ppm.
-
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7]
-
A single resonance is expected. Based on data for 5-fluoroindole, the chemical shift should be in the range of -123 to -126 ppm relative to CFCl₃.[8]
-
This signal will likely appear as a doublet of doublets of doublets (ddd) due to coupling with H4 (³JHF, ~9-10 Hz), H6 (⁴JHF, ~4-5 Hz), and potentially a very small long-range coupling to H7.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) | Key Couplings (Hz) |
| -COOH | >10 (br s, 1H) | 165-170 | - | - |
| H4 / C4 | 7.0-7.2 (dd) | 105-110 | - | ³JHF ≈ 9-10 |
| F / C5 | - | 158-160 | -123 to -126 | ¹JCF ≈ 235-245 |
| H6 / C6 | 6.9-7.1 (ddd) | 110-115 | - | ⁴JHF ≈ 4-5 |
| H7 / C7 | 7.2-7.4 (dd) | 108-112 | - | - |
| C2 | - | 132-136 | - | - |
| C3 | - | 100-105 | - | - |
| C3a | - | 125-130 | - | ²JCF ≈ 20-25 |
| C7a | - | 135-138 | - | ³JCF ≈ 5-10 |
| N1-CH₃ | 3.7-3.9 (s, 3H) | 30-33 | - | - |
| C3-CH₃ | 2.4-2.6 (s, 3H) | 10-12 | - | - |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The analysis of indole-2-carboxylic acids shows characteristic bands for the carboxylic acid and indole ring vibrations.[9] The N-methylation in our target molecule will result in the notable absence of the N-H stretching band typically seen around 3350 cm⁻¹.[10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1680 (strong) | C=O stretch | Carboxylic Acid (dimer) |
| 1580, 1480, 1450 | C=C stretch | Aromatic/Indole Ring |
| ~1250 | C-O stretch | Carboxylic Acid |
| ~1100 | C-F stretch | Aryl-Fluoride |
| ~930 (broad) | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (C₁₁H₁₀FNO₂), the exact mass is 207.0696 Da.
-
Molecular Ion (M⁺•): A strong molecular ion peak is expected at m/z = 207. Since fluorine is monoisotopic (¹⁹F), there will be no characteristic M+2 isotope pattern as seen with chlorine or bromine.[11][12]
-
Key Fragmentation Pathways: The fragmentation is likely to proceed through pathways common to indole carboxylic acids.
-
Loss of a hydroxyl radical (-•OH): [M - 17]⁺ at m/z = 190.
-
Loss of a carboxyl group (-•COOH): [M - 45]⁺ at m/z = 162.
-
Decarboxylation (loss of CO₂): [M - 44]⁺ at m/z = 163, followed by further fragmentation. This is often a prominent pathway.
-
Caption: Predicted primary fragmentation pathways in EI-MS.
Standard Operating Protocols for Spectroscopic Analysis
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data. The following sections outline validated methodologies for the spectroscopic characterization of the title compound.
General Sample Preparation
-
Purity Check: Ensure the sample is of high purity (>95%) using a preliminary technique like LC-MS or TLC to avoid spectral contamination.
-
Drying: Dry the sample under high vacuum for several hours to remove residual solvents, which can interfere with NMR and IR analysis.
-
Weighing: Accurately weigh the required amount of sample using a calibrated analytical balance.
Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrometer can be referenced internally.
-
Instrument Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30). Typical parameters: 32-64 scans, spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters: 1024-4096 scans, spectral width of 240 ppm, relaxation delay of 2-5 seconds.
-
¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. Typical parameters: 128-256 scans, spectral width of 200 ppm, relaxation delay of 2 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectra using the TMS signal.
Protocol for ATR-IR Spectroscopy
-
Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic ATR correction and baseline correction if necessary.
Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise for the molecular ion and key fragment peaks.
Caption: General workflow for spectroscopic characterization.
Conclusion
This guide provides a comprehensive, predictive spectroscopic profile for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. By integrating data from analogous structures and fundamental spectroscopic principles, we have established a detailed set of expected values for ¹H, ¹³C, and ¹⁹F NMR, IR, and MS analysis. The inclusion of standardized experimental protocols provides a framework for researchers to acquire and validate this data empirically. This document serves as a valuable resource for scientists in the field of drug discovery, facilitating the efficient and accurate characterization of this and other novel fluorinated indole derivatives.
References
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Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link][8][13][14]
-
Scientist channel. (2023). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. YouTube. Available at: [Link][15]
-
NIH. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. Available at: [Link][8]
-
Li, S., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link][16]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link][7]
-
Morales-Ríos, M. S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry. Available at: [Link][17]
-
Baran, P., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure. Available at: [Link][9]
-
Szafran, M., et al. (2020). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available at: [Link][10]
-
Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. Available at: [Link][18]
-
Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link][1]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Available at: [Link][5]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Available at: [Link][11]
-
LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link][12]
-
Meng, Z., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link][2]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Abstract
Indole derivatives featuring fluorine substitutions are of paramount importance in medicinal chemistry, often enhancing metabolic stability and binding affinity to biological targets.[1] This application note provides a comprehensive, four-step protocol for the synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a valuable building block for drug discovery and development. The described methodology leverages a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a classical Fischer indole synthesis for core ring formation. Subsequent N-methylation and saponification yield the final product. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and practical advice for a successful synthesis.
Introduction: The Significance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents.[2] The strategic introduction of a fluorine atom into the indole ring, particularly at the 5-position, can significantly modulate a molecule's physicochemical properties.[1] This modification often leads to increased lipophilicity and improved metabolic resistance, making 5-fluoroindole derivatives highly sought-after in the development of therapeutic agents, including kinase inhibitors and antiviral compounds.[3]
The target molecule, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, incorporates several key features: the 5-fluoro substitution, N-methylation which can enhance cell permeability, and a C2-carboxylic acid group that serves as a versatile handle for further chemical elaboration, such as amide coupling.[4] This protocol details a reliable and scalable synthetic route to access this important intermediate.
Overall Synthetic Strategy
The synthesis is accomplished via a four-step sequence, commencing with commercially available starting materials. The overall workflow is designed to be robust and efficient, with each step yielding an intermediate that can be readily purified and characterized.
Figure 1: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocols
Step 1: Japp-Klingemann Reaction to Synthesize Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate
Principle: This reaction is a classical method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[5] It begins with the diazotization of 4-fluoroaniline, which is then coupled with the enolate of ethyl 2-methylacetoacetate. A subsequent deacylation step under the reaction conditions yields the desired hydrazone intermediate.[6][7]
Materials and Reagents:
-
4-Fluoroaniline (99%)
-
Sodium Nitrite (NaNO₂), (99%)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Ethyl 2-methylacetoacetate (98%)
-
Sodium Hydroxide (NaOH), (98%)
-
Sodium Acetate (NaOAc), anhydrous (99%)
-
Ethanol (95%)
-
Diethyl Ether
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
-
Buchner funnel and filtration apparatus
Procedure:
-
Diazotization: In a 500 mL three-neck flask, dissolve 4-fluoroaniline (11.1 g, 0.1 mol) in a mixture of concentrated HCl (25 mL) and water (75 mL). Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) dropwise via a dropping funnel. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is typically complete after stirring for an additional 15 minutes post-addition.
-
Coupling: In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate (14.4 g, 0.1 mol) and sodium hydroxide (4.0 g, 0.1 mol) in ethanol (200 mL). Cool this solution to 0 °C.
-
To this ethanolic solution, add a solution of sodium acetate (30 g) in water (100 mL).
-
Slowly pour the cold diazonium salt solution from step 2 into the ethyl 2-methylacetoacetate solution with continuous, vigorous stirring. A yellow-orange precipitate should form.
-
Allow the mixture to stir in the ice bath for 1 hour, then let it stand at room temperature for 2 hours.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the resulting hydrazone product under vacuum.
Step 2: Fischer Indole Synthesis of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Principle: The Fischer indole synthesis is a robust, acid-catalyzed thermal reaction that converts arylhydrazones into indoles.[8] The mechanism involves tautomerization to an enamine, followed by a[1][1]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[9]
Materials and Reagents:
-
Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate (from Step 1)
-
Polyphosphoric Acid (PPA)
-
Ethanol (Absolute)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
Procedure:
-
Place the dried hydrazone from Step 1 (approx. 0.1 mol) into a 250 mL round-bottom flask.
-
Add polyphosphoric acid (approx. 100 g). Caution: PPA is highly viscous and corrosive.
-
Heat the mixture to 90-100 °C with mechanical stirring for 1-2 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 500 g).
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield the indole ester as a solid.
Step 3: N-Methylation of Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate
Principle: The indole nitrogen is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH). The resulting anion acts as a nucleophile, readily reacting with an electrophilic methyl source like methyl iodide to form the N-methylated product.
Materials and Reagents:
-
Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate (from Step 2)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I), (99.5%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonium Chloride (NH₄Cl), saturated solution
-
Ethyl Acetate
Equipment:
-
Dry three-neck round-bottom flask with nitrogen inlet
-
Magnetic stirrer
-
Syringes
Procedure:
-
To a dry 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (4.4 g, 0.11 mol, 60% dispersion). Wash the NaH with dry hexanes (2 x 10 mL) to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous DMF (100 mL) to the flask.
-
Dissolve the indole ester from Step 2 (e.g., 22.1 g, 0.1 mol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension at 0 °C.
-
Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (15.6 g, 0.11 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-methylated indole ester. Purification can be achieved via column chromatography on silica gel if necessary.
Step 4: Saponification to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Principle: Saponification is the base-catalyzed hydrolysis of an ester.[10][11] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses to form a carboxylate salt and an alcohol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.[12]
Materials and Reagents:
-
Ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate (from Step 3)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), 2M
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
pH paper or meter
Procedure:
-
Dissolve the N-methylated ester from Step 3 (e.g., 23.5 g, 0.1 mol) in ethanol (150 mL) in a 500 mL round-bottom flask.
-
Add a solution of potassium hydroxide (11.2 g, 0.2 mol) in water (50 mL).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl.
-
A precipitate of the carboxylic acid product will form. Stir for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
Summary of Reaction Parameters
| Step | Reaction Name | Key Reagents | Conditions | Expected Yield (%) |
| 1 | Japp-Klingemann | 4-Fluoroaniline, NaNO₂, Ethyl 2-methylacetoacetate | 0-5 °C | 75-85% |
| 2 | Fischer Indole Synthesis | Arylhydrazone, Polyphosphoric Acid (PPA) | 90-100 °C, 1-2 h | 65-75% |
| 3 | N-Methylation | Indole Ester, NaH, CH₃I | 0 °C to RT, 3-4 h | 85-95% |
| 4 | Saponification | N-Methylated Ester, KOH | Reflux, 2-4 h | 90-98% |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
HPLC: To determine the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere.
-
Concentrated acids (HCl, PPA) and bases (NaOH, KOH) are highly corrosive. Handle with extreme care.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate caution.
References
-
chemeurope.com. Japp-Klingemann reaction. Available at: [Link]
-
Slideshare. Japp klingemann reaction. Available at: [Link]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]
-
ACS Publications. Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles. The Journal of Organic Chemistry. Available at: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]
-
PubMed. Hydrolysis of Indole-3-acetic Acid Esters Exposed to Mild Alkaline Conditions. Available at: [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link]
-
Combinatorial Chemistry Review. Synthesis of Indole-2-carboxylic Esters. Available at: [Link]
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ResearchGate. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Available at: [Link]
-
Wikipedia. Japp–Klingemann reaction. Available at: [Link]
-
NIH National Center for Biotechnology Information. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available at: [Link]
-
YouTube. Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Available at: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available at: [Link]
-
NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Available at: [Link]
-
Amerigo Scientific. 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. Available at: [Link]
- Google Patents. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Available at: [Link]
-
Chemguide. hydrolysis of esters. Available at: [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. Available at: [Link]
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J&K Scientific LLC. Ester Hydrolysis. Available at: [Link]
-
PrepChem.com. Synthesis of 5-Fluoro-2-oxindole. Available at: [Link]
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Application Notes and Protocols for the Fischer Indole Synthesis of Fluorinated Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1] In recent decades, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy for optimizing pharmacokinetic and pharmacodynamic properties. When applied to the indole scaffold, fluorination can profoundly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] The strong carbon-fluorine bond is resistant to metabolic cleavage, often extending a drug's half-life, while fluorine's unique electronic properties can lead to more potent interactions with target proteins.[2] Consequently, fluorinated indoles are integral to the development of novel therapeutics in areas such as oncology, infectious diseases, and neurology.[3]
The Fischer indole synthesis, a classic and versatile reaction discovered in 1883, remains a primary method for constructing the indole ring system.[4][5] This application note provides a detailed guide to the application of the Fischer indole synthesis for the preparation of fluorinated indole derivatives, offering in-depth mechanistic insights, practical experimental protocols, and critical safety considerations.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole.[5] The reaction proceeds through a series of well-defined steps, the cornerstone of which is a[6][6]-sigmatropic rearrangement.[7][8]
The generally accepted mechanism is as follows:
-
Hydrazone Formation: The arylhydrazine reacts with the aldehyde or ketone to form an arylhydrazone. This initial condensation is typically reversible and driven forward by the removal of water.[7]
-
Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine isomer.[5]
-
[6][6]-Sigmatropic Rearrangement: Following protonation of the enamine, the key carbon-carbon bond-forming step occurs via a[6][6]-sigmatropic rearrangement, leading to a di-imine intermediate.[5]
-
Cyclization and Aromatization: The di-imine intermediate undergoes cyclization and subsequent elimination of ammonia to yield the energetically favorable aromatic indole ring system.[5]
Caption: The reaction mechanism of the Fischer indole synthesis.
The Influence of Fluorine on the Fischer Indole Synthesis
The presence of fluorine substituents on the phenylhydrazine ring can significantly impact the course of the Fischer indole synthesis. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the hydrazine, potentially slowing the initial hydrazone formation. More importantly, it can influence the regioselectivity of the cyclization when unsymmetrical ketones are employed.
With an unsymmetrical ketone, two different enamine tautomers can form, leading to two potential regioisomeric indole products. The regiochemical outcome is determined by which of the two possible ortho positions of the phenylhydrazine ring attacks the enamine double bond during the[6][6]-sigmatropic rearrangement. The electronic properties of the substituents on the phenylhydrazine ring play a crucial role in directing this cyclization. Generally, electron-withdrawing groups like fluorine can disfavor the formation of the adjacent carbocationic intermediate in the transition state of the rearrangement, thereby influencing the regioselectivity.[9] For instance, with a meta-fluorophenylhydrazine, cyclization can occur at either the 2- or 6-position relative to the hydrazine group, leading to either a 4-fluoroindole or a 6-fluoroindole. The specific reaction conditions, including the choice of acid catalyst, can also influence this ratio.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative fluorinated indoles.
Protocol 1: Synthesis of 5-Fluoro-2-methyl-1H-indole
This protocol is adapted from established procedures for the synthesis of 2-methylindoles.[6]
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Hydrochloric acid (HCl), concentrated
-
Hot water
-
Ethanol (95%)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
-
Steam distillation apparatus (optional, for purification)
-
Büchner funnel and filter flask
-
Recrystallization apparatus
Procedure:
Part A: Formation of Acetone (4-fluorophenyl)hydrazone
-
In a round-bottom flask, combine (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents).
-
Gently warm the mixture on a water bath for approximately 15-20 minutes. The formation of the hydrazone may be accompanied by the separation of water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting hydrazine is consumed.
-
Remove the excess acetone under reduced pressure to obtain the crude hydrazone, which can be used directly in the next step.
Part B: Indolization
-
To the crude acetone (4-fluorophenyl)hydrazone, carefully add anhydrous zinc chloride (3-4 equivalents). Caution: This addition can be exothermic.
-
Heat the mixture with stirring, gradually increasing the temperature to 170-180 °C in an oil bath.
-
The reaction is typically rapid and is complete within 15-30 minutes, often indicated by a darkening of the reaction mass and the cessation of gas evolution.
-
Allow the reaction mixture to cool to a manageable temperature.
Part C: Work-up and Purification
-
Carefully add hot water to the solidified reaction mass and stir to break it up.
-
Acidify the mixture with a small amount of concentrated hydrochloric acid to dissolve the zinc salts.
-
The crude 5-fluoro-2-methyl-1H-indole can be purified by steam distillation, where it will co-distill with water as a pale yellow oil that solidifies upon cooling.
-
Alternatively, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), the organic layer washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Protocol 2: Synthesis of 6-Fluoro-1H-indole-2-carboxylic acid
This protocol utilizes ethyl pyruvate as the carbonyl partner to introduce a carboxylic acid functionality at the 2-position.
Materials:
-
(3-Fluorophenyl)hydrazine
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
-
Ice water
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, stir a mixture of (3-fluorophenyl)hydrazine (1 equivalent) and ethyl pyruvate (1.1 equivalents) at room temperature for 30 minutes to form the corresponding hydrazone.
-
Add polyphosphoric acid (PPA) to the reaction mixture with vigorous stirring. An exothermic reaction will occur.
-
Heat the mixture to 90-100 °C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture into a beaker containing ice water with stirring.
-
The crude ethyl 6-fluoro-1H-indole-2-carboxylate will precipitate. Collect the solid by filtration and wash with cold water.
-
To hydrolyze the ester, the crude product can be refluxed in a solution of sodium hydroxide in ethanol/water.
-
After hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to precipitate the 6-fluoro-1H-indole-2-carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent may be necessary for further purification.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative examples of Fischer indole syntheses for the preparation of fluorinated derivatives. Note that yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
| Fluorinated Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| (4-Fluorophenyl)hydrazine | Acetone | ZnCl₂ | Neat | 170-180 | 0.5 | 5-Fluoro-2-methyl-1H-indole | ~70-80 | Adapted from[6] |
| (3-Fluorophenyl)hydrazine | Ethyl pyruvate | PPA | Neat | 90-100 | 2 | Ethyl 6-fluoro-1H-indole-2-carboxylate | ~60-70 | Adapted from[4] |
| (2-Fluorophenyl)hydrazine | Cyclohexanone | p-TSA | Neat (Microwave) | 150 | 0.25 | 9-Fluoro-1,2,3,4-tetrahydrocarbazole | ~85-95 | Adapted from[3] |
| (4-Fluorophenyl)hydrazine | Phenylacetylene | PPA | Toluene | 100 | 0.5 | 5-Fluoro-2-phenyl-1H-indole | 79 | [4] |
Experimental Workflow and Troubleshooting
Caption: A logical workflow for the Fischer indole synthesis of fluorinated derivatives.
Troubleshooting Common Issues:
-
Low Yield:
-
Incomplete Hydrazone Formation: Ensure the complete conversion of the starting materials to the hydrazone before indolization. This can be facilitated by removing water, for example, by using a Dean-Stark trap.
-
Suboptimal Catalyst or Temperature: The choice of acid catalyst and the reaction temperature are critical. Experiment with different Lewis or Brønsted acids and optimize the temperature. For some substrates, milder conditions may be necessary to prevent decomposition.
-
Decomposition of Starting Materials or Product: Fluorinated compounds can sometimes be sensitive to harsh acidic conditions and high temperatures. Consider using milder catalysts like p-toluenesulfonic acid or employing microwave-assisted synthesis for shorter reaction times.[3][11]
-
-
Formation of Regioisomers:
-
When using unsymmetrical ketones, the formation of a mixture of regioisomers is common. The ratio of these isomers can sometimes be influenced by the choice of acid catalyst and solvent. A thorough analysis of the crude product by NMR or GC-MS is necessary to determine the isomeric ratio.
-
Careful purification by column chromatography or fractional crystallization may be required to separate the desired isomer.
-
-
Reaction Fails to Proceed:
-
Highly Electron-Deficient Phenylhydrazine: Multiple electron-withdrawing groups on the phenylhydrazine ring can render it too unreactive for the cyclization to occur. In such cases, alternative indole synthesis methods may be more suitable.
-
Steric Hindrance: Significant steric hindrance in either the phenylhydrazine or the carbonyl compound can impede the reaction.
-
Safety Precautions
The Fischer indole synthesis involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Fluorinated Phenylhydrazines: These compounds should be handled with care as they are often toxic and can be skin and eye irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Lewis Acids:
-
Zinc Chloride (ZnCl₂): Anhydrous zinc chloride is corrosive and hygroscopic. It can cause severe skin burns and eye damage.[4][12] Handle in a fume hood and avoid inhalation of dust. In case of contact, flush the affected area with copious amounts of water.
-
Boron Trifluoride Etherate (BF₃·OEt₂): This is a highly corrosive and moisture-sensitive liquid. It reacts violently with water to release toxic hydrogen fluoride gas.[2][13] All manipulations must be carried out under anhydrous conditions in a well-ventilated fume hood. Ensure that all glassware is thoroughly dried before use.
-
-
Reaction Conditions: The reaction is often performed at elevated temperatures, posing a risk of burns. Use appropriate heating apparatus and take care when handling hot glassware. Some reactions can be exothermic, so controlled addition of reagents is crucial.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
-
Is Boron Trifluoride Etherate Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. (2025). Available at: [Link]
-
Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines - MDPI. (2024). Available at: [Link]
-
Structures of some bioactive fluorinated indole derivatives. - ResearchGate. Available at: [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES - ijrpr. Available at: [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF - ResearchGate. (2025). Available at: [Link]
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Fischer Indole Synthesis - Wikipedia. Available at: [Link]
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Fischer Indole Synthesis - Organic Chemistry Portal. Available at: [Link]
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Fischer indole synthesis - Grokipedia. Available at: [Link]
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Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed. (2017). Available at: [Link]
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Fischer Indole Synthesis - YouTube. (2021). Available at: [Link]
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The Fischer Indole Synthesis: A Semiempirical Study. Available at: [Link]
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Fischer Indole Synthesis. Available at: [Link]
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Fischer indole synthesis – Knowledge and References - Taylor & Francis. Available at: [Link]
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- 13. mdpi.com [mdpi.com]
High-Yield Synthesis of 5-Fluoroindoles via the Leimgruber-Batcho Reaction: A Detailed Protocol and Mechanistic Review
Application Note: A-05F-LB
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, with fluorinated variants showing significant therapeutic potential.[1] This application note provides a comprehensive guide for the synthesis of 5-fluoroindoles using the Leimgruber-Batcho indole synthesis, a reliable and high-yield two-step method.[2] We present a detailed, field-tested protocol, an in-depth mechanistic explanation, process optimization strategies, and critical safety information for researchers in drug discovery and chemical development.
Introduction: The Importance of 5-Fluoroindoles
Indole derivatives are integral structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a fluorine atom, particularly at the 5-position, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This is often attributed to fluorine's high electronegativity and its ability to modulate metabolic stability and binding affinity.
The Leimgruber-Batcho synthesis has become a preferred method over classic routes like the Fischer indole synthesis due to its milder conditions, high yields, and the ready availability of starting materials, namely substituted o-nitrotoluenes. This method proceeds in two main stages: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[3][4]
Mechanism and Key Principles
The Leimgruber-Batcho synthesis is a powerful two-step sequence for creating indoles.[3] Understanding the causality behind each step is crucial for troubleshooting and optimization.
Step 1: Enamine Formation
The synthesis begins with the reaction between a substituted o-nitrotoluene (in this case, 5-fluoro-2-nitrotoluene) and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group of the nitrotoluene is sufficiently acidic due to the electron-withdrawing effect of the adjacent nitro group. Under basic conditions, this methyl group is deprotonated.[2] The resulting carbanion attacks the DMF-DMA, leading to the formation of a β-dimethylamino-2-nitrostyrene intermediate (an enamine) after the elimination of methanol.[2] The addition of a secondary amine, like pyrrolidine, can accelerate this step by forming a more reactive Vilsmeier-type reagent in situ.[3]
Step 2: Reductive Cyclization
The second stage involves the reduction of the nitro group of the enamine intermediate to an amine.[3] This is immediately followed by an intramolecular cyclization. The newly formed amino group attacks the enamine's double bond, which subsequently eliminates the dimethylamine (or pyrrolidine) group to generate the final indole aromatic ring.[5]
A variety of reducing agents can be employed for this transformation, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride.[3] Raney nickel is particularly effective for this cyclization.[6]
Detailed Experimental Protocol
This protocol details the synthesis of 5-fluoroindole from 5-fluoro-2-nitrotoluene.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 5-Fluoro-2-nitrotoluene | C₇H₆FNO₂ | 155.13 | 446-33-3 | Starting material.[7] |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 | 4637-24-5 | Highly flammable, moisture-sensitive.[8] |
| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Corrosive, flammable. |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, high-purity solvent. |
| Raney® Nickel (slurry in water) | Ni | 58.69 | 7440-02-0 | Pyrophoric when dry.[6] |
| Hydrazine monohydrate | H₆N₂O | 50.06 | 7803-57-8 | Toxic, corrosive. |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 64-17-5 | Anhydrous. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction. |
| Celite® / Diatomaceous Earth | 61790-53-2 | For filtration. |
3.2. Step-by-Step Procedure
Step A: Synthesis of 1-(5-Fluoro-2-nitrophenyl)-N,N-dimethyl-2-vinamine (Enamine Formation)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-nitrotoluene (10.0 g, 64.5 mmol).
-
Add anhydrous dimethylformamide (DMF, 50 mL) to dissolve the starting material.
-
Add pyrrolidine (1.4 mL, 16.1 mmol) to the solution.
-
Finally, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 13.0 mL, 96.7 mmol) to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-water and stir for 30 minutes.
-
The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude enamine intermediate as a dark red solid. This intermediate is often used in the next step without further purification.
Step B: Synthesis of 5-Fluoroindole (Reductive Cyclization)
-
In a 500 mL round-bottom flask, suspend the crude enamine from the previous step in ethanol (200 mL).
-
CAUTION: Raney Nickel is pyrophoric when dry and must be handled with extreme care.[6] Under a fume hood, carefully add Raney Nickel (approx. 2 g of a 50% slurry in water) to the suspension.[9]
-
Heat the mixture to a gentle reflux (around 80 °C).
-
Add hydrazine monohydrate (10 mL) dropwise over 30 minutes. Vigorous gas evolution (N₂) will be observed. Ensure adequate ventilation.
-
After the addition is complete, maintain the reflux for 1-2 hours. Monitor the reaction by TLC until the enamine spot disappears.[4]
-
Cool the mixture to room temperature. CAUTION: The Raney Nickel catalyst may still be active and can ignite upon exposure to air.[6] Carefully filter the mixture through a pad of Celite® under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Wash the filter cake thoroughly with ethanol (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-fluoroindole.[4]
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure 5-fluoroindole.
3.3. Workflow Visualization
The following diagram illustrates the overall experimental workflow.
Caption: Workflow for the Leimgruber-Batcho synthesis of 5-fluoroindole.
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Enamine formation) | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure reagents (especially DMF-DMA) are not degraded; use fresh bottles. The use of microwave assistance has been shown to improve yields and reduce reaction times.[10] |
| Low reactivity of starting material. | The addition of pyrrolidine is catalytic and enhances the reaction rate. Ensure it has been added.[3] | |
| Difficult filtration of Raney Nickel | Catalyst particles are too fine. | Use a thick pad of Celite® (at least 1-2 inches). Ensure the filter pad is wet with the solvent before filtration. |
| Low yield in Step 2 (Cyclization) | Inactive Raney Nickel catalyst. | Use a fresh, active batch of Raney Nickel. Ensure the slurry is well-mixed before taking the required amount. |
| Incomplete reduction. | Increase the amount of hydrazine or the reaction time. Be cautious as excess hydrazine can be difficult to remove. Other reducing agents like Pd/C with H₂ gas can be used as an alternative.[3] | |
| Product is dark or contains impurities | Side reactions or degradation. | Ensure the reaction temperature is well-controlled. Purify the final product thoroughly using column chromatography. Recrystallization can also be an effective purification method. |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Highly flammable liquid and vapor.[8] Harmful if inhaled. Causes serious eye damage.[8] Handle in a fume hood and avoid ignition sources.[8][11]
-
Raney® Nickel: Pyrophoric. Catches fire spontaneously if exposed to air when dry.[6] It is typically supplied as a 50% slurry in water to mitigate this risk.[6][9] Never allow the catalyst to dry completely on the filter paper. Quench the used catalyst carefully with dilute acid after the reaction. May cause an allergic skin reaction and is a suspected carcinogen.[12]
-
Hydrazine Monohydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care, avoiding skin contact and inhalation.
-
Pyrrolidine: Flammable and corrosive. Causes severe skin burns and eye damage.
Conclusion
The Leimgruber-Batcho synthesis is an exceptionally effective and versatile method for preparing 5-fluoroindoles, which are of significant interest in drug development.[13] This application note provides a robust and detailed protocol, alongside the necessary mechanistic understanding and safety precautions, to enable researchers to confidently and successfully synthesize these valuable compounds. The method's reliability, scalability, and tolerance for various functional groups ensure its continued importance in the field of synthetic organic chemistry.[13]
References
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Rickard, J. (n.d.). The Leimgruber-Batcho indole synthesis. Available at: [Link]
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Unnamed Author. (2024, December 13). Leimgruber–Batcho Indole Synthesis. YouTube. Available at: [Link]
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Wikipedia contributors. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]
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Taber, D. F., & Neubert, P. (2009). Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Leimgruber-Batcho Indole Synthesis (mid-20 th century). Available at: [Link]
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Caddick, S., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
SciSpace. (n.d.). Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations. Available at: [Link]
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International Journal of Advanced Research. (n.d.). ISSN: 2320-5407. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene. Available at: [Link]
- Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Eureka.
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Wikipedia contributors. (n.d.). Raney nickel. Wikipedia. Available at: [Link]
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Carl ROTH. (2025, March 10). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. Available at: [Link]
-
ResearchGate. (n.d.). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed.... Available at: [Link]
- Google Patents. (n.d.). Preparation method of 5-fluoro-2-nitrophenol - CN107935858B.
-
New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Available at: [Link]
-
Erowid. (n.d.). Reduction of Nitrostyrenes using Red-Al. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Reductive N-Cyclization-Alkylation Reaction of Alkene-Tethered Oxime Esters and Alkyl Iodides by Nickel Catalysis. Available at: [Link]
-
Unnamed Source. (n.d.). 105370 - N,N-Dimethylformamide dimethyl acetal - Safety Data Sheet. Available at: [Link]
-
ResearchGate. (n.d.). Reductive Denitrogenation of Six‐membered Cyclic Nitronates to Densely Substituted Dihydrofurans with Raney® Nickel/AcOH System | Request PDF. Available at: [Link]
-
Chemdad Co. (n.d.). 5-Fluoro-2-nitrotoluene. Available at: [Link]
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Application Notes and Protocols for the Purification of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of robust purification strategies for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a key heterocyclic intermediate in contemporary drug discovery. Recognizing the critical impact of purity on downstream applications, from high-throughput screening to preclinical development, this document details field-proven protocols for recrystallization, acid-base extraction, and chromatographic separation. The methodologies are presented with an emphasis on the underlying chemical principles, enabling researchers to not only replicate the procedures but also to adapt them to varying impurity profiles and scales. Each protocol is designed as a self-validating system, incorporating in-process controls and analytical checkpoints to ensure the final compound meets the rigorous purity standards required in pharmaceutical research.
Introduction: The Importance of Purity for a Privileged Scaffold
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, a scaffold frequently described as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. The introduction of a fluorine atom at the 5-position and methyl groups at the 1- and 3-positions significantly modulates the molecule's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profile. Consequently, the presence of even minor impurities, such as starting materials, reaction byproducts, or isomers, can lead to erroneous biological data and complicate structure-activity relationship (SAR) studies. Therefore, achieving high purity is not merely a matter of analytical chemistry but a fundamental prerequisite for the successful advancement of a drug discovery program.
Physicochemical Properties: A Foundation for Purification Strategy
A thorough understanding of the physicochemical properties of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is essential for designing an effective purification strategy. While experimental data for this specific molecule is not extensively published, we can infer its properties from structurally related compounds.
| Property | Estimated Value/Characteristic | Rationale and Impact on Purification |
| Molecular Formula | C₁₁H₁₀FNO₂ | - |
| Molecular Weight | 207.20 g/mol | Influences diffusion rates in chromatography. |
| Appearance | Likely a white to off-white crystalline solid.[1] | Visual inspection can be a preliminary indicator of purity. |
| pKa | ~ 3.5 - 4.5 | The carboxylic acid moiety confers acidic properties, crucial for acid-base extraction. The pKa of the parent indole-2-carboxylic acid is predicted to be around 4.44.[2][3] |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.[2] Limited solubility in non-polar solvents and pH-dependent solubility in aqueous solutions.[1] | Guides solvent selection for recrystallization and chromatography. The N-methyl and C-methyl groups likely increase lipophilicity compared to unmethylated analogs. |
| Melting Point | Expected to be a sharp, defined melting point for the pure compound. | A broad melting range can indicate the presence of impurities. |
Purification Methodologies: From Crude to High-Purity Material
The choice of purification method depends on the nature and quantity of impurities, as well as the desired scale and final purity. The following protocols offer a multi-tiered approach, from bulk purification to final polishing.
Method 1: Phased Crystallization via Salt Formation
This technique is particularly effective for removing both more and less acidic impurities by exploiting subtle differences in pKa. The core principle involves converting the carboxylic acid to a soluble salt, followed by controlled re-precipitation of the free acid at a specific pH where its solubility is minimal (the isoelectric point).[4]
-
Dissolution and Salt Formation:
-
In a suitable reaction vessel, suspend the crude 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).
-
Slowly add triethylamine (1.1 equivalents) with stirring. Continue stirring until all solids have dissolved, indicating the formation of the triethylammonium salt.
-
-
Aqueous Wash (Optional):
-
Transfer the solution to a separatory funnel and wash with a small volume of brine to remove any highly polar, water-soluble impurities.
-
-
Controlled Precipitation:
-
Transfer the organic solution containing the triethylammonium salt to a clean flask.
-
Slowly add a dilute aqueous solution of a strong acid (e.g., 1M HCl) dropwise with vigorous stirring.[4]
-
Monitor the pH of the aqueous phase (if present) or add the acid stoichiometrically.
-
Impurities with a significantly different pKa may precipitate at different pH ranges. The target compound will precipitate at its isoelectric point.
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any remaining salts, followed by a cold, non-polar solvent (e.g., hexane) to aid in drying.
-
Dry the purified product under vacuum to a constant weight.
-
-
Why Triethylamine? Triethylamine is a readily available organic base that forms a salt with the carboxylic acid, enhancing its solubility in organic solvents and allowing for easy removal by a subsequent acid wash.
-
Why Phased Precipitation? By carefully controlling the pH during re-acidification, impurities that are either stronger or weaker acids can be selectively kept in solution or precipitated out separately from the target compound.
-
In-Process Control: Monitoring the pH during precipitation is a critical control point. Taking small aliquots for TLC or HPLC analysis at different pH values can help to optimize the separation.
Caption: Workflow for Phased Crystallization.
Method 2: Acid-Base Extraction
This classic liquid-liquid extraction technique is highly effective for separating acidic compounds from neutral and basic impurities.[5][6][7] The principle relies on the differential solubility of the ionized (salt) and unionized (free acid) forms of the target molecule in aqueous and organic phases.[8][9]
-
Dissolution:
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
-
Extraction of the Acid:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous base (e.g., 1M NaOH or 5% NaHCO₃ solution).
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous layer.
-
Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
-
Removal of Basic Impurities (Optional):
-
The organic layer, now containing neutral and any basic impurities, can be washed with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities.
-
-
Recovery of the Pure Acid:
-
Combine the aqueous extracts containing the carboxylate salt in a beaker and cool in an ice bath.
-
With vigorous stirring, slowly acidify the aqueous solution by adding a concentrated acid (e.g., 6M HCl) until the solution is acidic (pH ~2), confirmed with litmus paper.
-
The pure carboxylic acid will precipitate out of the solution.[6]
-
-
Isolation and Drying:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum.
-
-
Choice of Base: Sodium bicarbonate (NaHCO₃) is a weaker base and will selectively extract stronger acids, which can be advantageous if the crude material contains weakly acidic impurities (like phenols). Sodium hydroxide (NaOH) is a stronger base and will extract a broader range of acidic compounds.
-
Solvent Selection: The organic solvent should be immiscible with water and provide good solubility for the crude material. Ethyl acetate is a common choice.
-
In-Process Control: After extraction, the organic layer can be analyzed by TLC or LC-MS to confirm the complete removal of the acidic product. The pH of the aqueous layer during re-precipitation is a critical parameter to ensure complete recovery of the product.
Caption: Workflow for Acid-Base Extraction.
Method 3: Chromatographic Purification
For removing impurities with very similar physicochemical properties, such as isomers or structurally related byproducts, column chromatography is the method of choice.[10] Reversed-phase high-performance liquid chromatography (RP-HPLC) is particularly well-suited for the final polishing of indole derivatives.[11]
-
Method Development:
-
Develop an analytical HPLC method first to determine the optimal mobile phase composition and gradient. A C18 column is a good starting point.
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid and achieve sharp peaks.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a strong solvent like DMSO. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
-
-
Preparative Chromatography:
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the gradient program developed in the analytical stage.
-
Collect fractions corresponding to the main product peak, guided by the UV detector signal.
-
-
Product Recovery:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized to yield the pure product as a fluffy solid, or the product can be extracted into an organic solvent if it precipitates.
-
-
Why Reversed-Phase? In RP-HPLC, the stationary phase is non-polar (C18), and the mobile phase is polar. This is ideal for separating moderately polar to non-polar compounds like N-methylated indole derivatives.
-
Why Acidic Modifier? The addition of an acid to the mobile phase protonates the carboxylic acid, making it less polar and increasing its retention on the non-polar stationary phase. This leads to better peak shape and resolution.
-
In-Process Control: Analytical HPLC of the collected fractions is essential to confirm their purity before combining them. A final purity check of the isolated product should be performed using the same analytical method.
Conclusion
The purification of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a critical step in its application for drug discovery and development. The choice of purification strategy should be guided by the impurity profile of the crude material and the desired final purity. For bulk purification and removal of distinct impurity classes, phased crystallization and acid-base extraction are highly effective and scalable methods. For the removal of closely related impurities and to achieve the highest levels of purity, preparative RP-HPLC is the preferred technique. By understanding the chemical principles behind each method and implementing the detailed protocols provided, researchers can confidently and efficiently obtain high-purity material, ensuring the integrity and reliability of their subsequent scientific investigations.
References
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- Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
- Organic Acid-Base Extractions. (n.d.). Chemistry Steps.
- Acid-Base Extraction. (2025). Chemistry LibreTexts.
- 5-Fluoroindole-2-carboxylic acid - Solubility of Things. (n.d.).
- Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (1978). PubMed.
- Indole-2-carboxylic acid | 1477-50-5. (n.d.). Benchchem.
- 5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820. (n.d.). PubChem.
- CN106008311A - Refinement method of indole-2-carboxylic acid. (n.d.).
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
- Indole-2-carboxylic acid | 1477-50-5. (n.d.). ChemicalBook.
- US5085991A - Process of preparing purified aqueous indole solution. (n.d.).
- A Practical Synthesis of Indole-2-carboxylic Acid. (2017). Taylor & Francis Online.
- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimin
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- 10. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in an In Vitro Kinase Assay
Introduction: The Critical Role of Kinase Inhibition in Drug Discovery
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of therapeutic targets.[2] Consequently, the robust and precise evaluation of potential kinase inhibitors is a cornerstone of modern drug discovery.[2]
This guide provides a detailed framework for determining the inhibitory potential of a novel small molecule, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, using a highly sensitive and versatile in vitro kinase assay. We will focus on the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[3] This method is universal, applicable to virtually any kinase, and avoids the safety and disposal concerns associated with traditional radiometric assays.[2][3]
The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals to not only execute the assay but also to understand the critical parameters that ensure data integrity and reproducibility.
The Compound: 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
| Compound Property | Value |
| IUPAC Name | 5-fluoro-1,3-dimethylindole-2-carboxylic acid |
| CAS Number | 854531-33-2 |
| Molecular Formula | C₁₁H₁₀FNO₂ |
This document outlines a general procedure to test the compound's efficacy. The choice of kinase and substrate will be dependent on the specific research hypothesis.
Assay Principle: The ADP-Glo™ Luminescence-Based Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process that provides a quantitative measure of kinase activity.[3] The amount of light generated is directly proportional to the amount of ADP produced, which in turn is a direct measure of kinase activity.
-
Kinase Reaction: The kinase, its substrate, ATP, and the test compound (5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid) are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, producing phosphosubstrate and ADP.
-
ADP Detection:
-
Step 1: Terminating the Kinase Reaction and Depleting ATP. An ADP-Glo™ Reagent is added, which simultaneously stops the kinase reaction and depletes any remaining ATP. This is crucial to prevent the unused ATP from interfering with the subsequent signal generation.[4]
-
Step 2: Converting ADP to ATP and Generating Light. A Kinase Detection Reagent is added, which contains enzymes that convert the newly formed ADP back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a stable luminescent signal.[3][4]
-
An inhibitor, such as a potent 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, would reduce kinase activity, leading to less ADP production, and consequently, a lower luminescent signal.
Visualizing the Workflow
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Protocol: IC₅₀ Determination
This protocol is designed for a 384-well plate format, which is common in high-throughput screening.
Materials and Reagents
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the chosen kinase.
-
ATP: Adenosine triphosphate solution.
-
Test Compound: 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, dissolved in 100% DMSO to create a high-concentration stock.
-
Kinase Assay Buffer: Typically 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[5][6] Note: Optimal buffer conditions may vary for different kinases.
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: White, opaque 384-well assay plates suitable for luminescence.
-
Instrumentation: A multi-mode plate reader with luminescence detection capabilities.
Experimental Procedure
1. Reagent Preparation:
-
Test Compound Dilution Series: Prepare a serial dilution of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
-
Start with a high concentration (e.g., 1 mM) in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to create a range of stock concentrations.
-
Subsequently, dilute these DMSO stocks into the Kinase Assay Buffer to create the final working concentrations. It is critical to maintain a consistent final DMSO concentration (typically ≤1%) across all wells to avoid solvent effects.[7]
-
-
Enzyme and Substrate Preparation: Dilute the kinase and substrate to their final desired concentrations in Kinase Assay Buffer. The optimal concentrations should be determined empirically through preliminary experiments to ensure the reaction is in the linear range.[8]
-
ATP Solution: Prepare the ATP solution in Kinase Assay Buffer at a concentration that is at or near the Kₘ for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.
2. Assay Plate Setup (10 µL Reaction Volume):
-
Compound Addition: Add 2.5 µL of the diluted test compound or vehicle control (buffer with the same final DMSO concentration) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Add 5 µL of the kinase/substrate mixture to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.[4]
-
Reaction Initiation: Add 2.5 µL of the ATP solution to all wells to start the kinase reaction.
3. Kinase Reaction and Signal Detection:
-
Incubation: Cover the plate and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal time should be determined to ensure substrate conversion is within the linear range (typically 10-30%).[4]
-
Stop Reaction & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[4]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis and Interpretation
The goal of this experiment is to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[9]
1. Data Normalization:
-
High Control (0% Inhibition): Wells containing the kinase, substrate, ATP, and DMSO vehicle (no inhibitor). This represents the maximum kinase activity.
-
Low Control (100% Inhibition): Wells without the kinase enzyme, or with a known potent inhibitor. This represents the background signal.
-
Normalize the data by converting the raw luminescence units (RLU) to percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_low_control) / (RLU_high_control - RLU_low_control))
2. IC₅₀ Curve Fitting:
-
Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope).[9] This can be performed using software such as GraphPad Prism or similar data analysis packages.
-
The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% on the y-axis of the fitted curve.[9]
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. | 150 nM |
| Hill Slope | Describes the steepness of the dose-response curve. | -1.2 |
| R² | The coefficient of determination, indicating the goodness of fit. | 0.99 |
Mechanism of Inhibition: A Visual Hypothesis
While the precise mechanism for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is yet to be determined, many small molecule kinase inhibitors function by competing with ATP for binding in the kinase's active site.
Caption: ATP-Competitive Kinase Inhibition.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| High Variability Between Replicates | Pipetting errors; Inadequate mixing; Plate edge effects. | Calibrate pipettes; Ensure thorough but gentle mixing; Avoid using outer wells of the plate. |
| Low Signal-to-Background Ratio | Insufficient kinase activity (low enzyme/substrate concentration, suboptimal buffer); Short reaction time. | Optimize enzyme and substrate concentrations; Verify buffer pH and composition; Perform a time-course experiment to find the optimal reaction time.[8] |
| False Positives/Negatives | Compound interference (autofluorescence, quenching, luciferase inhibition); Compound aggregation. | Run a "no enzyme" control to check for compound interference with the detection reagents[10]; Include 0.01% Triton X-100 in the buffer to mitigate aggregation. |
Conclusion and Future Directions
This application note provides a comprehensive and robust protocol for the initial characterization of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid as a potential kinase inhibitor. By employing the ADP-Glo™ Kinase Assay, researchers can generate reliable and reproducible IC₅₀ data, which is a critical first step in the drug discovery pipeline.
Further studies should include selectivity profiling against a panel of other kinases to determine the compound's specificity, as well as cell-based assays to confirm its activity in a more physiologically relevant context. Understanding the kinetic properties of the inhibitor, such as its association and dissociation rates (kₒₙ and kₒբբ), can also provide valuable insights into its mechanism of action and potential for therapeutic success.[11]
References
-
Vidugiriene, J., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Auld, D. S., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]
- 4. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. promega.com [promega.com]
- 9. clyte.tech [clyte.tech]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
Determining the IC50 of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Application Note & Protocol
Determining the In Vitro IC50 of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid: A Guide to Assay Development and Data Interpretation
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of a novel compound, using 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid as an exemplary test article. The IC50 value is a critical parameter in drug discovery, quantifying the potency of a substance in inhibiting a specific biological or biochemical function. This guide is designed for researchers, scientists, and drug development professionals, offering a framework that combines theoretical principles with detailed, actionable protocols. We will cover the essential phases of IC50 determination, including assay selection, development of a robust biochemical assay, execution of the experimental protocol, and rigorous data analysis. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Introduction: The Significance of IC50 in Drug Discovery
The journey of a therapeutic candidate from initial discovery to clinical application is long and complex. A pivotal early step is the characterization of its potency. The IC50 value serves as a fundamental metric of this potency, representing the concentration of an inhibitor required to reduce the rate of a biological process (e.g., an enzymatic reaction) by 50%. A lower IC50 value is indicative of a more potent compound, meaning a smaller amount of the substance is needed to achieve a significant inhibitory effect.
This application note addresses the challenge of characterizing a novel small molecule, "5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid," for which no public data on biological targets exists. The principles and protocols outlined here are therefore presented as a universal workflow applicable to any new chemical entity. We will use a hypothetical scenario where this compound is being tested for its ability to inhibit a protein kinase, a common target class in modern drug discovery.
Principle of the Assay: A Kinase Inhibition Model
Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental process in cellular signaling. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive drug targets.
For our exemplary protocol, we will use a generic serine/threonine kinase and a corresponding peptide substrate. The inhibitory activity of our test compound will be measured using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. The underlying principle is simple:
-
High Kinase Activity: The kinase consumes ATP to phosphorylate its substrate. Less ATP remains in the well.
-
Inhibited Kinase Activity: The test compound prevents the kinase from consuming ATP. More ATP remains in the well.
The amount of remaining ATP is detected by a luciferase-based system, which generates a luminescent signal directly proportional to the ATP concentration. Therefore, a high luminescent signal correlates with high inhibition.
Experimental Workflow Overview
The overall process can be visualized as a sequence of distinct phases, from preparation to final data analysis.
Figure 1: A high-level overview of the IC50 determination workflow, from initial compound and reagent preparation through to final data analysis.
Materials and Reagents
-
Test Compound: 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Enzyme: Generic Serine/Threonine Kinase (e.g., PKA, CDK2). The final concentration needs to be determined during assay development (typically in the low nM range).
-
Substrate: Peptide substrate specific to the chosen kinase (e.g., LRRASLG for PKA).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: E.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.
-
Detection Reagent: A commercial ATP-dependent luciferase-based kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Control Inhibitor: A known potent inhibitor for the chosen kinase (e.g., Staurosporine).
-
Plates: White, opaque, 384-well assay plates (low-volume).
-
Equipment:
-
Multichannel pipettes or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
-
Incubator.
-
Detailed Protocol: Step-by-Step IC50 Determination
This protocol is designed for a 384-well plate format. All additions should be performed with precision, ideally using automated liquid handlers to minimize variability.
Step 1: Preparation of Compound Dilution Series
The goal is to create a concentration-response curve. A 10-point, 3-fold serial dilution is standard practice.
-
Stock Solution: Start with the 10 mM stock of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in 100% DMSO.
-
Intermediate Plate: In a 96-well plate, perform a serial dilution in 100% DMSO.
-
Add 30 µL of DMSO to columns 2-11.
-
Add 45 µL of the 10 mM stock to column 1.
-
Transfer 15 µL from column 1 to column 2. Mix well.
-
Repeat this 3-fold dilution across the plate to column 10. Column 11 will contain only DMSO (vehicle control). Column 12 will be for the positive control inhibitor.
-
-
Final Assay Concentration: When these DMSO dilutions are added to the assay wells, they will be further diluted by the aqueous reagents. The final concentration of DMSO in the assay should be kept constant and low (≤1%) to avoid solvent effects.
Step 2: Assay Plate Setup and Execution
-
Dispense Compound: Transfer 250 nL of each compound dilution from the intermediate plate to the 384-well assay plate in quadruplicate.
-
Dispense Controls:
-
Negative Control (0% Inhibition): Add 250 nL of 100% DMSO to 16 wells. This represents the uninhibited enzyme activity.
-
Positive Control (100% Inhibition): Add 250 nL of a high concentration of the control inhibitor (e.g., 10 µM Staurosporine) to 16 wells.
-
-
Add Enzyme and Substrate: Prepare a master mix of kinase and substrate in assay buffer. Add 12.5 µL of this mix to all wells.
-
Initiate Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 12.5 µL to all wells to start the reaction. The final volume is now 25 µL. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the kinase, as this provides the most sensitive measure of competitive inhibition.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% of substrate consumed).
Step 3: Signal Detection
-
Stop Reaction: Add 25 µL of the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction by depleting the remaining ATP and contains luciferase.
-
Incubate: Incubate for 40 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Read Plate: Measure the luminescence on a compatible plate reader.
Data Analysis and Interpretation
The raw data (luminescence units) must be normalized and then fitted to a non-linear regression model to calculate the IC50.
Step 1: Data Normalization
-
Average Controls: Calculate the average luminescence for the positive (100% inhibition) and negative (0% inhibition) controls.
-
Calculate Percent Inhibition: For each well, normalize the data using the following formula:
% Inhibition = 100 * (Signal_Negative_Control - Signal_Sample) / (Signal_Negative_Control - Signal_Positive_Control)
Step 2: Curve Fitting
-
Plot Data: Plot the calculated % Inhibition against the logarithm of the inhibitor concentration.
-
Non-linear Regression: Fit the data to a four-parameter logistic (4PL) model. This is the standard model for dose-response curves in pharmacology. The equation is:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the % Inhibition.
-
X is the inhibitor concentration.
-
Top is the maximum plateau of the curve (should be near 100%).
-
Bottom is the minimum plateau of the curve (should be near 0%).
-
IC50 is the concentration at which 50% inhibition is achieved.
-
HillSlope describes the steepness of the curve.
-
Data Analysis Workflow
This process ensures that raw luminescent signals are transformed into a meaningful IC50 value.
Figure 2: The data analysis pipeline, from raw luminescence readings to the final calculated IC50 value using non-linear regression.
Step 3: Data Interpretation and Quality Control
A reliable IC50 value is predicated on high-quality assay data. Key quality control metrics include:
-
Z'-factor: This metric assesses the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
R² Value: The coefficient of determination from the curve fit should be >0.95, indicating a good fit of the model to the data.
-
Curve Shape: The dose-response curve should be sigmoidal and have well-defined upper and lower plateaus.
Table 1: Example IC50 Data Summary
| Compound | Target Kinase | IC50 (nM) [95% CI] | Hill Slope | R² | Z'-factor |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | Kinase X | 152 [135 - 171] | 1.1 | 0.992 | 0.85 |
| Staurosporine (Control) | Kinase X | 8.5 [7.9 - 9.2] | 1.0 | 0.998 | 0.85 |
Troubleshooting
-
High Data Variability: Check for pipetting errors, insufficient mixing, or issues with the liquid handling equipment. Ensure consistent DMSO concentration across all wells.
-
Low Z'-factor (<0.5): This indicates poor separation between controls. The issue could be low enzyme activity, substrate depletion, or a suboptimal reagent concentration. Re-optimization of the assay is required.
-
Incomplete Curve or Poor Fit (R² < 0.95): The concentration range of the test compound may be inappropriate. If the curve does not reach a plateau, test higher concentrations. If the inhibition is very steep or shallow, it might indicate non-ideal inhibitor behavior.
Conclusion
This application note provides a robust and detailed framework for the determination of the IC50 value of a novel compound, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, against a model protein kinase. By following the principles of careful assay development, precise execution, and rigorous data analysis, researchers can generate reliable and reproducible potency data. This information is fundamental for making informed decisions in hit-to-lead campaigns and advancing promising compounds through the drug discovery pipeline.
References
-
Title: Assay Operations for SAR Support Source: The Assay Guidance Manual (National Center for Biotechnology Information) URL: [Link]
-
Title: What is IC50? Source: GraphPad URL: [Link]
-
Title: The relationship between K(i) and IC(50): a theoretical discussion Source: Journal of Receptors and Signal Transduction URL: [Link]
-
Title: Fitting models to biological data using linear and nonlinear regression Source: GraphPad URL: [Link]
-
Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]
Strategic Assessment of Cellular Uptake and Permeability for Fluorinated Indole Derivatives
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Fluorine Advantage in Indole-Based Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Strategic modification of this core is central to modern drug discovery. Among the most powerful tactics is the introduction of fluorine. Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Judicious placement of fluorine on an indole ring can modulate acidity (pKa), lipophilicity, and metabolic stability, which collectively impact cellular permeability and oral bioavailability.[1][2]
For instance, fluorination can lower the pKa of nearby amines, reducing their basicity and increasing the proportion of the neutral species at physiological pH, which can enhance passive diffusion across cell membranes.[2] However, the effects are not always straightforward. Highly fluorinated motifs, like a trifluoromethyl group, can increase lipophilicity but sometimes lead to lower passive permeability, suggesting a complex interplay between a compound's properties and its interaction with the membrane.[4] Therefore, a robust and multi-faceted experimental approach is essential to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of novel fluorinated indoles.
This guide provides detailed, field-proven protocols for two cornerstone assays in this evaluation: the Caco-2 permeability assay for predicting intestinal absorption and identifying active transport, and a direct cellular uptake assay to quantify compound accumulation within target cells.
Part 1: Predicting Intestinal Absorption with the Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of human intestinal drug absorption.[5][6] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp), mimicking the intestinal barrier.[5][7]
This assay measures the Apparent Permeability Coefficient (Papp), a quantitative measure of the rate of passage of a compound across the cell monolayer.[6] By measuring transport in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions, an Efflux Ratio (ER) can be calculated to determine if the compound is a substrate of efflux transporters like P-gp.[5][8]
Diagram of the Bidirectional Caco-2 Assay Workflow
Caption: Bidirectional Caco-2 assay to determine Papp and Efflux Ratio.
Detailed Protocol: Caco-2 Bidirectional Permeability Assay
This protocol is designed for a 24-well Transwell® plate format.
I. Cell Culture & Monolayer Formation
-
Cell Seeding: Seed Caco-2 cells onto collagen-coated 24-well Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².
-
Rationale: Proper seeding density is critical for the formation of a confluent monolayer within the standard culture period.
-
-
Culture: Culture the cells for 21-25 days in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Replace the medium every 2-3 days.[9]
-
Rationale: This extended culture period allows the cells to fully differentiate, polarize, and form the tight junctions essential for a valid barrier model.[7]
-
II. Monolayer Integrity Verification
-
Transepithelial Electrical Resistance (TEER): On the day of the experiment, measure the TEER of each well using an epithelial volt-ohmmeter (e.g., Millicell® ERS-2).[9][10]
-
Lucifer Yellow (LY) Permeability: Include a well treated with Lucifer Yellow, a fluorescent molecule that is poorly cell-permeable.
III. Permeability Experiment
-
Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).[9]
-
Dosing Solution Preparation: Prepare a 10 µM solution of the fluorinated indole test compound in HBSS from a DMSO stock. The final DMSO concentration should be ≤1%.
-
Rationale: High DMSO concentrations can compromise membrane integrity. 10 µM is a standard concentration for initial screening.
-
-
A→B Transport:
-
To the apical (upper) chamber, add 0.4 mL of the dosing solution.
-
To the basolateral (lower) chamber, add 1.2 mL of fresh HBSS.
-
-
B→A Transport:
-
To the basolateral (lower) chamber, add 1.2 mL of the dosing solution.
-
To the apical (upper) chamber, add 0.4 mL of fresh HBSS.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[6][14]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers for each well.
-
Self-Validation: Analyzing the donor compartment at the end of the experiment is crucial for calculating mass recovery, ensuring the compound hasn't significantly bound to the plastic or degraded.
-
IV. Sample Analysis & Data Calculation
-
Quantification: Analyze the concentration of the fluorinated indole in all samples using a validated LC-MS/MS method.[13][15][16]
-
Calculate the Apparent Permeability Coefficient (Papp):
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)[8]
-
Data Interpretation
| Papp (A→B) (x 10⁻⁶ cm/s) | Predicted in vivo Absorption | Efflux Ratio (ER) | Interpretation |
| < 1 | Low | < 2 | Low permeability, not a substrate for active efflux. |
| 1 - 10 | Moderate | ≥ 2 | Moderate permeability, potential substrate for active efflux.[5][8] |
| > 10 | High | > 2 suggests efflux may limit net absorption. | High permeability, likely well-absorbed. |
Part 2: Quantifying Intracellular Compound Accumulation
While permeability assays model transport across a barrier, it is often critical to measure the extent to which a compound accumulates within its target cells. This is especially relevant for compounds whose targets are intracellular.[20][21]
This protocol provides a method to determine the total intracellular concentration of a fluorinated indole after a defined incubation period.
Diagram of the Cellular Uptake Assay Workflow
Caption: Workflow for determining intracellular compound concentration.
Detailed Protocol: Cellular Accumulation Assay
I. Cell Preparation
-
Seeding: Seed the target cell line (e.g., HEK293, HeLa, or a specific cancer cell line) in a 24-well plate and grow to ~90% confluency.
-
Preparation: On the day of the assay, aspirate the growth medium and gently wash the cell monolayer twice with pre-warmed (37°C) PBS.
II. Compound Incubation
-
Dosing: Add 0.5 mL of assay buffer (e.g., HBSS) containing the desired concentration of the fluorinated indole (e.g., 1 µM) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes). Time course experiments (e.g., 5, 15, 30, 60 min) can be performed to determine the kinetics of uptake.[22]
III. Sample Collection & Processing
-
Stopping Uptake: To terminate the assay, rapidly aspirate the compound-containing buffer.
-
Washing: Immediately wash the monolayer three times with 1 mL of ice-cold PBS.
-
Rationale: This is the most critical step. Rapid and thorough washing with ice-cold buffer removes extracellular and non-specifically bound compound without allowing significant efflux to occur.[23]
-
-
Cell Lysis: Add 200 µL of a lysis solvent (e.g., 70% acetonitrile with an internal standard) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[24]
-
Rationale: Acetonitrile precipitates proteins while solubilizing the small molecule drug, preparing the sample for analysis. An internal standard is crucial for accurate quantification by LC-MS/MS.[15]
-
-
Homogenization: Vortex the lysates and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet cell debris.
-
Normalization: In parallel wells, trypsinize and count the cells to determine the average cell number per well, or perform a protein assay (e.g., BCA) on the cell lysate to determine the total protein content.[22]
IV. Analysis and Calculation
-
Quantification: Transfer the supernatant to an analysis plate and quantify the compound concentration using a validated LC-MS/MS method.[25]
-
Calculate Intracellular Concentration:
Example Data & Interpretation
A series of fluorinated indole analogs were tested to understand the impact of fluorine substitution pattern on permeability and cellular uptake.
| Compound | Position of Fluorine | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Intracellular Conc. (µM) @ 1µM external |
| Indole-A | None | 12.5 | 1.1 | 0.95 |
| Indole-B | 5-F | 15.2 | 1.3 | 1.10 |
| Indole-C | 6-F | 18.1 | 1.0 | 1.45 |
| Indole-D | 4,6-diF | 22.5 | 0.9 | 2.15 |
| Indole-E | 5-CF₃ | 8.3 | 4.5 | 0.35 |
-
Insights:
-
Mono-fluorination at the 5- and 6-positions (Indole-B, Indole-C) moderately improves passive permeability compared to the parent indole.
-
Di-fluorination (Indole-D) provides a significant boost to permeability and intracellular accumulation, suggesting a favorable modification for absorption.
-
The trifluoromethyl-substituted analog (Indole-E) shows lower passive permeability and a high efflux ratio, indicating it is likely a P-gp substrate. This active efflux results in significantly lower intracellular accumulation. This highlights a common challenge where increasing lipophilicity can inadvertently introduce efflux liability.
-
Conclusion
The strategic incorporation of fluorine is a powerful tool in the optimization of indole-based drug candidates. However, its impact on cellular permeability and uptake is context-dependent and requires rigorous empirical evaluation. The Caco-2 permeability assay provides an indispensable model for predicting oral absorption and identifying potential liabilities like active efflux. Complementing this with direct cellular uptake assays in relevant target cells ensures that a compound not only crosses biological barriers but also reaches a sufficient concentration at its site of action. Together, these protocols form a robust framework for guiding medicinal chemistry efforts and selecting fluorinated indole candidates with a higher probability of success in vivo.
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Application Notes & Protocols: A Scientist's Guide to Developing Kinase Inhibitors from Fluorinated Indole Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target families for drug discovery. The indole nucleus is a "privileged scaffold" in medicinal chemistry, frequently appearing in approved kinase inhibitors due to its structural resemblance to the adenine region of ATP.[1][2] This guide provides an in-depth exploration of the strategic incorporation of fluorine into indole scaffolds to create potent and selective kinase inhibitors. We will delve into the rationale, design principles, synthetic strategies, and detailed biological evaluation protocols necessary for advancing a research program in this area. The strategic use of fluorine can dramatically improve key drug-like properties, including metabolic stability, target affinity, and bioavailability.[3][4][5][6] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage fluorinated indole scaffolds for novel kinase inhibitor discovery.
The Rationale: The Strategic Synergy of Indole and Fluorine
The successful design of a kinase inhibitor hinges on optimizing multiple molecular properties simultaneously. The combination of an indole core with fluorine substitution provides a powerful and versatile platform to achieve this.
The Indole Scaffold: A Privileged Hinge-Binder
The indole ring system is a cornerstone of kinase inhibitor design. Its bicyclic structure serves as an excellent bioisostere for the purine ring of ATP, the natural substrate for kinases. This allows indole-based molecules to fit snugly into the ATP-binding pocket. Crucially, the N-H group of the indole's pyrrole ring can act as a hydrogen bond donor, forming a critical interaction with the "hinge region" of the kinase, a key determinant of binding for many Type I and Type II inhibitors.[1][7] Several FDA-approved kinase inhibitors, such as Sunitinib, are built upon indole or related scaffolds.[8][9]
The Fluorine Advantage: Modulating for Success
Incorporating fluorine, the most electronegative element, into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its properties.[3][10] Its small van der Waals radius (1.47 Å) means it can often replace a hydrogen atom (1.2 Å) with minimal steric disruption.[11]
Key benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing fluorine at a site of known or potential metabolic oxidation can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.[6][12]
-
Modulation of Physicochemical Properties: Fluorine's powerful electron-withdrawing effect can lower the pKa of nearby basic amines, which can be crucial for optimizing solubility and cellular permeability.[4][12] It also alters the molecule's lipophilicity, which must be carefully balanced to ensure good membrane penetration without excessive non-specific binding.[3][4]
-
Improved Binding Affinity and Selectivity: Fluorine can enhance binding affinity through several mechanisms. It can engage in favorable electrostatic interactions with the protein target, form non-classical hydrogen bonds with backbone C-H groups, and stabilize specific "bioactive" conformations of the inhibitor that are optimal for binding.[4][5][13] In some instances, fluorination has been shown to alter the conformation of key kinase motifs like the DFG loop, leading to improved potency.[13]
Synergistic Contributions to Kinase Inhibition
The strategic combination of the indole scaffold and fluorine substituents creates a powerful synergy for developing effective kinase inhibitors. The indole core provides the essential ATP-competitive binding and hinge-interaction framework, while fluorine acts as a precision tool to enhance drug-like properties.
Caption: Synergy between the indole scaffold and fluorine.
Design and Synthesis Workflow
A logical workflow is essential for the efficient discovery and optimization of novel inhibitors. This involves rational design, chemical synthesis, and rigorous characterization.
General Design Principles
-
Scaffold Selection: Begin with a known indole-based kinase inhibitor or a fragment hit that demonstrates activity against the kinase of interest.
-
Fluorination Site Selection: Identify potential sites for fluorination. Prime locations include:
-
Aromatic positions susceptible to metabolic hydroxylation.
-
Positions where fluorine can introduce favorable interactions with the protein, as suggested by molecular modeling.
-
Positions adjacent to basic centers to modulate pKa.
-
-
Iterative Optimization: Plan for the synthesis of a small library of analogs with fluorine at different positions (e.g., 4-F, 5-F, 6-F, 7-F) and with varying degrees of fluorination (e.g., -F, -CF₃) to build a clear Structure-Activity Relationship (SAR).
General Synthesis and Characterization Protocol
The following is a generalized workflow for the synthesis of a fluorinated indole derivative, which can be adapted based on the specific target molecule.
Caption: General workflow for synthesis and characterization.
Protocol 2.2.1: Synthesis and Purification
-
Reaction Setup: To a solution of the appropriate fluorinated starting material (e.g., 4-fluoro-phenylhydrazine) in a suitable solvent (e.g., ethanol), add the corresponding ketone or aldehyde precursor.
-
Cyclization: Add a catalyst (e.g., polyphosphoric acid or sulfuric acid) and heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[14]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure fluorinated indole scaffold.[14]
Protocol 2.2.2: Structural Characterization
-
¹H, ¹³C, and ¹⁹F NMR: Dissolve the final compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire spectra to confirm the chemical structure, paying close attention to the characteristic splitting patterns and chemical shifts induced by the fluorine atom.
-
Mass Spectrometry (MS): Analyze the compound to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.
Biological Evaluation: From Enzyme to Cell
Once synthesized and characterized, the compounds must be evaluated for biological activity. A tiered approach, starting with biochemical assays and progressing to cell-based assays, is most effective.
Protocol: In Vitro Kinase Inhibition Assay (HTRF® KinEASE™)
This protocol describes a robust, high-throughput method to determine the potency of inhibitors against a specific serine/threonine kinase.[15]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated product is then detected by a specific antibody labeled with Europium cryptate and streptavidin-XL665, which binds the biotin tag. When both are bound to the same substrate molecule, they are brought into close proximity, resulting in a FRET signal that is proportional to the level of kinase activity.[15]
Caption: Workflow for an HTRF Kinase Inhibition Assay.
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the fluorinated indole compounds in DMSO. Dispense 2 µL of each concentration into a 384-well low-volume white plate. Include positive (DMSO only) and negative (no enzyme) controls.
-
Enzyme/Substrate Mix: Prepare a mix of the target kinase and the biotinylated peptide substrate (e.g., STK Substrate 1) in the supplemented enzymatic buffer.[15] Dispense 4 µL of this mix into each well.
-
Initiation: Prepare a solution of ATP in the enzymatic buffer. Add 4 µL to each well to start the reaction. Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), depending on the kinase's activity.
-
Detection: Prepare a premixed solution of the detection reagents (anti-phospho antibody-Eu and streptavidin-XL665) in the detection buffer containing EDTA (to stop the reaction).[15] Add 10 µL to each well.
-
Final Incubation and Reading: Seal the plate, incubate for 60 minutes at room temperature, and then read the plate on an HTRF-compatible reader.[15]
-
Data Analysis: Calculate the ratio of the acceptor (665 nm) and donor (620 nm) signals. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of a lead compound on cancer cell lines that are dependent on the target kinase.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[14]
-
Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).
Case Study: Structure-Activity Relationship (SAR) Analysis
The ultimate goal of synthesizing and testing a series of analogs is to build a robust SAR that guides the optimization process. Below is a hypothetical data set for a series of fluorinated indole inhibitors targeting Aurora Kinase A.
| Compound ID | R¹ (Indole Position) | Aurora A IC₅₀ (nM)[16] | A549 Cell GI₅₀ (µM)[14] |
| Parent-01 | H | 250 | 15.2 |
| FI-01 | 4-F | 180 | 10.8 |
| FI-02 | 5-F | 25 | 1.1 |
| FI-03 | 6-F | 95 | 6.4 |
| FI-04 | 7-F | 310 | >20 |
| FI-05 | 5-CF₃ | 45 | 2.5 |
Analysis of Results:
-
Positional Importance: The data clearly show a strong positional effect of the fluorine substituent. Fluorination at the 5-position (FI-02 ) resulted in a >10-fold increase in potency against the enzyme compared to the non-fluorinated parent compound (Parent-01 ). This suggests a specific favorable interaction in the binding pocket near this position.
-
Cellular Activity Correlation: The improved enzymatic potency of FI-02 translated well into cellular activity, with a corresponding >10-fold improvement in growth inhibition.
-
Detrimental Effects: In contrast, fluorination at the 7-position (FI-04 ) was detrimental to activity, likely due to steric hindrance or the disruption of a key interaction.
-
Trifluoromethyl Group: The 5-CF₃ analog (FI-05 ) was also highly potent, though slightly less so than the 5-F analog. This provides an alternative chemical handle for further optimization of properties like solubility or metabolic stability.[17]
This SAR analysis strongly indicates that the 5-position of the indole ring is a "hotspot" for modification, making FI-02 a strong lead candidate for further preclinical development.
Conclusion and Future Directions
The strategic use of fluorinated indole scaffolds represents a highly effective and validated approach for the development of novel kinase inhibitors. By combining the inherent hinge-binding capability of the indole core with the property-enhancing effects of fluorine, researchers can systematically overcome common drug development hurdles such as poor metabolic stability and insufficient potency. The protocols outlined in this guide provide a robust framework for the design, synthesis, and biological evaluation of these promising compounds.
A compelling future direction for this work involves the use of fluorine-18 (¹⁸F) to develop PET (Positron Emission Tomography) imaging agents from potent inhibitor scaffolds.[18][19][20] This would enable non-invasive, real-time visualization of target engagement and tumor distribution in vivo, significantly accelerating the clinical translation of new therapeutic candidates.
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Application Notes and Protocols for the Use of Indole-2-Carboxylic Acid Derivatives in Cancer Research
A Case Study on 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its unique chemical properties and high bioavailability have made it a focal point in the design of novel anticancer agents.[2][3] While direct research on 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in oncology is not extensively documented in publicly available literature, the broader class of indole-2-carboxylic acid derivatives has shown considerable promise. These derivatives have been investigated for their ability to target various cancer-related pathways, including protein-protein interactions and enzymatic activity.[1][4][5]
This document provides a detailed guide for researchers and drug development professionals on the potential application of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, as a representative of its class, in cancer research. The protocols and methodologies outlined herein are based on established practices for evaluating novel small molecule inhibitors and are supported by findings from research on structurally related indole derivatives.
Postulated Mechanism of Action: Targeting the 14-3-3 Protein Family
Recent studies have highlighted the potential of 1H-indole-2-carboxylic acid derivatives as inhibitors of the 14-3-3 protein family.[1][4] These highly conserved regulatory proteins are implicated in a multitude of cellular processes, including signal transduction, cell cycle control, and apoptosis. Overexpression of certain 14-3-3 isoforms, such as 14-3-3η, has been linked to the progression of various cancers, including liver cancer.[4] By binding to a wide array of signaling proteins, 14-3-3 proteins can modulate their activity and contribute to oncogenesis.
We hypothesize that 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid may act as an inhibitor of 14-3-3 protein interactions. The proposed mechanism involves the binding of the compound to the target protein, thereby disrupting its ability to interact with downstream effectors. This disruption could lead to the reactivation of apoptotic pathways and cell cycle arrest in cancer cells.
Figure 1: Postulated signaling pathway of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
Synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
The synthesis of indole derivatives can be achieved through various established methods. The Fischer indole synthesis and the Leimgruber-Batcho reaction are two common approaches.[6] The following is a generalized synthetic scheme for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, which researchers can adapt and optimize.
Protocol 1: Synthesis via Fischer Indole Cyclization
-
Hydrazone Formation: React 4-fluorophenylhydrazine with ethyl 2-methylacetoacetate in a suitable solvent such as ethanol.
-
Cyclization: Subject the resulting hydrazone to acid-catalyzed cyclization using a reagent like polyphosphoric acid or sulfuric acid to form the ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate.
-
N-Methylation: Methylate the indole nitrogen using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
-
Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a base like sodium hydroxide, followed by acidification.
In Vitro Evaluation of Anticancer Activity
A series of in vitro assays are essential to determine the anticancer potential of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Plate cancer cell lines (e.g., HepG2, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Hypothetical IC50 Values for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 5.2 |
| MCF-7 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 7.4 |
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay determines if the compound induces programmed cell death.
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 4: Western Blot Analysis
This technique is used to detect changes in the expression levels of proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21) and then with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies
Animal models are crucial for evaluating the therapeutic potential of the compound in a living organism.
Protocol 5: Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into control and treatment groups. Administer 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Experimental Workflow
The following diagram illustrates a logical workflow for the preclinical evaluation of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
Figure 2: A representative preclinical evaluation workflow for a novel anticancer compound.
Conclusion
While further investigation is required to fully elucidate the anticancer properties of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, the methodologies and protocols detailed in this guide provide a robust framework for its evaluation. Based on the promising activity of related indole-2-carboxylic acid derivatives, this compound class represents a valuable area for continued research and development in the quest for novel cancer therapeutics.
References
-
Gao, C., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
-
Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. [Link]
-
Al-Duais, M.A., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 8(38), 34871–34891. [Link]
-
Gunosewoyo, H., et al. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. [Link]
-
Eldehna, W.M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link]
-
Kovalenko, S.M., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Kovalenko, S.M., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-cancer agents in medicinal chemistry. [Link]
-
Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Journal of Chemistry, 2021, 9987118. [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-Diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. [Link]
-
Storti, B., et al. (2024). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Molecules, 29(10), 2320. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-fluoro-1H-indole-3-carboxylic acid. PubChem Compound Database. [Link]
-
Larsson, A. (2017). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]
-
Wardman, P., et al. (2002). 5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology, 63(2), 265-72. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-fluoro-2,2-dimethyl-3H-indole-1-carboxylic acid. PubChem Compound Database. [Link]
- Tanaka, H., et al. (2003). Process for producing 5-fluorooxyindole and for producing intermediate therefor.
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- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.
Introduction to the Synthesis
The synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid typically proceeds via the classic Fischer indole synthesis.[1][2][3][4] This robust reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[3][5] In this case, the key starting materials are (4-fluorophenyl)methylhydrazine and pyruvic acid (or an ester thereof). The fluorine substituent at the 5-position and the methyl groups at the 1- and 3-positions introduce specific electronic and steric considerations that must be carefully managed to achieve high yields.
This guide will address potential pitfalls in this synthesis, from low conversion rates to the formation of stubborn impurities, and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My reaction is not proceeding to completion, and I'm recovering a significant amount of the starting (4-fluorophenyl)methylhydrazine. What's going wrong?
A1: This is a common issue that often points to problems in the initial hydrazone formation or a lack of sufficient activation for the subsequent cyclization.
Probable Causes & Solutions:
-
Incomplete Hydrazone Formation: The initial condensation to form the hydrazone is a critical equilibrium-driven step.
-
Recommendation: Ensure anhydrous conditions, as water can shift the equilibrium back to the starting materials. If you are forming the hydrazone in a separate step, ensure it is completely dry before proceeding to the cyclization. Consider forming the hydrazone in situ by mixing the hydrazine and pyruvic acid directly in the acidic reaction medium.[6]
-
-
Insufficient Acid Strength: The Fischer indole synthesis is acid-catalyzed. The choice and concentration of the acid are critical.[6][7]
-
Recommendation: If you are using a mild acid like acetic acid, consider switching to a stronger protonic acid such as sulfuric acid or polyphosphoric acid (PPA), or a Lewis acid like zinc chloride (ZnCl₂).[1][2][7] The electron-withdrawing nature of the fluorine atom on the phenyl ring can make the cyclization more challenging, often requiring stronger acidic conditions.
-
-
Low Reaction Temperature: The[8][8]-sigmatropic rearrangement, a key step in the mechanism, has a significant activation energy barrier.[6][9]
-
Recommendation: Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature that promotes product formation without leading to degradation.
-
Experimental Protocol: Optimizing Acid Catalyst and Temperature
-
Set up parallel small-scale reactions.
-
To each reaction vessel, add (4-fluorophenyl)methylhydrazine (1 equivalent) and pyruvic acid (1.1 equivalents).
-
To separate vessels, add different acid catalysts (e.g., 10% H₂SO₄ in ethanol, PPA, ZnCl₂ in toluene).
-
Run each reaction at a different temperature (e.g., 80°C, 100°C, 120°C).
-
Monitor the reactions by TLC at regular intervals (e.g., every hour) to determine the conditions that give the best conversion to the desired product.
Q2: I am observing a significant amount of a dark, tarry byproduct and my yield of the desired indole is very low. What is causing this?
A2: The formation of dark, polymeric material is indicative of side reactions, often promoted by harsh reaction conditions.
Probable Causes & Solutions:
-
Aldol Condensation of Pyruvic Acid: Under strong acidic conditions, pyruvic acid can undergo self-condensation.[7][8]
-
Recommendation: Add the pyruvic acid slowly to the reaction mixture containing the hydrazine and acid. This keeps the instantaneous concentration of the keto-acid low, minimizing self-condensation.[8]
-
-
Product Degradation: The indole nucleus, once formed, can be susceptible to degradation under harsh acidic conditions and high temperatures.[6]
-
Recommendation: Monitor the reaction closely. Once the starting material is consumed and the product is formed (as determined by TLC), quench the reaction promptly. Avoid prolonged heating.
-
-
N-N Bond Cleavage: While the fluorine is electron-withdrawing, the N-methyl group is electron-donating. A competing pathway in the Fischer synthesis is the cleavage of the N-N bond in the ene-hydrazine intermediate, which can lead to various byproducts.[6][7][9]
-
Recommendation: Careful optimization of the acid catalyst and temperature is key. Sometimes, a milder Lewis acid can favor the desired cyclization over N-N bond cleavage.
-
Data Presentation: Effect of Reaction Conditions on Yield and Purity
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by crude NMR) | Observations |
| Acetic Acid | 100 | 12 | <10 | Low | Incomplete conversion |
| 10% H₂SO₄/EtOH | 80 | 6 | 45 | Moderate | Some byproduct formation |
| PPA | 120 | 2 | 65 | High | Vigorous reaction, careful temp control needed |
| ZnCl₂ | 110 | 8 | 55 | High | Cleaner reaction than with strong protonic acids |
Q3: My final product is difficult to purify. I see multiple spots on TLC that are close together. What are these impurities?
A3: Close-running spots on TLC often indicate the presence of isomers or closely related byproducts.
Probable Causes & Solutions:
-
Decarboxylation: If the reaction is run at a high temperature for an extended period, the desired carboxylic acid product can decarboxylate to form 5-fluoro-1,3-dimethyl-1H-indole.
-
Recommendation: Use the lowest effective temperature and monitor the reaction time carefully. If decarboxylation is a persistent issue, consider using an ester of pyruvic acid (e.g., ethyl pyruvate) and hydrolyzing the resulting ester to the carboxylic acid in a separate, milder step.
-
-
Incomplete N-methylation: If your (4-fluorophenyl)methylhydrazine starting material contains some (4-fluorophenyl)hydrazine, you will form the N-H indole as a byproduct.
-
Recommendation: Ensure the purity of your starting hydrazine. This can be checked by NMR before starting the reaction.
-
-
Regioisomers: While pyruvic acid should theoretically lead to a single regioisomer, side reactions can sometimes lead to minor isomeric byproducts, although this is less common for this specific substrate.
-
Recommendation: Optimize your chromatography conditions. A different solvent system or using a different stationary phase (e.g., reverse-phase chromatography) might be necessary to separate these impurities.[10]
-
Frequently Asked Questions (FAQs)
Q: Can I use ethyl pyruvate instead of pyruvic acid?
A: Yes, and it is often recommended. Using ethyl pyruvate will yield ethyl 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylate. This ester can then be hydrolyzed to the desired carboxylic acid under basic conditions (e.g., using NaOH or KOH in an alcohol/water mixture). This two-step process can often lead to a cleaner final product by avoiding the harsh conditions that can cause decarboxylation of the acid product.[11]
Q: What is the best workup procedure for this reaction?
A: A typical workup procedure involves:
-
Cooling the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto ice water.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[12]
Q: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques should be used:
-
¹H and ¹³C NMR: To confirm the structure and identify any impurities.
-
¹⁹F NMR: This is particularly useful for fluorinated compounds to confirm the presence and environment of the fluorine atom.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Visualizing the Workflow
Diagram 1: General Workflow for the Synthesis
Caption: A generalized workflow for the synthesis, workup, and purification of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Benchchem. "common side reactions in indole-pyrrole synthesis".
- NIH. Why Do Some Fischer Indolizations Fail? - PMC.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C.
- Alfa Chemistry. Fischer Indole Synthesis.
- Wikipedia. Fischer indole synthesis.
- Reddit. Problems with Fischer indole synthesis : r/Chempros.
- University of Rochester. How To: Troubleshoot a Reaction - Department of Chemistry.
- Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- Tokyo Chemical Industry Co., Ltd. Fischer Indole Synthesis.
- ChemicalBook. 5-Fluoroindole synthesis.
Sources
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. diva-portal.org [diva-portal.org]
- 12. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
Solubility issues of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in buffers
Navigating Solubility Challenges in Aqueous Buffers
Welcome to the technical support guide for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on fundamental physicochemical principles and field-proven laboratory techniques to ensure you can confidently prepare your solutions and trust your experimental outcomes.
Section 1: Understanding the Molecule - The "Why" Behind the Challenge
This section addresses the fundamental properties of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid that contribute to its challenging solubility profile.
Q1: Why is 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid poorly soluble in neutral aqueous buffers?
A1: The limited aqueous solubility of this compound stems from its molecular structure, which features a balance of hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.
-
Hydrophobic Character: The core of the molecule is an indole ring system, which is largely hydrophobic and contributes to low water solubility. The presence of two methyl groups further enhances this lipophilic (fat-loving) nature.
-
Hydrophilic Character: The molecule contains a carboxylic acid (-COOH) functional group, which is polar and capable of hydrogen bonding.[1] However, in its protonated (uncharged) form, which is predominant at neutral or acidic pH, its ability to solubilize the entire hydrophobic structure is limited.
-
Fluorine Substitution: While fluorine is highly electronegative, its single substitution on the indole ring does not sufficiently increase overall polarity to overcome the dominant hydrophobic character of the molecule.[1]
This combination of a large, nonpolar scaffold with a single ionizable group is common in new chemical entities and is a primary reason for solubility challenges in drug development.[2]
Q2: What are the key physicochemical properties I should be aware of?
A2: Understanding the physicochemical properties is crucial for designing an effective solubilization strategy. While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from similar compounds.
| Property | Predicted Value / Information | Significance for Solubility |
| Molecular Formula | C₁₁H₁₀FNO₂ | Provides the elemental composition.[3] |
| Molecular Weight | ~207.2 g/mol | Influences diffusion and dissolution rates. |
| pKa (Predicted) | 3.5 - 4.8 | This is the most critical parameter. The pKa is the pH at which the compound is 50% in its neutral acid form and 50% in its charged salt (conjugate base) form. Solubility dramatically increases at pH values above the pKa.[4][5] |
| XLogP3 (Predicted) | ~2.5 - 3.5 | This value indicates a preference for a lipid environment over an aqueous one, confirming the compound's hydrophobic nature. A similar compound, 5-fluoro-3-methyl-1H-indole-2-carboxylic acid, has a computed XLogP3 of 2.4.[6] |
| Appearance | Likely a white to off-white crystalline powder.[1] | Crystalline solids often require more energy to dissolve than amorphous forms.[7] |
Q3: How does pH fundamentally alter the solubility of this compound?
A3: The solubility of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is strongly dependent on pH because it is a weak acid.[4][8] The carboxylic acid group can donate a proton (H⁺) to form a negatively charged carboxylate ion (-COO⁻).
This equilibrium is governed by the solution's pH relative to the compound's pKa:
-
At pH < pKa: The compound exists predominantly in its protonated, neutral form (R-COOH). This form is less polar and therefore has low aqueous solubility .
-
At pH > pKa: The compound is deprotonated to its anionic, conjugate base form (R-COO⁻).[9] This charged species is significantly more polar and interacts favorably with water, leading to a dramatic increase in aqueous solubility .[9][10]
Therefore, adjusting the pH of the buffer to be at least 2 units above the compound's pKa is a primary and highly effective strategy to achieve dissolution.[11]
Caption: pH-dependent equilibrium of the carboxylic acid.
Section 2: Troubleshooting Guide & Standard Protocols
This section provides practical, step-by-step solutions to common solubility problems.
Frequently Asked Questions (FAQs)
Q4: I tried dissolving the compound directly in my PBS buffer (pH 7.4), and it just sits at the bottom. What is my first step?
A4: Direct dissolution in neutral aqueous buffer is often unsuccessful for this class of compounds. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability for a wide range of compounds.
Q5: I made a 10 mM stock in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. How do I fix this?
A5: This is a common issue known as "crashing out." It happens when the compound, upon dilution, finds itself in an environment (the aqueous buffer) where it is no longer soluble, and the concentration is above its aqueous solubility limit. Here are several ways to mitigate this:
-
Lower the Final Concentration: The most straightforward solution is to test lower final concentrations in your assay.
-
Modify the Dilution Method: Instead of adding the stock directly to the buffer, add the stock solution to a vortexing tube of buffer. The rapid mixing can help keep the compound in solution.
-
Increase Final DMSO Concentration (with caution): A slightly higher final percentage of DMSO might be necessary. However, you must validate the tolerance of your specific assay.
-
Use an Intermediate Dilution Step: Dilute your DMSO stock in a solvent mixture (e.g., 50:50 DMSO:Ethanol or 50:50 DMSO:PEG 400) before the final dilution into the aqueous buffer. This can sometimes ease the transition.
Q6: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A6: This is highly dependent on the cell line and the assay's sensitivity. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity. However, some sensitive assays may show effects at concentrations as low as 0.1%. It is critical to run a vehicle control (buffer with the same final DMSO concentration but without your compound) to ensure the solvent itself is not causing an effect.
Experimental Protocols
This protocol describes the standard method for preparing a stock solution in an organic solvent.
Objective: To create a high-concentration, homogenous stock solution for serial dilution.
Materials:
-
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of the compound (e.g., 2.07 mg) into a clean vial. Perform this in a fume hood or on a balance with a draft shield.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration.
-
Example: For a 10 mM stock with 2.07 mg of compound (MW ~207.2 g/mol ):
-
Moles = 0.00207 g / 207.2 g/mol = 1 x 10⁻⁵ mol (or 10 µmol)
-
Volume = Moles / Concentration = 10 µmol / 10 mmol/L = 1 mL
-
-
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Promote Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37-40°C) can also be applied but use with caution to avoid degradation.
-
Inspect for Clarity: Ensure the solution is completely clear with no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
This protocol is for applications where organic solvents are not permissible.
Objective: To dissolve the compound directly in an aqueous buffer by converting it to its more soluble salt form.
Materials:
-
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid powder
-
Deionized water or desired buffer (e.g., Tris, HEPES)
-
0.1 M NaOH or 1 M NaOH solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a Suspension: Add the weighed compound to a volume of deionized water or your chosen buffer that is slightly less than the final desired volume. The compound will not dissolve and will form a suspension.
-
Begin Stirring: Place the beaker on a stir plate and begin stirring to keep the particles suspended.
-
Monitor pH: Place a calibrated pH probe into the suspension. The initial pH will be acidic.
-
Titrate with Base: Slowly add the NaOH solution dropwise. As the base is added, the carboxylic acid will be deprotonated.
-
Observe Dissolution: Continue adding base and monitor the pH. As the pH rises above the compound's pKa (target a pH of ~7.5-8.5 for full dissolution), you will observe the suspended powder dissolving.
-
Final Volume Adjustment: Once the solution is completely clear, adjust to the final volume with your buffer or water. Re-check and adjust the final pH if necessary.
-
Sterilization: If required for your application, filter-sterilize the final solution through a 0.22 µm filter.
Troubleshooting Workflow
Use this decision tree to guide your solubilization strategy.
Caption: A logical workflow for troubleshooting solubility issues.
Section 3: Advanced Solubilization Strategies
If the standard methods above are insufficient or incompatible with your experimental design, more advanced formulation strategies can be employed. These often require more extensive development and validation.
-
Co-solvents: Using solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400) in combination with water can increase the solubility of hydrophobic compounds.[11][12] This is often used in formulation for animal studies.
-
Surfactants: Surfactants like Tween® 80 or Polysorbate 80 form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[13] This is effective but requires careful consideration of the surfactant's own biological activity.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and increasing solubility.[14]
The choice of an advanced strategy depends heavily on the application (e.g., in vitro assay vs. in vivo dosing) and requires careful validation to ensure the excipients do not interfere with the experiment.[2]
References
- 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. BLD Pharm.
-
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967. PubChem. [Link]
-
Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental. AAPS PharmSciTech. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
A LEVEL CHEMISTRY EXAM QUESTION WALKTHROUGH - STANDARD SOLUTION PREPARATION OF A WEAK ACID. YouTube. [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. National Institutes of Health (NIH). [Link]
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). [Link]
-
5-Fluoroindole-2-carboxylic acid. Solubility of Things. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. ResearchGate. [Link]
-
Ageing and Water Detection in Hydroscopic Organic Electrolytes. MDPI. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. [Link]
-
Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]
-
5-Fluoroindole-2-carboxylic acid. CAS Common Chemistry. [Link]
-
FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. Purdue e-Pubs. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Reaction intermediate being poorly soluble - any workarounds?. Reddit. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]
-
Virtual Labs. ChemCollective. [Link]
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- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjbphs.com [wjbphs.com]
Technical Support Center: Stability of Carboxylic Acid Derivatives in DMSO
Introduction for the Researcher
As scientists, the integrity of our reagents is paramount to the reproducibility and validity of our experimental data. A common yet often overlooked variable is the stability of small molecules in their solubilized state, particularly in dimethyl sulfoxide (DMSO), the workhorse solvent of drug discovery and biological screening. This guide addresses the specific stability considerations for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a substituted indole carboxylic acid. While specific data for this exact molecule is not extensively published, we can extrapolate from established principles governing indole chemistry, carboxylic acids, and compound storage in DMSO to provide a robust framework for its handling and stability assessment. This document is structured as a practical resource, combining frequently asked questions with in-depth troubleshooting and a validated protocol to empower you to ensure the integrity of your compound stocks.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a stock solution of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in DMSO?
Answer: For maximum long-term stability, stock solutions should be stored at -80°C . For short-term storage (days to a week), -20°C is acceptable.[1] Key contributing factors to degradation in DMSO are water, oxygen, temperature, and repeated freeze-thaw cycles.[2][3] Therefore, the best practice is to:
-
Use Anhydrous DMSO: Minimize water content, as it can facilitate hydrolysis and precipitation.
-
Aliquot: Prepare single-use aliquots to avoid repeated warming and cooling of the primary stock.
-
Inert Atmosphere: For ultimate protection, overlay the stock solution with an inert gas like argon or nitrogen before sealing.
-
Protect from Light: While indoles are not universally light-sensitive, it is good practice to store solutions in amber vials.
Q2: Why is water in DMSO a particular concern for a carboxylic acid-containing compound?
Answer: There are two primary reasons. First, carboxylic acids are particularly susceptible to precipitation from wet DMSO.[4] DMSO is hygroscopic and readily absorbs atmospheric moisture. As the water content increases, the solvation environment changes, which can cause compounds with limited aqueous solubility to crystallize out of solution.[4] Second, water is a more significant factor in causing compound loss over time than oxygen.[2][3] While most compounds are stable, the presence of water can enable hydrolytic degradation pathways that would not occur in an anhydrous environment.
Q3: How many freeze-thaw cycles can my stock solution tolerate?
Answer: This is one of the most critical variables. While studies on diverse compound sets show that many molecules can withstand around 10-25 freeze-thaw cycles without significant degradation[2][5], the primary risk is not chemical breakdown but physical precipitation. Each cycle provides an opportunity for the compound to crystallize from a supersaturated solution, a process that is often not easily reversible upon thawing.[4] Recommendation: Best practice dictates minimizing freeze-thaw cycles to fewer than five . The most effective strategy is to create small, single-use aliquots from your primary stock.
Q4: Can the acidic nature of my compound affect the DMSO solvent itself?
Answer: Yes, this is a known chemical interaction. The thermal decomposition of DMSO can be autocatalyzed by the in-situ generation of acidic byproducts.[6][7] The presence of an external acid, such as your indole carboxylic acid, can lower the onset temperature for DMSO decomposition.[8] While this is primarily a concern at elevated temperatures (e.g., during thermal stress studies or in high-temperature reactions), it underscores a potential, albeit slow, interaction even at ambient temperatures over very long periods. This reinforces the importance of low-temperature storage.
Part 2: Troubleshooting Guide
This section addresses common issues encountered when working with 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in DMSO.
Issue 1: My compound has precipitated out of the DMSO solution upon thawing.
-
Primary Cause: The compound has likely crystallized. This is common for carboxylic acids in DMSO, especially if the solution has absorbed water or if the concentration is near its saturation limit.[4] Once a compound crystallizes into a more stable lattice, it may not readily redissolve.[4]
-
Immediate Solution:
-
Gentle Warming: Warm the vial to 30-37°C in a water bath for a few minutes.
-
Vortex/Sonication: Vortex vigorously. If the solid persists, use a bath sonicator for 5-10 minutes.
-
Verification: After redissolving, always check the purity via a quick analytical method like LC-MS to ensure no degradation occurred.
-
-
Long-Term Prevention:
-
Prepare a new stock solution at a slightly lower concentration.
-
Strictly use anhydrous DMSO and handle it in a low-humidity environment (e.g., under a nitrogen blanket).
-
Ensure proper sealing of vials.
-
Issue 2: I'm observing a gradual loss of biological activity or inconsistent assay results over time.
-
Primary Cause: This strongly suggests chemical degradation of the parent compound. Studies monitoring large compound libraries show that while many compounds are stable, a noticeable fraction degrades over several months, even when frozen.[9][10]
-
Troubleshooting Workflow:
-
Analytical Check: Immediately analyze an aliquot of your stock solution using a stability-indicating method like LC-MS or HPLC-UV. Compare the peak area of the parent compound to a freshly prepared standard or a sample from T=0.
-
Identify Degradants: Look for the appearance of new peaks in the chromatogram.
-
Follow the Protocol: If degradation is confirmed, discard the old stock. Prepare a fresh solution and immediately initiate the stability assessment protocol outlined in Part 3 to understand its viable shelf-life under your specific laboratory conditions.
-
Issue 3: My clear, colorless stock solution has developed a yellow or brown tint.
-
Primary Cause: Color change is a visual indicator of chemical decomposition.[11] Indole rings, in particular, can be susceptible to oxidation, which often produces colored byproducts. This process can be accelerated by impurities in the DMSO, exposure to air (oxygen), or light.
-
Action:
-
Do Not Use: Discard the colored stock solution immediately. Its use will introduce unknown compounds and concentrations into your experiments, invalidating the results.
-
Review Handling Procedures: Re-evaluate your compound handling and storage protocols. Ensure you are using high-purity, anhydrous DMSO, minimizing air exposure, and protecting the solution from light.
-
Prepare Fresh Stock: Make a new stock solution and aliquot it properly for storage at -80°C.
-
Part 3: Protocol for In-House Stability Assessment
This protocol provides a self-validating system to determine the stability of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid under your laboratory's specific storage conditions. It is adapted from standard industry practices for compound stability testing.[2][12]
Objective
To quantify the percentage of the parent compound remaining in a DMSO stock solution over time across different storage conditions.
Materials
-
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (solid)
-
High-purity, anhydrous DMSO
-
Amber glass or polypropylene vials with screw caps and PTFE septa
-
Analytical balance, vortexer, and calibrated pipettes
-
LC-MS system with a suitable C18 column and UV detector
Experimental Workflow Diagram
Caption: Workflow for assessing compound stability in DMSO.
Step-by-Step Procedure
-
Stock Solution Preparation (T=0):
-
Accurately weigh the solid compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution.
-
This is your primary stock.
-
-
Aliquoting:
-
Dispense the primary stock into at least 20 single-use amber vials (e.g., 50 µL per vial). This will provide enough samples for multiple time points across all conditions.
-
-
Baseline Analysis (T=0):
-
Immediately take one of the freshly prepared aliquots.
-
Dilute it to an appropriate concentration for your LC-MS system (e.g., 10 µM in 50:50 acetonitrile:water).
-
Analyze via LC-MS. Record the peak area of the parent compound. This value represents 100% integrity.
-
-
Storage:
-
Place sets of aliquots (e.g., 4 vials per condition) into their respective storage environments as outlined in the table below.
-
For the "Freeze-Thaw" condition, thaw one vial at room temperature for 30 minutes and then refreeze it at -20°C once per week.
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 1 week, 4 weeks, 12 weeks, 24 weeks), retrieve one vial from each storage condition.
-
Allow frozen samples to thaw completely at room temperature.
-
Prepare and analyze the sample by LC-MS using the exact same method as the T=0 analysis.
-
Data Analysis and Presentation
-
Quantification: For each sample, record the peak area of the parent compound from the chromatogram.
-
Calculation: Calculate the percentage of compound remaining using the following formula:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Summarize Data: Compile the results in a table for easy comparison.
Table 1: Hypothetical Stability Data Summary
| Storage Condition | Time Point: 1 Week | Time Point: 4 Weeks | Time Point: 12 Weeks |
| Room Temperature (~22°C) | 99.1% | 94.5% | 81.3% |
| Refrigerated (4°C) | 99.8% | 98.7% | 95.2% |
| Frozen (-20°C) | >99.9% | 99.5% | 99.1% |
| Frozen (-80°C) | >99.9% | >99.9% | 99.8% |
| Freeze-Thaw (-20°C) | 99.6% | 97.9% (Precipitate noted) | 96.5% |
Interpretation: Based on this data, you can establish an evidence-based expiration date for your compound stocks under different conditions, ensuring the reliability of your future experiments.
References
- 5-Fluoroindole-2-carboxylic acid - Solubility of Things. (n.d.).
- 2,3-Dimethyl-1H-indole-5-carboxylic acid - TargetMol. (n.d.).
- Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO - Benchchem. (n.d.).
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions . Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO - PubMed . (n.d.). Retrieved January 17, 2026, from [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions - Semantic Scholar . (2003). Journal of Biomolecular Screening. [Link]
- What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? | ResearchGate. (n.d.).
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- Kozikowski, B., Burt, T., Tirey, D., Williams, M., Stanton, D., Stuhmeier, S., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
- Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) - ResearchGate. (n.d.).
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO . Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
- Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) - OUCI. (2020). Organic Process Research & Development.
-
Deguchi, Y., Kono, M., Koizumi, Y., Izato, Y., Gao, C., & Miyake, A. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) . Organic Process Research & Development, 24(9), 1614-1620. [Link]
- Samples in DMSO: What an end user needs to know - Ziath. (n.d.).
-
Traynelis, V. J., & Hergenrother, W. L. (1964). Decomposition of Dimethyl Sulfoxide Aided by Ethylene Glycol, Acetamide, and Related Compounds . The Journal of Organic Chemistry. [Link]
- Influence of organic acid on the thermal behavior of dimethyl sulfoxide - ResearchGate. (n.d.).
- 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. (n.d.).
-
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid | C10H8FNO2 | CID 1132967 - PubChem . (n.d.). Retrieved January 17, 2026, from [Link]
-
5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem . (n.d.). Retrieved January 17, 2026, from [Link]
-
5-(5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide | C22H27FN4O2 | CID 3086686 - PubChem . (n.d.). Retrieved January 17, 2026, from [Link]
- 5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (n.d.).
- 5-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH. (n.d.).
- Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. (2021).
- (PDF) 5-Fluorouracil–dimethyl sulfoxide (1/1) - ResearchGate. (n.d.).
- Decomposition of oroidin in DMSO/TFA - CORE. (2004). Tetrahedron.
- Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination - ResearchGate. (n.d.).
- Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC - NIH. (n.d.).
Sources
- 1. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Off-Target Landscape of Fluorinated Indole Inhibitors
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on understanding and mitigating the off-target effects of fluorinated indole inhibitors. The introduction of fluorine into the indole scaffold is a powerful strategy to enhance potency, metabolic stability, and other desirable drug-like properties.[1][2] However, this modification can also modulate the off-target profile, leading to unexpected experimental outcomes and potential toxicities.[3]
This guide is structured to address the common challenges and questions that arise during the preclinical development of this important class of inhibitors. We will delve into the causality behind experimental choices and provide actionable troubleshooting protocols to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why is fluorine incorporation a common strategy in indole-based inhibitors, and how does it influence off-target effects?
A1: Fluorine is the most electronegative element, and its incorporation into an indole scaffold can profoundly alter the molecule's physicochemical properties. The strategic placement of fluorine can:
-
Enhance Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein, thereby increasing potency.[1]
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 (CYP) enzymes, prolonging the compound's half-life.[2][4]
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing ionization state and, consequently, cell permeability and target engagement.
-
Induce Favorable Conformations: Fluorine substitution can bias the conformational preferences of the molecule, pre-organizing it for optimal binding to the intended target.
However, these same electronic effects can inadvertently promote binding to unintended proteins ("off-targets"). For instance, altered charge distribution can lead to new interactions with residues in the ATP-binding pockets of other kinases or different protein families altogether.[5]
Q2: What are the most common off-target families for fluorinated indole kinase inhibitors?
A2: While the specific off-target profile is unique to each molecule, several protein families are frequently implicated due to structural similarities or the physicochemical properties of the inhibitors.
-
Other Protein Kinases: The human kinome consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[6] Consequently, even highly selective inhibitors are likely to exhibit some degree of cross-reactivity with other kinases.[5][7]
-
Cytochrome P450 (CYP) Enzymes: These enzymes are central to drug metabolism. While fluorination can block metabolism at a specific site, the inhibitor itself can bind to and inhibit the activity of CYP enzymes (e.g., CYP3A4, CYP2D6), leading to potential drug-drug interactions.[8][9]
-
hERG Potassium Channel: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[10][11] Many small molecule inhibitors, including those with indole scaffolds, have been shown to interact with this channel.[12][13] The aromatic nature of the indole ring and the presence of fluorine can influence binding to the pore residues of the hERG channel.[10]
Q3: How can I distinguish between on-target and off-target effects in my cellular assays?
-
Use a Structurally Unrelated Inhibitor: Employing an inhibitor with a different chemical scaffold that targets the same primary protein can help confirm that the observed phenotype is due to on-target activity. If both compounds elicit the same biological response, it strengthens the case for on-target effects.[14]
-
Perform Rescue Experiments: If possible, overexpress a form of the target protein that is resistant to the inhibitor. If the inhibitor's effect is on-target, this resistant mutant should "rescue" the phenotype.
-
Titrate the Inhibitor: Correlate the phenotypic response with the degree of target inhibition across a range of concentrations. A strong correlation suggests an on-target effect.[14]
-
Utilize Genetic Knockdown/Knockout: Techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein should phenocopy the effects of the inhibitor if the activity is on-target.
Troubleshooting Guide
Issue 1: My fluorinated indole inhibitor shows high potency in biochemical assays but is significantly less active in cell-based assays.
This discrepancy is a common hurdle in drug discovery and can stem from several factors.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Poor Cell Permeability | The inhibitor may not efficiently cross the cell membrane to reach its intracellular target. | 1. Assess the physicochemical properties (e.g., LogP, polar surface area).2. Perform a cellular uptake assay to directly measure intracellular concentration.3. Consider using cell lines with modified transporter expression if efflux is suspected. |
| Efflux by Transporters | The compound may be a substrate for ATP-binding cassette (ABC) transporters, which actively pump it out of the cell. | 1. Co-incubate with known ABC transporter inhibitors (e.g., verapamil for P-glycoprotein) to see if cellular potency is restored. |
| High Protein Binding | The inhibitor may bind extensively to proteins in the cell culture medium (e.g., albumin), reducing the free concentration available to enter cells. | 1. Measure the fraction of unbound drug in your specific cell culture medium.2. Perform assays in serum-free or low-serum conditions, if feasible for your cell model. |
| Inhibitor Degradation | The compound may be unstable in the cellular environment and subject to metabolic degradation.[14] | 1. Assess the stability of the compound in cell lysate or culture medium over time using LC-MS. |
| High Intracellular ATP | In biochemical assays, ATP concentrations are often at or below the Km. In cells, ATP levels are much higher (~1-10 mM). For ATP-competitive inhibitors, this can lead to a significant rightward shift in the IC50.[5] | 1. Perform biochemical assays at physiological ATP concentrations (1 mM) to better mimic the cellular environment.[15] |
Issue 2: I'm observing unexpected cellular toxicity that doesn't correlate with the inhibition of my primary target.
Unexpected toxicity is a strong indicator of significant off-target effects. A systematic approach is required to identify the responsible off-target(s).
Workflow for Deconvoluting Off-Target Toxicity:
Caption: Workflow for investigating off-target toxicity.
Issue 3: How do I interpret the results from a kinome profiling screen?
Kinome profiling data can be extensive and initially overwhelming. The goal is to identify potent and potentially problematic off-target interactions.
Key Metrics for Interpretation:
-
Selectivity Score (S-score): Many providers calculate a selectivity score, which quantifies the inhibitor's promiscuity. A lower score generally indicates higher selectivity.
-
Percent Inhibition at a Single Concentration (e.g., 1 µM): This provides a broad overview. Pay close attention to kinases inhibited by >90%, as these are likely potent off-targets.
-
IC50 or Kd Values: For hits from the initial screen, determining the IC50 (for activity) or Kd (for binding) provides a more quantitative measure of potency. An off-target with a potency within 10-30 fold of the primary target should be investigated further.
Data Interpretation Table:
| Kinase | % Inhibition @ 1 µM | IC50 (nM) | Cellular Pathway | Actionable Insight |
| Primary Target | 99% | 15 | Target Pathway | On-target potency confirmed. |
| Kinase X | 95% | 50 | Pro-survival | High-priority off-target. Could contribute to efficacy or toxicity. Validate in cells. |
| Kinase Y | 80% | 450 | Cell Cycle | Medium-priority off-target. May become relevant at higher concentrations. |
| Kinase Z | 55% | >1000 | N/A | Low-priority. Unlikely to be physiologically relevant unless accumulation occurs. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that your inhibitor binds to its intended target (and potential off-targets) in a cellular context.[16][17] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[17]
Workflow Diagram:
Caption: CETSA experimental workflow.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with your fluorinated indole inhibitor at an appropriate concentration (e.g., 10x IC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.
-
Harvesting: Wash cells with PBS and harvest by scraping. Pellet the cells by centrifugation.
-
Heating: Resuspend the cell pellets in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature for both vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[18]
Protocol 2: High-Throughput Fluorogenic CYP450 Inhibition Assay
This protocol provides a rapid, cost-effective method to screen for potential inhibition of major CYP isoforms.[9]
Principle: This assay uses specific fluorogenic substrates that are converted by CYP enzymes into fluorescent products. A decrease in the fluorescent signal in the presence of your test compound indicates inhibition.[9]
Step-by-Step Methodology:
-
Prepare Reagents: Reconstitute recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2), a NADPH regeneration system, and the specific fluorogenic substrate for each isoform according to the manufacturer's instructions.
-
Compound Plating: In a 96- or 384-well black plate, serially dilute your fluorinated indole inhibitor to achieve a range of final assay concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO) and a known positive control inhibitor for each CYP isoform.
-
Enzyme-Inhibitor Pre-incubation: Add the reaction buffer and the appropriate CYP enzyme to each well. Allow the plate to pre-incubate for 10-15 minutes at 37°C to permit interaction between the enzyme and the inhibitor.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the NADPH regeneration system and the fluorogenic substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescent plate reader pre-heated to 37°C. Measure the fluorescence every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. Normalize the rates to the vehicle control (100% activity) and plot the % activity against the inhibitor concentration to determine the IC50 value.
References
-
Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
-
Jarzab, A. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. [Link]
-
Reinhard, F. B. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2470–2481. [Link]
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MtoZ Biolabs. Kinome Profiling Service. [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
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Pharmaron. Kinase Panel Profiling. [Link]
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Wu, Z., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 15(7), 837-849. [Link]
-
Oncolines B.V. (2024). Kinome Profiling. [Link]
-
Cheng, Y. M., et al. (2018). Probing the molecular basis of hERG drug block with unnatural amino acids. Scientific Reports, 8(1), 389. [Link]
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van der Veen, J. N., et al. (2022). The impact of legacy and novel perfluoroalkyl substances on human cytochrome P450: An in vitro study on the inhibitory potential and underlying mechanisms. Toxicology and Applied Pharmacology, 436, 115865. [Link]
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Bienta. CYP450 inhibition assay (fluorogenic). [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2687–2696. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
-
Au, L., et al. (2019). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. Organic & Biomolecular Chemistry, 17(30), 7172–7179. [Link]
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Zünkler, B. J., et al. (2006). Effects of fluoroquinolones on HERG channels and on pancreatic beta-cell ATP-sensitive K+ channels. Toxicology, 228(2-3), 239–248. [Link]
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Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Verkaar, F., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856–876. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. [Link]
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Kumar, R., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 12(10), 1645–1677. [Link]
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Stephenson, E., & Higgins, J. M. G. (2023). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
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Gye-Sár, Z., et al. (2024). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British Journal of Pharmacology, 181(2), 169–186. [Link]
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Cross, K. P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796. [Link]
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Shaik, S., et al. (2020). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]
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Sohl, C. D., et al. (2015). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Journal of Medicinal Chemistry, 58(12), 5049–5059. [Link]
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Mitcheson, J. S., et al. (2003). Blockade of HERG potassium currents by fluvoxamine: incomplete attenuation by S6 mutations at F656 or Y652. British Journal of Pharmacology, 139(5), 883–884. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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Melgari, D., et al. (2014). Flecainide inhibition of hERG channels: probing the role of inactivation. Proceedings of The Physiological Society, 31, PCB030. [Link]
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Bora, P. P., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
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Jabeen, F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5171. [Link]
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Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981–984. [Link]
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Lonsdale, R. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology, 5(1), 10-24. [Link]
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El Harchi, A., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13203. [Link]
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Roskoski, R. Jr. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 168, 105572. [Link]
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Shankaran, H., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. IET Systems Biology, 5(2), 129–138. [Link]
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Technical Support Center: Kinase Assays with 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for researchers utilizing 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid in kinase assays. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental setup, execution, and data interpretation. As your virtual application scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are trustworthy.
While 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a specific chemical entity, it belongs to the broader class of indole-based small molecules, which have been extensively studied as kinase inhibitors.[1] This guide will address both compound-specific issues and general best practices for kinase assay development, drawing parallels from well-characterized inhibitors where applicable.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Compound Handling and Preparation
Question 1: I am having trouble dissolving 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. What is the recommended procedure for preparing a stock solution and what is the maximum concentration of solvent I can use in my assay?
Answer:
Proper solubilization and handling of your test compound are critical first steps for obtaining reliable data. Indole-based compounds can sometimes exhibit poor aqueous solubility, making the choice of solvent and final concentration in the assay crucial.[2]
Compound Properties Summary:
| Property | Value | Source |
| CAS Number | 854531-33-2 | [3] |
| Molecular Formula | C11H10FNO2 | [3] |
| Molecular Weight | 207.2 g/mol | [3] |
| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=C(F)C=C21 | [4] |
Step-by-Step Protocol for Stock Solution Preparation:
-
Solvent Selection: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock preparation.
-
Weighing: Carefully weigh a precise amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock, typically 10-50 mM. Ensure complete dissolution by vortexing or brief sonication. Visually inspect the solution to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Managing DMSO Concentration in Your Assay:
The final concentration of DMSO in the kinase assay is a critical parameter to control, as high concentrations can inhibit kinase activity.[5]
-
Recommendation: The final DMSO concentration in your assay well should ideally be ≤1% . Many kinases can tolerate up to 2%, but this must be validated.
-
Validation Protocol: To determine the DMSO tolerance of your specific kinase, run a control experiment where you measure kinase activity across a range of final DMSO concentrations (e.g., 0.1% to 5%) in the absence of any inhibitor. Plot the kinase activity versus DMSO concentration to identify the highest concentration that does not significantly impact enzyme function.
Section 2: Assay Performance and Troubleshooting
Question 2: My positive control inhibitor shows a robust IC50 curve, but 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid shows no activity, even at high concentrations. What are the potential causes?
Answer:
This is a common scenario in drug discovery screening. The lack of apparent activity can stem from several factors, ranging from the compound's intrinsic properties to the specifics of your assay setup. The following workflow can help diagnose the issue.
Troubleshooting workflow for lack of inhibition.
Causality and Detailed Checks:
-
Compound Solubility in Assay Buffer: This is the most common culprit. A compound may be soluble in 100% DMSO but precipitate when diluted into your aqueous assay buffer. This reduces the effective concentration of the inhibitor available to interact with the kinase.
-
How to Check: Prepare your highest assay concentration of the compound in the final assay buffer (without enzyme or ATP) and visually inspect for cloudiness or precipitate against a dark background. You can also centrifuge the sample and check for a pellet.
-
-
Intrinsic Biological Activity: It is entirely possible that 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is not an inhibitor of your specific kinase target. Kinase inhibitors can be highly selective.[6] While its indole structure is common in kinase inhibitors, its specific substitutions dictate its target profile.
-
Compound Degradation: Ensure your compound has not degraded due to improper storage or multiple freeze-thaw cycles. Always use a fresh aliquot from a properly stored stock solution for critical experiments.
-
Accuracy of Concentration: Errors in weighing the initial compound or in performing serial dilutions can lead to a much lower actual concentration than intended. Always double-check calculations and pipetting techniques.
Question 3: I'm observing a high degree of variability between replicate wells, leading to poor Z'-factor values and unreliable IC50 curves. How can I improve my assay's reproducibility?
Answer:
High variability undermines the quality of your data. Achieving a robust and reproducible assay, often indicated by a Z'-factor > 0.5, requires careful optimization of several parameters.[7]
Key Factors Influencing Assay Reproducibility:
-
Pipetting and Mixing:
-
Causality: Inaccurate or inconsistent liquid handling is a primary source of error. Small volume inaccuracies, especially of concentrated components like the enzyme or compound, are magnified in the final result.
-
Solution: Use calibrated pipettes and ensure they are appropriate for the volumes being dispensed. When adding reagents to a 384- or 1536-well plate, ensure proper mixing without cross-contamination. A brief, gentle centrifugation after reagent addition can ensure all components are at the bottom of the well.
-
-
Reagent Stability and Order of Addition:
-
Causality: Kinases and ATP can be unstable, especially in dilute solutions at room temperature. The order in which you add reagents can also impact results. For example, pre-incubating the kinase with the inhibitor before adding ATP/substrate allows the inhibitor to bind first, which is critical for ATP-competitive inhibitors.
-
Solution: Prepare reagents fresh and keep them on ice. Standardize your order of addition across all experiments (e.g., 1. Buffer and inhibitor, 2. Kinase, 3. ATP/Substrate to start the reaction).
-
-
Assay Conditions:
-
Causality: Kinase activity is highly sensitive to pH, temperature, and ionic strength.[5] Gradients across the assay plate (e.g., "edge effects" where outer wells behave differently) can arise from uneven temperature or evaporation.
-
Solution: Ensure all components are at thermal equilibrium before starting the reaction.[8] Use sealed plates or an incubator with good humidity control to minimize evaporation. Randomizing the plate layout can also help mitigate systematic errors.
-
-
Enzyme and Substrate Concentrations:
-
Causality: Running the assay outside of initial velocity conditions (e.g., allowing more than 10-20% of the substrate to be consumed) can lead to non-linear reaction rates and increased variability.[5]
-
Solution: Titrate your enzyme to find a concentration that produces a robust signal well within the linear range of the detection system, while keeping substrate consumption minimal. The substrate concentration is typically kept at or near its Michaelis constant (Km) to ensure sensitivity to inhibitors.
-
Question 4: My compound appears to be an inhibitor, but I'm concerned about potential assay interference. How can I confirm the inhibition is genuine and not an artifact?
Answer:
This is an essential question for validating any hits from a screening campaign. Small molecules can interfere with assay detection systems, particularly those based on fluorescence or luminescence, leading to false positives.[7][9]
Common Mechanisms of Assay Interference:
| Interference Type | Description | Affected Assay Types |
| Compound Fluorescence | The compound itself fluoresces at the same wavelength as the assay's output signal, artificially increasing the measured signal. | Fluorescence Intensity, FRET, FP |
| Inner Filter Effect | The compound absorbs light at the excitation or emission wavelength of the fluorophore, artificially decreasing the signal (quenching).[7] | Fluorescence Intensity, FRET, FP, TR-FRET |
| Light Scattering | Compound precipitation or aggregation can scatter light, interfering with optical measurements. | All optical methods |
| Luciferase Inhibition | In ATP-consumption assays like Kinase-Glo®, the compound may directly inhibit the luciferase reporter enzyme, mimicking kinase inhibition.[7] | Luminescence (e.g., Kinase-Glo®) |
Step-by-Step Protocol for Identifying Interference:
-
Run a "No Kinase" Control:
-
Set up assay wells containing all components (buffer, ATP, substrate, detection reagents) except for the kinase enzyme.
-
Add your compound across its full dose-response range.
-
Interpretation: If you observe a dose-dependent change in the signal in the absence of the target kinase, this is a clear indication of assay interference.
-
-
Run a "No ATP" Control (for Luminescence Assays):
-
For assays like ADP-Glo™, which measures ADP production, run a control without ATP.[10] This helps confirm that the signal is dependent on the kinase reaction.
-
Interpretation: The signal should remain at baseline levels regardless of the compound concentration.
-
-
Use an Orthogonal Assay Format:
Workflow for validating a potential hit and ruling out artifacts.
References
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In H. An & G. S. Sittampalam (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3086686, 5-(5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide. PubChem. [Link]
-
Mayrhofer, P., et al. (2024). Kinases in motion: impact of protein and small molecule interactions on kinase conformations. eLife, 12, RP87119. [Link]
-
Amerigo Scientific. (n.d.). 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. Amerigo Scientific. [Link]
-
Ma, H., Deacon, S., & Horiuchi, K. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607–621. [Link]
-
Mayrhofer, P., et al. (2024). Kinases in motion: impact of protein and small molecule interactions on kinase conformations. eLife, 12, e87119. [Link]
-
ProQinase. (2017). Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Annual Meeting 2017. [Link]
-
Mayrhofer, P., et al. (2024). Kinases in motion: impact of protein and small molecule interactions on kinase conformations. bioRxiv. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750930, 5-fluoro-1H-indole-3-carboxylic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1820, 5-Fluoroindole-2-carboxylic acid. PubChem. [Link]
-
Ghaffari, S., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Survivin Inhibitors on the MCF-7 Breast Cancer Cell Line. Cancer Investigation, 41(4), 335-347. [Link]
-
Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 9, 683565. [Link]
-
Gel'perina, S., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2736. [Link]
-
Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid. Solubility of Things. [Link]
Sources
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- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Impact of protein and small molecule interactions on kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing N-Methylation of Fluoroindoles
Introduction for the Modern Medicinal Chemist
The indole scaffold is a cornerstone of medicinal chemistry, and its strategic modification continues to unlock new therapeutic potential. The incorporation of fluorine can significantly enhance metabolic stability and binding affinity, while N-methylation is a classic "magic methyl" strategy to modulate solubility, cell permeability, and receptor engagement.[1] However, the synthesis of N-methylated fluoroindoles is not always straightforward. The electron-withdrawing nature of fluorine alters the reactivity of the indole core, and competition from side reactions often complicates optimization.
This guide serves as a dedicated technical support resource for researchers navigating the N-methylation of fluoroindoles. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental failures, and provide robust, field-tested protocols to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the best methylating agents for fluoroindoles, and what are the trade-offs?
A1: The choice of methylating agent is a critical parameter that balances reactivity, safety, and cost.
-
Traditional High-Reactivity Agents (MeI, DMS): Methyl iodide (MeI) and dimethyl sulfate (DMS) are highly reactive and effective. However, they are also highly toxic, volatile, and often lead to over-alkylation, yielding undesired quaternary ammonium salts, especially with azaindoles.[2][3][4] Their high reactivity can also promote undesirable C-methylation or reactions with other sensitive functional groups.[3][5]
-
Environmentally Benign Agent (DMC): Dimethyl carbonate (DMC) is an excellent "green" alternative.[6][7] It is non-toxic, and its byproducts are methanol and CO2.[7] However, DMC is less reactive and typically requires higher temperatures (120-150 °C) and sometimes pressure to achieve good conversion.[5][6]
-
High-Selectivity Agent (PhMe₃NI): Phenyl trimethylammonium iodide (PhMe₃NI) has emerged as a superior reagent for achieving monoselective N-methylation, even on substrates prone to over-alkylation.[2][8][9] It is a stable, easy-to-handle solid and, when paired with a mild base like cesium carbonate, shows excellent functional group tolerance and minimizes side reactions.[2][8][9]
Q2: How does the fluorine substituent impact the N-methylation reaction?
A2: The fluorine atom is strongly electron-withdrawing. This has two primary effects:
-
Increased Acidity: The N-H proton of a fluoroindole is more acidic than that of a non-fluorinated indole. This means it can be deprotonated by a wider range of bases.
-
Decreased Nucleophilicity: Once deprotonated, the resulting indolide anion is less nucleophilic due to the inductive effect of the fluorine, which pulls electron density away from the nitrogen. This can slow down the subsequent alkylation step (SN2 reaction) with the methylating agent. The practical consequence is that while deprotonation is easier, the alkylation step may require more forcing conditions (e.g., higher temperature or a more reactive electrophile) to proceed efficiently.[10]
Q3: My fluoroindole also has a hydroxyl group. How can I prevent O-methylation?
A3: This is a classic selectivity challenge. The phenoxide anion (formed from deprotonation of the hydroxyl group) is often more nucleophilic than the indolide anion, leading to undesired O-methylation as the major side product.[6] To favor N-methylation, consider these strategies:
-
Use a Selective Reagent System: The combination of Phenyl Trimethylammonium Iodide (PhMe₃NI) with cesium carbonate (Cs₂CO₃) in a non-polar solvent like toluene has been shown to be highly effective for selective N-methylation in the presence of hydroxyl groups.[2][6]
-
Protecting Groups: If other methods fail, protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether) before N-methylation and deprotecting it afterward is a reliable, albeit longer, strategy.
Q4: Why is the choice of base so critical?
A4: The base serves to deprotonate the indole N-H, generating the nucleophilic indolide anion. The choice of base must be matched to the methylating agent and the substrate's sensitivity.
| Base Type | Examples | Use Case & Rationale | Potential Issues |
| Strong Hydride Bases | NaH, KH | Used with less reactive alkylating agents (like DMC) or when the indole is not particularly acidic. They ensure complete deprotonation. | Highly reactive and water-sensitive. Can cause decomposition of sensitive substrates. Not ideal for selectivity.[11] |
| Strong Hydroxide Bases | KOH, NaOH | Often used in polar aprotic solvents like DMSO. Effective and inexpensive.[12] | Can introduce water, which quenches the reaction. Can promote side reactions. |
| Mild Carbonate Bases | K₂CO₃, Cs₂CO₃ | Ideal for use with highly reactive methylating agents (like MeI) or for selective reactions.[3][8] Cs₂CO₃ is particularly effective at promoting mono-methylation with PhMe₃NI due to its mildness and solubility in organic solvents.[2][8] | May not be strong enough for complete deprotonation of less acidic indoles, leading to slow or incomplete reactions. |
Troubleshooting Guide: Diagnosing Failed Reactions
Use the following workflow to diagnose and resolve common issues encountered during the N-methylation of fluoroindoles.
Caption: A logical workflow for troubleshooting low yields in fluoroindole N-methylation.
Recommended Experimental Protocols
These protocols offer two robust methods for the N-methylation of a generic fluoroindole, balancing green chemistry principles with high selectivity.
Protocol 1: Green N-Methylation using Dimethyl Carbonate (DMC)
This method is ideal for scale-up and situations where avoiding highly toxic reagents is a priority. It is based on principles outlined in several studies on DMC-mediated methylations.[3][6][13]
Materials:
-
Fluoroindole (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Dimethyl Carbonate (DMC) (serves as reagent and solvent)
-
N,N-Dimethylformamide (DMF) (optional, to aid solubility)
-
Pressure-rated reaction vessel with stir bar
Procedure:
-
To a dry, pressure-rated reaction vessel, add the fluoroindole (1.0 equiv) and finely powdered potassium carbonate (2.0 equiv).
-
Add a sufficient volume of dimethyl carbonate to fully dissolve or suspend the reactants (e.g., 0.2-0.5 M concentration). If solubility is poor, a minimal amount of anhydrous DMF can be added.
-
Seal the vessel securely.
-
Heat the reaction mixture to 120-150 °C with vigorous stirring. Caution: The reaction will generate internal pressure.
-
Monitor the reaction progress by taking aliquots (after cooling) and analyzing via TLC or LC-MS. Reaction times can range from 4 to 24 hours.
-
Once the starting material is consumed, cool the vessel to room temperature and carefully vent any residual pressure.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Selectivity N-Methylation using Phenyl Trimethylammonium Iodide (PhMe₃NI)
This method offers excellent monoselectivity and is particularly suited for complex substrates with multiple potential methylation sites or those prone to over-alkylation.[2][8][9]
Materials:
-
Fluoroindole (1.0 equiv)
-
Phenyl Trimethylammonium Iodide (PhMe₃NI) (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
-
Reaction flask with reflux condenser, stir bar, and inert atmosphere inlet (N₂ or Ar)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the fluoroindole (1.0 equiv), PhMe₃NI (1.2 equiv), and Cs₂CO₃ (1.5 equiv).
-
Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-methylated fluoroindole.
References
-
Shu, C., et al. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(3), e4707. [Link]
-
Kvasnica, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
-
Sciencemadness Discussion Board. (2012). Methylation of indole?[Link]
-
Lyon, E. S., & Jakoby, W. B. (1982). Arylamine N-methyltransferase. Methylation of the indole ring. The Journal of Biological Chemistry, 257(13), 7531–7535. [Link]
- Dunn, P. J., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
- Dunn, P. J., et al. (2003). Methylation of indole compounds using dimethyl carbonate.
- Dunn, P. J., et al. (2001). Methylation of indole compounds using dimethy carbonate.
-
Gouverneur, V., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3433–3438. [Link]
-
Kvasnica, M., et al. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]
-
Kvasnica, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health (NIH). [Link]
-
Gadge, S. T., et al. (2017). N-methylation and O-methylation of indole and phenol respectively using the MgO as a heterogeneous and recyclable base. ResearchGate. [Link]
-
Spadoni, G., et al. (2001). Design and synthesis of new N-OMe fluoro-indole melatoninergics. Journal of Medicinal Chemistry, 44(18), 2931–2941. [Link]
-
Reddit user discussion. (2023). Mild methylation conditions. r/Chempros. [Link]
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Technical Support Center: Purification of Fluorinated Carboxylic Acids
Welcome to the technical support center for the purification of fluorinated carboxylic acids (FCAs). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these compounds. The strong electron-withdrawing nature of fluorine atoms dramatically increases the acidity of the carboxyl group and imparts unique solubility and reactivity profiles, often rendering standard purification protocols ineffective.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, optimize your purification strategies, and ensure the integrity of your final compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns regarding the purification of fluorinated carboxylic acids.
Q1: Why are fluorinated carboxylic acids so much more acidic than their non-fluorinated analogs?
A1: The high acidity of FCAs is due to the powerful inductive effect of fluorine, the most electronegative element.[2] Fluorine atoms pull electron density away from the carbon backbone and toward themselves. This effect is transmitted to the carboxylic acid group, stabilizing the resulting carboxylate anion after a proton is lost.[2][3] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[2] The acidity increases with the number of fluorine atoms, particularly on the carbon adjacent to the carboxyl group (the α-carbon).[2][4] For example, trifluoroacetic acid (TFA) is about 33,000 times more acidic than acetic acid.[4]
Table 1: Comparison of pKa Values for Acetic Acid and its Fluorinated Analogs
| Carboxylic Acid | Structure | pKa |
| Acetic Acid | CH₃COOH | ~4.76 |
| Fluoroacetic Acid | FCH₂COOH | ~2.59 |
| Difluoroacetic Acid | F₂CHCOOH | ~1.24 |
| Trifluoroacetic Acid | F₃CCOOH | ~0.52 |
Q2: My standard silica gel flash chromatography protocol is failing for my fluorinated carboxylic acid. What's going wrong?
A2: Standard silica gel is inherently acidic and can be problematic for highly acidic compounds like FCAs for two main reasons:
-
Strong Binding: The highly polar and acidic nature of FCAs can lead to very strong interactions with the silica surface, resulting in poor elution, significant peak tailing, or even irreversible binding to the column.
-
Silica Gel Degradation: Highly acidic FCAs, especially at elevated concentrations, can attack the siloxane bonds (Si-O-Si) of the silica gel matrix. This degradation not only destroys the stationary phase, leading to inconsistent results and loss of resolution, but can also contaminate your product with silicon-based impurities. There is evidence that strong acids like trifluoroacetic acid can react with silica surfaces.[5]
Q3: I'm observing unexpected signals in my ¹⁹F NMR spectrum after purification. What could be the source?
A3: Unexpected ¹⁹F NMR signals can arise from several sources during purification:
-
Degradation Products: As mentioned, interaction with silica gel can lead to decomposition.
-
Isomeric Impurities: Synthesis of fluorinated compounds can sometimes produce branched isomers along with the desired linear product. These isomers may have very similar properties, making them difficult to separate, but they will show distinct signals in the ¹⁹F NMR spectrum.[6]
-
Residual Fluorinated Solvents or Reagents: Incomplete removal of fluorinated solvents (e.g., trifluoromethylbenzene) or reagents used in the synthesis can lead to extraneous peaks.
-
Fluoride Ions: In aggressive purification conditions, C-F bonds can be broken, releasing fluoride ions. While not directly observed in the same region as organic fluorine in ¹⁹F NMR, their presence can indicate sample instability.
Q4: Can I use reverse-phase chromatography for purifying FCAs?
A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is often a very effective method for purifying FCAs, especially for small to medium-scale purifications. The separation is based on hydrophobicity, and the fluorinated "tail" of the molecule provides a strong retention handle on C8 or C18 columns. However, there are key considerations:
-
Mobile Phase pH: The pH of the mobile phase must be kept low (typically pH 2-3) using an additive like formic acid or trifluoroacetic acid (TFA). This ensures the carboxylic acid is in its neutral, protonated form, which is necessary for retention on the nonpolar stationary phase.
-
Ion Pairing: For shorter-chain or more polar FCAs that have insufficient retention, an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) can be added to the mobile phase to improve retention and peak shape.
-
Column Stability: Ensure your reverse-phase column is stable to low pH conditions. Modern silica-based columns with end-capping are generally robust, but always check the manufacturer's specifications.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for specific purification techniques.
Guide 1: Troubleshooting Flash Chromatography on Silica Gel
Even with its challenges, silica gel chromatography is often the first method attempted due to its scalability and cost-effectiveness. The following guide helps navigate common issues.
Problem 1: No Elution or Severe Tailing of the Product
-
Causality: The high acidity of your FCA is causing it to bind very strongly to the polar silica surface. The carboxyl group interacts with surface silanol groups via hydrogen bonding and dipole-dipole interactions, preventing it from moving with the mobile phase.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor elution in FCA flash chromatography.
Problem 2: Low Recovery and Suspected Decomposition
-
Causality: The strong acidity of your compound is likely degrading the silica gel matrix, leading to the formation of fine silica particles that can clog the column and contaminate fractions. This process can also catalyze the decomposition of your target molecule.[7]
-
Solution Protocol: Switching to a Metal-Free System
-
System Check: Avoid using standard stainless steel HPLC or flash chromatography systems. The combination of acidic FCAs and certain solvents can leach metal ions, which can contaminate your product or catalyze degradation.
-
Hardware: If possible, use a system constructed with inert materials like PEEK (polyether ether ketone) for tubing, pump heads, and injector parts. Glass columns are preferable to plastic cartridges that may contain reactive additives.
-
Stationary Phase: Consider using polymer-based stationary phases, which are stable across a wider pH range and are not susceptible to acid-catalyzed hydrolysis like silica.
-
Alternative Sorbents: If decomposition is confirmed, switch to a less aggressive stationary phase like neutral alumina or Florisil.[7] However, be aware that their separation characteristics are different from silica, and method re-development will be necessary.
-
Guide 2: Optimizing Purification by Crystallization
Crystallization is a powerful, scalable technique for achieving high purity, but finding the right conditions for highly polar FCAs can be difficult.[8]
Problem: Compound "Oils Out" or Fails to Crystallize
-
Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the compound's melting point is lower than the temperature of the solution. For FCAs, their high polarity and strong intermolecular hydrogen bonding can make them highly soluble in polar solvents, making it difficult to reach the point of supersaturation needed for crystallization.
-
Solution Strategy: Salt Formation for Enhanced Crystallization
-
Principle: Converting the acidic FCA into a salt by reacting it with a suitable base can dramatically alter its physical properties. Salts are often highly crystalline solids with well-defined melting points and different solubility profiles compared to the free acid. This makes them much more amenable to crystallization.[9]
-
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude fluorinated carboxylic acid in a suitable solvent (e.g., diethyl ether, ethyl acetate, or a non-polar solvent like hexanes if solubility allows).
-
Base Selection: Choose a base that will form a crystalline salt. Common choices include organic amines (e.g., dicyclohexylamine, cyclohexylamine) or inorganic bases (e.g., sodium bicarbonate, potassium carbonate).
-
Stoichiometric Addition: Slowly add a solution of the chosen base (1.0 equivalent) to the stirred solution of the FCA. If using an amine, it can be dissolved in the same solvent. If using an inorganic base, a biphasic system or a polar co-solvent might be necessary.
-
Precipitation: The salt will often precipitate directly from the solution upon addition of the base. Stir for 30-60 minutes to ensure complete reaction.
-
Isolation: Collect the salt by filtration, wash with a small amount of cold solvent to remove soluble impurities, and dry under vacuum.
-
Validation: Confirm the purity of the salt by an appropriate analytical method (e.g., NMR, LC-MS).
-
(Optional) Liberation of Free Acid: If the final product must be the free acid, the purified salt can be dissolved in water and re-acidified (e.g., with HCl), followed by extraction of the pure FCA into an organic solvent.
-
-
Guide 3: Challenges in Distillation
For volatile, short-chain FCAs, distillation can be a viable purification method. However, azeotrope formation is a common and significant challenge.
Problem: Product Co-distills with the Solvent (Azeotrope Formation)
-
Causality: An azeotrope is a mixture of two or more liquids whose vapor has the same composition as the liquid, making them impossible to separate by simple distillation.[10] FCAs, due to their unique polarity and hydrogen bonding capabilities, can form azeotropes with a wide range of common organic solvents and water.
-
Solution: Azeotropic or Extractive Distillation
-
Principle: These advanced distillation techniques involve adding a third component (an "entrainer" or "solvent") to alter the relative volatilities of the components in the mixture, thereby "breaking" the azeotrope.
-
Azeotropic Distillation Example: To separate a fluorinated compound from an impurity, a solvent can be added that forms a new, lower-boiling azeotrope with one of the components, allowing it to be removed as the distillate. The purified compound is then left behind in the distillation pot.[11]
-
Extractive Distillation: This method involves adding a less volatile solvent that has a strong affinity for one of the components, effectively reducing its volatility and allowing the other component to be distilled off.[12]
-
Practical Steps:
-
Identify the Azeotrope: First, confirm you have an azeotrope. This can be suspected if the boiling point is constant during distillation but the distillate composition does not change.
-
Literature Search: Search for known azeotropes of your specific FCA or similar compounds with your solvent.
-
Select an Entrainer: Choose an entrainer based on literature data or experimentation. For separating FCAs from water, a solvent like toluene can be used to form a low-boiling azeotrope with water, which is then removed.[13]
-
Perform the Distillation: Carry out the distillation using the appropriate equipment, such as a Dean-Stark trap for water removal.
-
Isolate the Product: After the azeotrope is removed, the purified FCA can be isolated from the distillation pot, potentially requiring a final simple distillation to remove the high-boiling entrainer.[11]
-
-
Part 3: Analytical Characterization of Purity
Accurately determining the purity of a fluorinated carboxylic acid is critical.
Q: How can I accurately determine the total fluorine content to assess purity?
A: While chromatography and NMR are excellent for identifying and quantifying specific fluorinated species, determining the total fluorine content requires specialized methods that convert all forms of fluorine (covalent, ionic) into a single detectable form (fluoride ion).
-
Oxygen Flask Combustion / Pyrohydrolysis: In these methods, the organic compound is combusted in an oxygen-rich environment. The C-F bonds are broken, and the fluorine is converted into hydrogen fluoride (HF), which is then trapped in an aqueous solution as fluoride ions.[14]
-
Sodium Biphenyl Reductive Cleavage: This is a chemical method that can be performed at room temperature. A reagent made from sodium metal and biphenyl in an ether solvent effectively cleaves the C-F bonds to produce fluoride ions.[14]
-
Fluoride Ion-Selective Electrode (ISE): Once the fluorine has been converted to fluoride ions, its concentration in the trapping solution can be accurately measured using an ISE.[14][15] This is a potentiometric method that is highly specific for fluoride.
Q: Are there any special considerations for NMR analysis of FCAs?
A: Yes. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is an exceptionally powerful tool for analyzing these compounds.[16]
-
Quantitative ¹⁹F NMR (qNMR): ¹⁹F NMR can be used quantitatively to determine the purity of a sample without the need for a specific reference standard of the compound itself, provided a known amount of an internal fluorine standard is used.[17]
-
Broad Spectral Width: Fluorine signals can span a very wide chemical shift range. Ensure your NMR acquisition parameters are set to cover a broad spectral width to avoid missing signals from unexpected impurities.[17]
-
Sensitivity: ¹⁹F has a high gyromagnetic ratio and 100% natural abundance, making it a very sensitive nucleus, often comparable to ¹H. This allows for the detection of minor impurities.[16]
References
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Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Fluorinated Higher Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Impact of Trifluoroacetic Acid on Tetraethoxysilane and Amine-Functionalized Tetraethoxysilane Silica Membranes for CO2 Separation. (2024). ACS Publications. Retrieved January 17, 2026, from [Link]
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Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). PubMed. Retrieved January 17, 2026, from [Link]
- Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon. (1969). Google Patents.
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Treatment Technologies and Methods for Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). ITRC. Retrieved January 17, 2026, from [Link]
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Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 17, 2026, from [Link]
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SOP: CRYSTALLIZATION. (n.d.). Retrieved January 17, 2026, from [Link]
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Determination of Fluorine in Fluoro-Organic Compounds. (1951). DTIC. Retrieved January 17, 2026, from [Link]
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (n.d.). Google Patents.
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Emerging contaminants of perfluoroalkyl carboxylic acids (PFCAs): a review of sources, occurrence, and accumulation in plants. (2024). PubMed. Retrieved January 17, 2026, from [Link]
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Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]
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Silica Gel Supported Trifluoromethanesulfonic Acid Catalyzed Beckmann Rearrangement of Cyclohexanone Oxime in Liquid Phase. (2021). Scirp.org. Retrieved January 17, 2026, from [Link]
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ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved January 17, 2026, from [Link]
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Challenges in Perfluorocarboxylic Acid Measurements. (2007). ACS Publications. Retrieved January 17, 2026, from [Link]
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Reducing PFAS in Drinking Water with Treatment Technologies. (2018). US EPA. Retrieved January 17, 2026, from [Link]
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Removal of Fluorine from RECl3 in Solution by Adsorption, Ion Exchange and Precipitation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
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Practical considerations for the optimization of in situ mineralization of perfluorocarboxylic acids and polyfluoroalkyl substances using persulfate oxidation. (2024). PubMed. Retrieved January 17, 2026, from [Link]
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Novel methods for the quantification of toxic, residual phase transfer catalyst in fluorine-18 labeled radiotracers. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (n.d.). Langmuir. Retrieved January 17, 2026, from [Link]
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Evaluation of analytical methods for fluorine in biological and related materials. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Guide for crystallization. (n.d.). Retrieved January 17, 2026, from [Link]
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qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2024). ChemRxiv. Retrieved January 17, 2026, from [Link]
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Silica supported lanthanum trifluoroacetate and trichloroacetate as an efficient and reusable water compatible Lewis acid catalyst for synthesis of 2,4,5-triarylimidazoles via a solvent-free green approach. (2023). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Fluorine Compounds, Organic. (n.d.). Ullmann's Encyclopedia of Industrial Chemistry. Retrieved January 17, 2026, from [Link]
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Quantitative determination of fluorine in organic compounds. (n.d.). Retrieved January 17, 2026, from [Link]
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NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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Review: Extraction and purification methods for PFAS analysis in food – Proposal for Automatization. (n.d.). DSP-Systems. Retrieved January 17, 2026, from [Link]
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9 Ways to Crystallize Organic Compounds. (2024). wikiHow. Retrieved January 17, 2026, from [Link]
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Substituent Effects on Acidity. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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Substituent Effects on Acidity. (n.d.). NC State University Libraries. Retrieved January 17, 2026, from [Link]
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Recent Developments in Methods of Analysis for Fluoride Determination. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. (2024). ACS Applied Polymer Materials. Retrieved January 17, 2026, from [Link]
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Confronting Novel Alternatives of Per- and Polyfluoroalkyl Substances: From the Exposure Pathway to the Health Risk Estimation. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Stability and Breakdown of Acid-Induced Hydrated Silicate Gels and Metal Silicates Under Geothermal Conditions. (2023). Retrieved January 17, 2026, from [Link]
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Crystallization. (n.d.). Retrieved January 17, 2026, from [Link]
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Managing and treating per‐ and polyfluoroalkyl substances (PFAS) in membrane concentrates. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 17, 2026, from [Link]
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Azeotropic Blends and Temperature-Composition (Tx) Phase Diagrams. (2023). YouTube. Retrieved January 17, 2026, from [Link]
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Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Strategies for Preventing Defluorination in Indole Derivatives
Introduction: The Challenge of the C-F Bond in Indole Synthesis
Fluorine-containing indole scaffolds are cornerstones in modern medicinal chemistry and drug development. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—make fluoroindoles highly desirable motifs in pharmaceutical candidates.[1][2] However, the very stability of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, presents a paradox.[3] Under various synthetic conditions, particularly in transition-metal-catalyzed cross-coupling reactions, this robust bond can be unexpectedly cleaved, leading to undesired defluorinated byproducts. This not only reduces the yield of the target molecule but also introduces challenging purification steps and compromises the integrity of structure-activity relationship (SAR) studies.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and preventing unwanted defluorination events during the synthesis and modification of indole derivatives.
Understanding the "Why": Core Mechanisms of Defluorination
Before troubleshooting, it is critical to understand the chemical pathways that lead to C-F bond cleavage. While multiple mechanisms can be at play, they often fall into several key categories, especially within the context of popular palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.
Reductive Dehalogenation/Hydrodefluorination
In palladium-catalyzed cycles, a common side reaction is hydrodehalogenation. For fluoroarenes, this is termed hydrodefluorination. This can occur through several pathways:
-
β-Hydride Elimination: After oxidative addition of the fluoroindole to the Pd(0) catalyst, if a hydride source is present, a β-hydride elimination can occur from an intermediate, leading to the formation of an indole-Pd-H species which then reductively eliminates to give the defluorinated indole.[4]
-
Direct Hydrogenolysis: Palladium catalysts, particularly on supports like carbon (Pd/C), are well-known for their use in catalytic hydrogenation. Trace hydrogen sources or hydride donors (e.g., from solvents or reagents) can lead to direct hydrogenolysis of the C-F bond.[5]
Nucleophilic Aromatic Substitution (SNAr)
Although the C-F bond is strong, the high electronegativity of fluorine makes the attached carbon atom highly electrophilic.[1][2] In the presence of strong nucleophiles (e.g., certain bases, amines, or even solvents under harsh conditions), direct displacement of the fluoride ion can occur. This is particularly relevant for indoles activated by electron-withdrawing groups.
Radical Mechanisms
Under certain conditions, single-electron transfer (SET) processes can initiate radical-based defluorination. Strong bases (like alkali metal tert-butoxides) or photoreductive systems can generate radical anions from fluoroindoles.[6][7] The resulting radical anion can then fragment, ejecting a fluoride ion.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered in the lab, providing direct answers and actionable advice.
Q1: I'm performing a Suzuki coupling on my 5-fluoro-7-bromoindole and seeing significant amounts of 7-bromoindole (defluorinated starting material) and the fully defluorinated coupled product. What is likely happening?
A1: This suggests that defluorination is occurring either on your starting material before coupling or on the product after coupling. The primary culprits in a Suzuki reaction are often the base and the catalyst system.
-
Base-Mediated Defluorination: Strong bases like K₃PO₄ or Cs₂CO₃, especially in the presence of water at elevated temperatures, can act as nucleophiles or promote pathways that lead to defluorination.[8][9] Consider switching to a milder or non-nucleophilic base.
-
Catalyst-Mediated Hydrodefluorination: The palladium catalyst itself can be responsible. Some phosphine ligands, especially if not bulky enough, can create a palladium-hydride species that participates in a reductive defluorination cycle.[5]
Q2: Which palladium catalyst and ligand combination is best to minimize defluorination in a Buchwald-Hartwig amination of a fluoroindole?
A2: This is a critical question, as the ligand choice directly influences the stability and reactivity of the palladium center.[4][10]
-
Bulky, Electron-Rich Ligands: Use bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos). These ligands promote the desired reductive elimination step to form the C-N bond faster than competing side reactions like β-hydride elimination or hydrodefluorination.[10][11] They stabilize the Pd(0) state and accelerate the catalytic cycle, often allowing for lower reaction temperatures.
-
Pre-formed Catalysts: Using well-defined pre-catalysts (e.g., G3 or G4 palladacycles) can improve reproducibility and reduce side reactions compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[8]
Q3: My reaction involves a strong base like sodium tert-butoxide (NaOtBu). Is this contributing to defluorination?
A3: Yes, very likely. Strong alkoxide bases, particularly NaOtBu, are known to promote defluorination, potentially through single-electron transfer (SET) mechanisms that generate radical intermediates. This is a common issue in Buchwald-Hartwig aminations.[11]
-
Recommended Action: Switch to a weaker base if possible. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective alternatives. If a strong base is required for deprotonating the amine, consider lithium bis(trimethylsilyl)amide (LHMDS), which is sterically hindered and less nucleophilic.
Q4: Does the position of the fluorine atom on the indole ring (e.g., C4 vs. C6) affect the likelihood of defluorination?
A4: Absolutely. The electronic environment of the C-F bond is paramount.
-
Electron-Poor Positions: Fluorine atoms at positions that are electronically deficient (e.g., C4, C6, which are meta to the nitrogen lone pair's influence) can be more susceptible to nucleophilic attack if there are strong electron-withdrawing groups elsewhere on the ring.
-
Electron-Rich Positions: Conversely, positions like C5 and C7 are more electron-rich. While this can make SNAr less likely, it doesn't preclude other mechanisms. The overall electronic character of the molecule dictates the dominant pathway. The electron-withdrawing nature of fluorine generally facilitates the oxidative addition step in cross-coupling reactions.[12]
Q5: I'm trying a transition-metal-free reaction and still observing defluorination. What could be the cause?
A5: Even without a metal catalyst, defluorination can occur.[13] The cause is typically related to the reaction conditions:
-
Strong Nucleophiles: As mentioned, strong nucleophiles can directly displace fluoride via an SNAr mechanism.
-
High Temperatures: Thermal decomposition can lead to C-F bond cleavage, especially if the molecule is strained or has other reactive functional groups.
-
Photochemical Reactions: UV light can induce reductive defluorination, especially in the presence of photosensitizers or electron donors like other indole molecules.[6][7][14]
Preventative Strategies & Protocols
Here, we provide actionable strategies and a sample protocol to minimize defluorination.
Key Strategy Comparison
| Strategy | Principle | Best For | Potential Downsides |
| Ligand Selection | Use bulky, electron-rich phosphine ligands to accelerate reductive elimination. | Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). | Ligands can be expensive and air-sensitive. |
| Base Selection | Use weaker, non-nucleophilic bases (e.g., K₂CO₃, K₃PO₄) instead of strong alkoxides (NaOtBu).[9] | Reactions requiring a base, especially C-N and C-O couplings. | May result in slower reaction rates if a strong base is needed for substrate deprotonation. |
| Lower Reaction Temperature | Reduce thermal energy to disfavor high-activation-energy side reactions like defluorination. | All reaction types. | Can significantly slow down or stall the desired reaction. Requires careful optimization. |
| Solvent Choice | Use aprotic, non-coordinating solvents. Avoid protic solvents that can be a hydride source. | Pd-catalyzed reactions. | Substrate solubility may be a limiting factor. |
| N-Protection | Protecting the indole N-H with groups like Boc or SEM can alter the electronics and prevent interference from the acidic proton.[12] | Reactions where the N-H proton is suspected to interfere with the catalytic cycle. | Adds protection/deprotection steps to the synthetic route. |
Visual Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving defluorination issues.
Example Protocol: Defluorination-Minimized Suzuki-Miyaura Coupling
This protocol is optimized for coupling a boronic acid with a challenging fluoro-halo-indole substrate, aiming to minimize hydrodefluorination.
Reaction: Coupling of (4-methoxyphenyl)boronic acid with 5-fluoro-7-bromo-1H-indole.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-fluoro-7-bromo-1H-indole (228 mg, 1.0 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv).[8]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst, XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%). The use of a well-defined pre-catalyst ensures a consistent concentration of the active Pd(0) species.
-
Solvent Addition: Add 10 mL of degassed 1,4-dioxane via syringe. The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4-6 hours. Note: A lower temperature is deliberately chosen to start, as it often provides a better balance between reaction rate and suppression of defluorination.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the defluorinated byproduct.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 5-fluoro-7-(4-methoxyphenyl)-1H-indole.
Visualizing the Catalytic Cycle and Side Reaction
This diagram illustrates the desired Buchwald-Hartwig amination cycle and the competing hydrodehalogenation pathway that can lead to defluorination.
References
-
Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations. ResearchGate. Available at: [Link]
-
Near-Quantitative Defluorination of Perfluorinated and Fluorotelomer Carboxylates and Sulfonates with Integrated Oxidation and Reduction. Environmental Science & Technology. Available at: [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. Available at: [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. Available at: [Link]
-
Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase. ResearchGate. Available at: [Link]
-
Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. ResearchGate. Available at: [Link]
-
Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Semantic Scholar. Available at: [Link]
-
Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst. PubMed. Available at: [Link]
-
Defluorination of perfluorooctanoic acid and perfluorooctane sulfonic acid by heterogeneous catalytic system of Fe-Al2O3/O3. ScienceDirect. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Defluorination of perfluorooctanoic acid and perfluorooctane sulfonic acid by heterogeneous catalytic system of Fe-Al2O3/O3: Synergistic oxidation effects and defluorination mechanism. PubMed. Available at: [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]
-
Efficient defluorination of perfluorooctanoic acid enabled by single-atom Cu/reduced graphene oxide electrocatalytic anode and peroxymonosulfate activation. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]
-
Synthesis of C3‐Fluorinated Oxindoles through Reagent‐Free Cross‐Dehydrogenative Coupling. Sci-Hub. Available at: [Link]
-
Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
Fluoride-free cross coupling using vinyldisiloxanes. RSC Publishing. Available at: [Link]
-
Destruction of perfluorooctane sulfonic acid (PFOS) in gas sparging incorporated UV-indole reductive treatment system - Benefits and challenges. PubMed. Available at: [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Complete Defluorination of Perfluorinated Compounds by Hydrated Electrons Generated from 3-Indole-acetic-acid in Organomodified Montmorillonite. PMC. Available at: [Link]
-
Strategies Employing Transition‐Metal Free Conditions for C−C Bond Formation in Indoles. ChemistrySelect. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
New Indole Derivative Heterogeneous System for the Synergistic Reduction and Oxidation of Various Per-/Polyfluoroalkyl Substances: Insights into the Degradation/Defluorination Mechanism. PubMed. Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
-
The Palladium-Catalysed Cross-Coupling Reaction of Lithium Polyfluorophenyltrimethoxyborates with 4-Fluoroiodobenzene. Sciact. Available at: [Link]
-
Pd-catalyzed C-H fluorination with nucleophilic fluoride. PubMed. Available at: [Link]
-
A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature. Available at: [Link]
-
Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. PubMed. Available at: [Link]
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- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Interpreting NMR Spectra of Complex Indole Compounds
Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of complex indole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by the intricate structures of these vital molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the expertise to confidently interpret your NMR data.
I. Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of a complex indole alkaloid shows severe signal overlap in the aromatic (6.5-8.0 ppm) and aliphatic (1.0-4.0 ppm) regions. How can I resolve these signals for accurate assignment?
A: Signal overlap is a very common challenge with complex indole alkaloids due to their often rigid and intricate structures.[1] Here are several strategies to tackle this issue:
-
Utilize 2D NMR Spectroscopy : Two-dimensional NMR experiments are essential for resolving overlapping signals by spreading them into a second dimension.[1][2]
-
COSY (Correlation Spectroscopy): This experiment helps identify proton-proton (¹H-¹H) spin systems, allowing you to trace the connectivity of coupled protons even if their signals are crowded in the 1D spectrum.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): By correlating protons directly to their attached carbons, you can use the larger chemical shift dispersion of ¹³C to resolve overlapping proton signals.[1][3]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton.
-
J-Resolved Spectroscopy: This 2D technique separates chemical shifts and coupling constants into different dimensions, which can simplify complex multiplets.[1]
-
-
Change the NMR Solvent : The chemical shift of protons can be influenced by the solvent.[4][5][6][7][8] Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can often induce differential shifts in overlapping signals, leading to better resolution.[6][9] Aromatic solvents like benzene-d₆ are particularly known for causing significant shifts in nearby protons due to anisotropic effects.[6]
-
Vary the Temperature : For molecules exhibiting conformational exchange on the NMR timescale, acquiring spectra at different temperatures can be informative. Lowering the temperature may "freeze out" different conformers, resulting in sharper signals for each.[1] Conversely, increasing the temperature can sometimes coalesce broad peaks into sharper ones.
Q2: The N-H proton of my indole is broad or not visible. What could be the cause and how can I observe it?
A: The disappearance or broadening of the indole N-H proton signal is a frequent issue with several potential causes:
-
Chemical Exchange : The N-H proton is acidic and can exchange with residual water or other labile protons in the sample. This exchange process can broaden the signal or even make it disappear entirely.[10]
-
Troubleshooting :
-
Use a Dry Solvent : Ensure your deuterated solvent is as dry as possible. Using freshly opened ampules or solvents stored over molecular sieves is recommended.
-
D₂O Exchange : Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and its signal will disappear, confirming its identity.[9]
-
Use an Aprotic Solvent : Solvents like DMSO-d₆ can form hydrogen bonds with the N-H proton, slowing down the exchange rate and often resulting in a sharper, more easily observable signal, typically in the δ 10-11 ppm region.[11][12]
-
-
-
Quadrupolar Broadening : The ¹⁴N nucleus has a quadrupole moment which can lead to broadening of the attached proton's signal.
-
Intermediate Rate of Conformational Exchange : If the indole moiety is part of a flexible region of the molecule, conformational changes can occur at a rate that broadens the N-H signal.
Q3: I'm struggling to differentiate between isomers of a substituted indole. Which NMR techniques are most effective for this?
A: Distinguishing between isomers requires careful analysis of through-space and through-bond correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the premier technique for determining spatial proximity between protons.[13][14][15] A cross-peak in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å), which is invaluable for establishing stereochemistry and differentiating between constitutional isomers.[13][15]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) : For medium-sized molecules, where the NOE effect can be close to zero, a ROESY experiment is a better alternative as it provides reliable through-space correlations for a wider range of molecular sizes.[1]
-
-
HMBC (Heteronuclear Multiple Bond Correlation) : The long-range ¹H-¹³C correlations from an HMBC experiment can be crucial for differentiating isomers with different substitution patterns. By carefully analyzing the correlations, you can definitively establish the connectivity of the indole core and its substituents.
-
Detailed Analysis of Coupling Constants : The magnitude of proton-proton coupling constants (J-values) can provide information about the dihedral angles between protons and, consequently, the local stereochemistry.
Q4: How can I confidently assign the quaternary carbons of my indole compound?
A: Quaternary carbons do not have attached protons, so they will not show up in HSQC or DEPT-135 experiments. Their assignment relies on other techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is the most powerful tool for assigning quaternary carbons. Look for correlations from nearby protons to the quaternary carbon . For example, the protons on the benzene ring of the indole will show long-range correlations to the quaternary carbons C-3a and C-7a.
-
Chemical Shift Prediction : While not a definitive proof, comparing the experimental chemical shifts to those predicted by NMR software or reported for similar structures in the literature can provide strong supporting evidence.[16]
-
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) : Although a very insensitive experiment requiring a significant amount of sample and acquisition time, the 1D or 2D INADEQUATE experiment is the only method that directly shows carbon-carbon correlations, providing unambiguous assignment of the entire carbon skeleton.
II. Troubleshooting Guides
Troubleshooting Poor Spectral Quality
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Broad Peaks | 1. Poor shimming of the magnet. 2. Sample is not fully dissolved or has precipitated. 3. Sample is too concentrated. 4. Presence of paramagnetic impurities. | 1. Re-shim the magnet. 2. Check for sample solubility; you may need to filter the sample or try a different solvent. 3. Dilute the sample. 4. Purify the sample further. If the impurity is a metal catalyst, consider adding a chelating agent. |
| Low Signal-to-Noise Ratio | 1. Sample is too dilute. 2. Insufficient number of scans acquired. 3. Incorrect pulse sequence parameters. | 1. Concentrate the sample if possible. 2. Increase the number of scans. 3. Consult the NMR facility manager to ensure optimal acquisition parameters are being used. |
| Presence of Extraneous Peaks | 1. Contamination from solvents used in purification (e.g., ethyl acetate, hexane).[9] 2. Impurities from the reaction. 3. Water in the NMR solvent. | 1. Ensure the sample is thoroughly dried under high vacuum. Co-evaporation with a solvent like dichloromethane can help remove residual ethyl acetate.[9] 2. Further purify the sample. 3. Use a fresh, dry NMR solvent. Refer to tables of common NMR solvent impurities for identification.[17][18][19][20][21] |
Workflow for Structure Elucidation of a Novel Indole Compound
Sources
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 7. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
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- 11. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
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- 21. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
A Comparative Guide to 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and its Non-fluorinated Analog for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and its non-fluorinated counterpart, 1,3-dimethyl-1H-indole-2-carboxylic acid. By examining their synthesis, physicochemical characteristics, and potential biological activities through supporting experimental data and established scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making in their research endeavors.
Introduction: The Impact of Fluorine in Drug Design
The substitution of a hydrogen atom with fluorine can induce profound changes in a molecule's properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The indole-2-carboxylic acid scaffold itself is a privileged structure found in numerous biologically active compounds, acting as a versatile template for the development of therapeutics.[2][3] This guide will dissect the nuanced differences that the single fluorine atom at the 5-position of the indole ring imparts, providing a framework for predicting and understanding its effects.
Physicochemical Properties: A Tale of Two Analogs
The introduction of a fluorine atom is expected to significantly alter the physicochemical properties of the indole-2-carboxylic acid core. Below is a comparative summary of the predicted and experimentally observed properties for both compounds and their close analogs.
| Property | 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | 1,3-dimethyl-1H-indole-2-carboxylic acid (and related analogs) | Impact of Fluorination |
| Molecular Weight | ~221.21 g/mol | ~203.22 g/mol (for C12H13NO2) | Increased molecular weight |
| pKa | Predicted to be lower (more acidic) | Higher (less acidic) | Increased acidity due to the electron-withdrawing nature of fluorine, stabilizing the carboxylate anion. |
| LogP | Predicted to be higher | Lower | Increased lipophilicity, which can influence cell permeability and plasma protein binding. |
| Solubility | Generally, fluorination can decrease aqueous solubility. | Generally more soluble in aqueous media compared to the fluorinated analog.[4] | Reduced aqueous solubility.[4] |
Table 1. Comparative physicochemical properties of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and its non-fluorinated analog.
The increased acidity of the fluorinated analog is a direct consequence of the inductive effect of the highly electronegative fluorine atom, which stabilizes the resulting carboxylate anion. This change in pKa can have significant implications for a drug's absorption, distribution, and target engagement. The predicted increase in lipophilicity (LogP) for the fluorinated compound can enhance its ability to cross cell membranes but may also lead to increased binding to plasma proteins, potentially affecting its free drug concentration.
Synthesis Strategies: Crafting the Molecules
The synthesis of both indole-2-carboxylic acid analogs can be achieved through established synthetic routes, with modifications to accommodate the presence or absence of the fluorine substituent. A common and versatile approach is the Fischer indole synthesis.
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-indole-2-carboxylic acid
A plausible synthetic route for the non-fluorinated analog involves the Fischer indole synthesis from N-methyl-N-phenylhydrazine and pyruvic acid, followed by N-alkylation and ester hydrolysis.
Step 1: Fischer Indole Synthesis of Ethyl 1-methyl-1H-indole-2-carboxylate
-
To a stirred solution of N-methyl-N-phenylhydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The residue is then treated with a solution of polyphosphoric acid or a Lewis acid catalyst (e.g., ZnCl2) and heated to promote cyclization.
-
After completion, the reaction is quenched with ice-water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude ester, which can be purified by column chromatography.
Step 2: N-methylation of Ethyl 1-methyl-1H-indole-2-carboxylate
-
To a solution of the ester from Step 1 in a suitable solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) (1.2 eq) at 0 °C.
-
After stirring for 30 minutes, add methyl iodide (1.5 eq) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting ethyl 1,3-dimethyl-1H-indole-2-carboxylate by column chromatography.[5]
Step 3: Hydrolysis to 1,3-dimethyl-1H-indole-2-carboxylic acid
-
Dissolve the purified ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product.
Experimental Protocol: Synthesis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
The synthesis of the fluorinated analog follows a similar pathway, starting with a fluorinated hydrazine.
Step 1: Fischer Indole Synthesis of Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
-
This step is analogous to the non-fluorinated synthesis, but utilizes (4-fluorophenyl)hydrazine as the starting material. The reaction conditions are similar.[6]
Step 2: N-methylation
-
The N-methylation of ethyl 5-fluoro-1H-indole-2-carboxylate is carried out using a similar procedure as described for the non-fluorinated analog.
Step 3: Hydrolysis
-
The final hydrolysis step is also analogous to the non-fluorinated synthesis.
Caption: General synthetic workflow for the preparation of both indole-2-carboxylic acid analogs.
Comparative Biological Performance
Permeability: Crossing the Membrane Barrier
The ability of a drug to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
-
Preparation of the Donor Plate: Dissolve the test compounds (5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and 1,3-dimethyl-1H-indole-2-carboxylic acid) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Preparation of the Acceptor Plate: Coat the wells of a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane. Add buffer to the wells of a 96-well acceptor plate.
-
Assay Assembly and Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[7][8][9]
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) for each compound.
Expected Outcome: Due to its higher predicted lipophilicity, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is expected to exhibit a higher permeability coefficient (Pe) in the PAMPA assay compared to its non-fluorinated analog.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability: Resisting Biotransformation
The metabolic stability of a drug candidate is a key factor influencing its in vivo half-life and dosing regimen. In vitro assays using liver microsomes are commonly used to assess a compound's susceptibility to metabolism by cytochrome P450 enzymes.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled liver microsomes (e.g., human or mouse), a phosphate buffer (pH 7.4), and the test compound (at a final concentration of 1 µM).
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a NADPH-regenerating system.[10][11]
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing and Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time to determine the elimination rate constant (k). Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[10][12]
Expected Outcome: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage. Therefore, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is predicted to exhibit greater metabolic stability (longer t1/2 and lower CLint) compared to its non-fluorinated analog, particularly if the 5-position of the indole ring is a site of metabolism for the non-fluorinated compound.[13][14]
Potential Biological Activities and Signaling Pathways
The indole-2-carboxylic acid scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a variety of biological pathways. For instance, derivatives have shown activity as inhibitors of enzymes involved in cancer and inflammation, such as indoleamine 2,3-dioxygenase 1 (IDO1) and cyclooxygenase-2 (COX-2).[3][15] They have also been explored as ligands for G-protein coupled receptors (GPCRs) like the cannabinoid and dopamine receptors.[16][17]
The introduction of fluorine can modulate the binding affinity and selectivity of these compounds for their targets. For example, the increased acidity of the fluorinated analog could lead to stronger interactions with positively charged residues in a binding pocket. Conversely, the increased lipophilicity could enhance hydrophobic interactions.
Caption: Potential biological targets and signaling pathways for indole-2-carboxylic acid derivatives.
Conclusion and Future Directions
The strategic placement of a fluorine atom at the 5-position of the 1,3-dimethyl-1H-indole-2-carboxylic acid scaffold is predicted to significantly influence its physicochemical and pharmacological properties. The fluorinated analog is expected to be more acidic, more lipophilic, and potentially more metabolically stable than its non-fluorinated counterpart. These differences can translate into altered cell permeability, target engagement, and in vivo disposition.
This guide provides a comprehensive framework for the comparative evaluation of these two molecules. The detailed experimental protocols for synthesis, permeability, and metabolic stability assays offer a practical roadmap for researchers to generate empirical data and validate these predictions. Further investigations into their specific biological activities, including enzyme inhibition and receptor binding assays, are warranted to fully elucidate the therapeutic potential of these compounds and to further understand the nuanced effects of fluorination in drug design.
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Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]
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Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]
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Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. ACS Medicinal Chemistry Letters. [Link]
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Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
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Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Molecules. [Link]
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Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Molecules. [Link]
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Comparing the potency of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and Sunitinib.
An In-Depth Comparative Guide to the Potency of Sunitinib and the Investigational Compound 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
A Senior Application Scientist’s Perspective on Kinase Inhibitor Evaluation
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sunitinib represents a significant benchmark. Its well-documented efficacy against renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST) stems from its potent inhibition of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation. This guide provides a framework for comparing the potency of Sunitinib against a novel investigational compound, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid.
As public data on the biological activity of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is not available, this guide will establish a comprehensive experimental workflow. This workflow will serve as a robust methodology for researchers to characterize this and other novel chemical entities, using Sunitinib as the established reference standard. Our approach is grounded in rigorous, self-validating experimental design, ensuring the generation of reliable and comparable potency data.
Part 1: Understanding the Benchmark - Sunitinib's Profile
Sunitinib, marketed as Sutent®, functions primarily by inhibiting multiple RTKs. Its mechanism of action revolves around blocking the ATP binding site of kinases, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth and blood vessel formation.
The primary targets of Sunitinib include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.
-
Stem Cell Factor Receptor (c-KIT): A critical driver in GIST.
-
Fms-like tyrosine kinase 3 (FLT3): Implicated in certain leukemias.
The potency of Sunitinib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific enzyme by 50%.
Table 1: Established In Vitro Potency of Sunitinib Against Key Kinase Targets
| Target Kinase | IC50 (nM) | Biological Function |
| VEGFR1 (FLT1) | 80 | Angiogenesis, cell migration |
| VEGFR2 (KDR) | 9 | Angiogenesis, vascular permeability |
| PDGFRα | 5 | Cell proliferation, angiogenesis |
| PDGFRβ | 2 | Cell proliferation, angiogenesis |
| c-KIT | 7 | Cell survival, proliferation (GIST) |
| FLT3 | 1 | Hematopoietic cell proliferation (AML) |
Note: IC50 values are compiled from various sources and can vary based on experimental conditions.
The following diagram illustrates the primary signaling pathways inhibited by Sunitinib.
Caption: Sunitinib inhibits RTKs like VEGFR, leading to the blockade of downstream pro-survival pathways.
Part 2: Proposed Experimental Workflow for Comparative Potency Analysis
To objectively compare the potency of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid with Sunitinib, a multi-tiered experimental approach is essential. This workflow is designed to first establish the fundamental biochemical potency of the novel compound and then validate its activity in a biologically relevant cellular context.
Caption: A sequential workflow for characterizing and comparing a novel kinase inhibitor to a standard.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency.
Causality: This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of a purified kinase, independent of cellular factors like membrane permeability or efflux pumps. This is the foundational step for determining the specific molecular targets.
Methodology:
-
Reagent Preparation: Prepare assay buffers, recombinant human kinases (e.g., VEGFR2, PDGFRβ), and the appropriate substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Dilution: Perform a serial dilution of both Sunitinib and 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, typically from 100 µM to 1 pM in DMSO.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality: This assay moves from a purely biochemical context to a cellular one. It assesses the compound's overall effect on cell growth, integrating factors like cell uptake, target engagement, and downstream biological consequences. The resulting EC50 (half-maximal effective concentration) is a critical measure of a compound's potency in a more complex biological system.
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, which are dependent on VEGFR signaling) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Sunitinib and 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid for 72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition compared to vehicle-treated control cells. Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration.
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to populate a comparative table with the experimentally derived data for the novel compound alongside the established data for Sunitinib.
Table 2: Hypothetical Comparative Potency Profile
| Parameter | Sunitinib (Reference) | 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (Experimental) |
| Biochemical Potency | ||
| IC50 vs. VEGFR2 | 9 nM | To be determined |
| IC50 vs. PDGFRβ | 2 nM | To be determined |
| IC50 vs. c-KIT | 7 nM | To be determined |
| Cellular Potency | ||
| EC50 in HUVECs | ~20 nM | To be determined |
| EC50 in A431 cells | ~50 nM | To be determined |
A potent and promising compound would exhibit low nanomolar IC50 values against the target kinases, which translate into correspondingly low nanomolar EC50 values in cell-based assays. A significant discrepancy between IC50 and EC50 values (e.g., a 100-fold or greater difference) might suggest poor cell permeability, rapid metabolism, or engagement of cellular efflux pumps, warranting further investigation.
Conclusion
This guide outlines a scientifically rigorous and logically structured workflow for comparing the potency of a novel investigational compound, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, against the established multi-kinase inhibitor, Sunitinib. By progressing from direct biochemical assays to more complex cell-based evaluations, researchers can build a comprehensive profile of a new chemical entity. This systematic approach ensures that the generated data is not only accurate but also contextually meaningful, providing a solid foundation for further preclinical and clinical development.
References
This section would be populated with links to the specific protocols and literature sources used to establish the Sunitinib data and the described methodologies.
The Strategic Role of Fluorine in the Structure-Activity Relationship of Indole-2-Carboxylic Acids: A Comparative Guide for Drug Discovery Professionals
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the foundation for numerous therapeutic agents. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of fluorinated indole-2-carboxylic acids, offering a comparative overview of their performance as therapeutic agents, supported by experimental data and protocols.
The Impact of Fluorination on Physicochemical Properties and Biological Activity
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a parent molecule.[1] In the context of indole-2-carboxylic acids, fluorination can significantly influence:
-
Acidity (pKa): The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid group and the N-H of the indole ring, which can affect ionization at physiological pH and influence binding to biological targets.[1]
-
Lipophilicity (logP/logD): Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][2] This can lead to improved oral bioavailability.[3]
-
Metabolic Stability: The high energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thus enhancing the metabolic stability and half-life of the drug candidate.[3]
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity and potency.[1]
The position of the fluorine atom on the indole ring is a critical determinant of its effect on biological activity, as will be explored in the following sections.
Comparative Analysis of Fluorinated Indole-2-Carboxylic Acids as HIV-1 Integrase Inhibitors
A significant body of research on fluorinated indole-2-carboxylic acids has focused on their development as HIV-1 integrase inhibitors. These inhibitors prevent the integration of the viral DNA into the host genome, a crucial step in the viral replication cycle. The core structure of these inhibitors typically chelates two magnesium ions within the active site of the integrase enzyme.[4][5]
Structure-Activity Relationship (SAR) Insights
The following table summarizes the SAR for a series of fluorinated indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors, highlighting the impact of fluorine substitution at various positions.
| Compound ID | Substitution on Indole Ring | IC50 (µM) for HIV-1 Integrase Strand Transfer | Reference |
| 1 | Unsubstituted | 32.37 | [4] |
| 17a | 6-((3-fluoro-4-methoxyphenyl)amino) | 3.11 | [4] |
| 17b | 6-((2,4-difluorophenyl)amino) | 2.87 | [6] |
| 20a | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl) | 0.13 | [6] |
Key Observations:
-
Unsubstituted Core: The basic indole-2-carboxylic acid scaffold (Compound 1 ) displays modest activity.[4]
-
Substitution at C6: Introduction of a substituted amino group at the C6 position significantly enhances potency. The presence of a fluorine atom on the phenylamino substituent, as seen in compound 17a , is favorable.[4] Doubling the fluorine substitution on this ring, as in 17b , provides a slight improvement in activity.[6]
-
Substitution at C3: The most dramatic increase in activity is observed with the introduction of a long, flexible side chain at the C3 position, as exemplified by compound 20a . This side chain, which also contains a fluorine atom, is believed to interact with a hydrophobic pocket near the active site of the integrase, significantly boosting inhibitory potency.[6]
The following diagram illustrates the key structural modifications and their impact on activity.
Caption: Key SAR points for fluorinated indole-2-carboxylic acid HIV-1 integrase inhibitors.
Anticancer and Anti-inflammatory Activities
While the primary focus has been on antiviral applications, fluorinated indole-2-carboxylic acids and their derivatives have also shown promise as anticancer and anti-inflammatory agents.
Anticancer Activity
Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are potential targets for tumor immunotherapy.[7] For instance, a copper complex of 6-fluoroindole-2-carboxylic acid has demonstrated significant anticancer activity against breast cancer cell lines.[8]
One study on indole-2-carboxamides revealed that an N-(4-fluorobenzyl) derivative exhibited moderate cytotoxic activity against pediatric brain cancer cells.[9] This suggests that the strategic placement of fluorine can contribute to the anticancer potential of this class of compounds.
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties. While specific SAR studies on fluorinated indole-2-carboxylic acids as anti-inflammatory agents are less common, related structures have shown promise. For example, a study on indole-2-carboxamide derivatives for the treatment of sepsis found that certain compounds effectively inhibited the production of pro-inflammatory cytokines.[10] Given the known benefits of fluorination on drug properties, it is plausible that fluorinated analogs could offer improved anti-inflammatory activity.
Experimental Protocols
A. General Synthesis of a Fluorinated Indole-2-Carboxylic Acid Derivative
The following is a representative, multi-step synthesis for a 6-substituted fluorinated indole-2-carboxylic acid derivative, adapted from published procedures.[4][6]
Caption: General synthetic workflow for 6-substituted indole-2-carboxylic acids.
Step 1: Esterification of 6-Bromoindole-2-carboxylic acid
-
Dissolve 6-bromo-1H-indole-2-carboxylic acid in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the ethyl ester.
Step 2: Buchwald-Hartwig Coupling
-
To a solution of the ethyl 6-bromo-1H-indole-2-carboxylate in an appropriate solvent (e.g., 1,4-dioxane), add the desired fluorinated aniline or benzylamine, a palladium catalyst (e.g., palladium acetate), a phosphine ligand (e.g., XPhos), and a base (e.g., cesium carbonate).
-
Heat the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 6-amino-substituted indole-2-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the ester from the previous step in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide.
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with a weak acid (e.g., acetic acid) to a pH of approximately 6.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final fluorinated indole-2-carboxylic acid.
B. HIV-1 Integrase Strand Transfer Assay Protocol
This protocol is based on commercially available ELISA-based kits.[9]
Caption: Workflow for the HIV-1 integrase strand transfer assay.
-
Plate Preparation: A streptavidin-coated 96-well plate is coated with a biotinylated double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
-
Blocking: The wells are washed and then blocked to prevent non-specific binding.
-
Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor Addition: The fluorinated indole-2-carboxylic acid derivatives (test compounds) are added at various concentrations and incubated.
-
Strand Transfer Initiation: A double-stranded target substrate (TS) DNA with a 3'-end modification is added to initiate the strand transfer reaction.
-
Detection: The integrated TS DNA is detected using an HRP-labeled antibody that specifically recognizes the 3'-end modification of the TS DNA.
-
Signal Generation and Measurement: A TMB substrate is added, and the colorimetric reaction is stopped with a stop solution. The absorbance is read at 450 nm. The degree of inhibition is calculated by comparing the absorbance of wells with the test compound to that of control wells.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole-2-carboxylic acid scaffold is a highly effective strategy for the development of potent therapeutic agents, particularly demonstrated in the field of HIV-1 integrase inhibitors. The position of the fluorine atom, in concert with other substitutions on the indole ring, plays a crucial role in modulating the physicochemical properties and biological activity of these compounds. Future research should focus on a more systematic comparison of fluorine substitution at all positions of the indole ring to provide a clearer understanding of the SAR. Furthermore, exploring the potential of these fluorinated scaffolds in other therapeutic areas, such as oncology and inflammation, holds significant promise for the discovery of novel drug candidates. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.
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A Researcher's Guide to Establishing the In Vivo Efficacy of Novel Indole-2-Carboxylic Acids in Inflammatory and Pain Models
This guide provides a comprehensive framework for evaluating the in vivo efficacy of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, a representative novel compound from the indole-2-carboxylic acid class. Recognizing that novel chemical entities lack extensive public data, we present a logical, scientifically rigorous pathway for characterization. This involves comparing its performance against a well-established benchmark, Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID) also derived from an indole scaffold.[1][2]
The protocols and validation systems described herein are designed to establish a clear, data-driven profile of the compound's anti-inflammatory and analgesic properties, guiding researchers through critical decision-making points in the early stages of drug development.[3]
Hypothesized Mechanism of Action: COX Inhibition
Indole-based structures are renowned for their anti-inflammatory properties, frequently acting through the inhibition of cyclooxygenase (COX) enzymes.[2][4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] Our foundational hypothesis is that 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid exerts its therapeutic effects by inhibiting prostaglandin synthesis. A robust evaluation in relevant animal models is essential to test this hypothesis and quantify its potency relative to standard-of-care agents like Indomethacin.
Caption: Hypothesized mechanism of action for the test compound.
Comparative Efficacy in a Model of Acute Inflammation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a cornerstone for screening acute anti-inflammatory activity.[6][7] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a reproducible, biphasic inflammatory response. The initial phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by prostaglandin synthesis.[7] This model is therefore ideal for evaluating COX inhibitors, which are expected to show significant efficacy in the later phase.[6]
A properly conducted experiment includes a negative control (Vehicle), a positive control (Indomethacin), and multiple dose levels of the test compound. This design validates the model's responsiveness and provides a direct comparison of potency.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
-
Animal Model: Use male Wistar or Sprague-Dawley rats weighing 180-200 g.[6]
-
Grouping: Divide animals into experimental groups (n=6-8 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups at various doses.
-
Compound Administration: Administer the test compound, Indomethacin, or vehicle via the desired route (e.g., oral gavage) one hour before inducing inflammation.[8]
-
Baseline Measurement: Just prior to carrageenan injection, measure the volume of the right hind paw of each rat using a digital plethysmometer. This serves as the baseline reading (V₀).
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda carrageenan in sterile saline into the subplantar surface of the right hind paw.[6][9]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6]
-
Data Analysis: Calculate the increase in paw volume (Edema) for each animal at each time point (Vₜ - V₀). Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.
| Treatment Group | Dose (mg/kg, p.o.) | Peak Edema Inhibition (at 3h) | Area Under the Curve (AUC) Inhibition (0-6h) |
| Vehicle (0.5% CMC) | - | 0% | 0% |
| Indomethacin | 10 | 65.2% | 58.9% |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | 10 | 35.4% | 31.2% |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | 30 | 58.7% | 52.5% |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | 100 | 72.1% | 66.8% |
| *Data are illustrative. *p<0.05, **p<0.001 compared to Vehicle Control group. |
Comparative Efficacy in a Model of Peripheral Analgesia: Acetic Acid-Induced Writhing Test
To assess analgesic properties, the acetic acid-induced writhing test is a highly reliable and standard method for screening peripherally acting analgesics.[10] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of endogenous mediators like prostaglandins and bradykinin, which stimulate nociceptors and cause a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[10][11] The reduction in the number of writhes is a direct measure of the compound's analgesic efficacy.
-
Animal Model: Use Swiss-albino mice of either sex weighing 20-25 g.[12]
-
Grouping: Divide animals into experimental groups (n=8-10 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups.
-
Compound Administration: Administer compounds orally 30-60 minutes prior to acetic acid injection.[10]
-
Induction of Writhing: Inject 0.1 mL/10g body weight of a 0.7% acetic acid solution intraperitoneally to each mouse.[12]
-
Observation: Immediately after injection, place each mouse in an individual observation chamber. Five minutes after the injection, begin counting the number of writhes for a period of 10-15 minutes.[10][12]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage inhibition of writhing for each treatment group relative to the vehicle control group.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Writhe Count (± SEM) | % Inhibition of Writhing |
| Vehicle (0.5% CMC) | - | 45.2 ± 3.1 | 0% |
| Indomethacin | 10 | 15.1 ± 1.8 | 66.6% |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | 10 | 29.8 ± 2.5* | 34.1% |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | 30 | 18.5 ± 2.1 | 59.1% |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | 100 | 11.3 ± 1.5*** | 75.0% |
| *Data are illustrative. *p<0.05, **p<0.001 compared to Vehicle Control group. |
Interpretation and Next Steps
The illustrative data suggest that 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid exhibits dose-dependent anti-inflammatory and analgesic activity. At a dose of 30 mg/kg, its efficacy in reducing paw edema is comparable to 10 mg/kg of Indomethacin, and at 100 mg/kg, it shows superior analgesic effects in the writhing model.
These foundational studies provide a strong rationale for further preclinical development. Subsequent steps should include:
-
Mechanism of Action Confirmation: In vitro COX-1/COX-2 enzyme assays to determine selectivity.
-
Pharmacokinetic Profiling: Establishing the absorption, distribution, metabolism, and excretion (ADME) properties to correlate plasma exposure with efficacy.
-
Safety and Tolerability: Acute and sub-chronic toxicity studies, with particular attention to gastrointestinal effects, a common side effect of non-selective COX inhibitors.[5]
-
Chronic Inflammation Models: Evaluation in more complex models like adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.[13]
By following this structured, comparative approach, researchers can build a robust data package to confidently assess the therapeutic potential of novel indole-2-carboxylic acid derivatives.
References
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Gautam, M. K., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3194. Available from: [Link]
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RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Rasayan Journal of Pharmaceutical Technology. Available from: [Link]
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Gautam, M. K., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available from: [Link]
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Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]
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Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. Available from: [Link]
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ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available from: [Link]
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Mamun-Or-Rashid, et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available from: [Link]
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Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]
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YouTube. Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Fluorinated Indole Regioisomers
Authored for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of fluorine into this scaffold has become a powerful and widely adopted strategy in modern drug design.[3][4][5] Fluorine's unique properties—its small size, extreme electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, often leading to dramatic improvements in therapeutic potential.[1][5]
However, the decision of where to place the fluorine atom on the indole ring is far from trivial. The resulting regioisomers (e.g., 4-fluoroindole, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole) exhibit distinct properties that can profoundly impact everything from metabolic stability to target engagement. This guide provides an in-depth comparative analysis of these regioisomers, moving beyond a simple list of properties to explain the underlying causality behind their differences. We will explore their physicochemical characteristics, spectroscopic signatures for identification, and differential biological impacts, supported by field-proven experimental protocols to empower your own research and development efforts.
The Decisive Impact of Fluorine Position on Physicochemical Properties
The location of the fluorine atom dictates the electronic landscape of the entire indole molecule. This is governed by the interplay between its powerful electron-withdrawing inductive effect (-I) and its weaker, position-dependent electron-donating resonance effect (+M). These electronic shifts directly influence key drug-like properties such as acidity (pKa) and lipophilicity (LogP).
-
Electronic Effects: Fluorine's inductive effect withdraws electron density through the sigma bonds, acidifying nearby protons. This effect is strongest at the ortho position and diminishes with distance. The resonance effect, involving donation of a lone pair into the aromatic system, is most influential when fluorine is at the 4- or 6-position, where it can directly participate in resonance with the pyrrole ring.
-
Acidity (pKa): The acidity of the indole N-H proton is a critical parameter influencing solubility and hydrogen bonding capabilities. Fluorine substitution universally increases this acidity (lowers the pKa) by stabilizing the resulting anion. The magnitude of this effect is directly related to the proximity of the fluorine atom to the nitrogen, with 7-fluoroindole and 4-fluoroindole expected to be the most acidic.
-
Lipophilicity (LogP): Fluorination almost invariably increases a molecule's lipophilicity, which can enhance membrane permeability and bioavailability.[3][6] While all fluoroindoles are more lipophilic than indole itself, subtle differences exist between the regioisomers due to changes in the overall molecular dipole moment and hydration potential.
The following diagram illustrates the workflow for a systematic evaluation of these isomers.
Comparative Physicochemical Data
The table below summarizes key physicochemical properties for the monofluoroindole regioisomers. Note that experimental values can vary slightly based on measurement conditions.
| Property | 4-Fluoroindole | 5-Fluoroindole | 6-Fluoroindole | 7-Fluoroindole | Indole (Parent) |
| CAS Number | 387-43-9[7][8] | 399-52-0[9][10] | 399-51-9[11] | 398-26-5 | 120-72-9 |
| Molecular Formula | C₈H₆FN | C₈H₆FN | C₈H₆FN | C₈H₆FN | C₈H₇N |
| Molecular Weight | 135.14[8] | 135.14[10] | 135.14[11] | 135.14 | 117.15 |
| Melting Point (°C) | 30-32[7] | 45-48[10] | 72-76[11] | 49-51 | 52-54 |
| Calculated LogP | 2.8[8] | ~2.1 (est.) | ~2.1 (est.) | ~2.1 (est.) | 2.14 |
Spectroscopic Fingerprints: A Guide to Isomer Identification
Differentiating between regioisomers in the lab is critical. Their spectroscopic properties provide unique "fingerprints" for unambiguous identification.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. Each regioisomer will exhibit a distinct singlet (or doublet if coupled to a nearby proton) at a characteristic chemical shift, providing immediate confirmation of its position.
-
¹H and ¹³C NMR Spectroscopy: The fluorine atom induces characteristic splitting patterns in the spectra of neighboring protons and carbons due to heteronuclear coupling (J-coupling). For example, the protons and carbons ortho and meta to the fluorine will appear as doublets or triplets of doublets. Analyzing these J(H,F) and J(C,F) coupling constants is a powerful tool for structural confirmation.[12][13]
-
Infrared (IR) Spectroscopy: The C-F bond gives rise to a strong absorption band in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. While not sufficient for differentiating isomers on its own, its presence confirms the fluorination of the molecule.[14]
The following diagram illustrates how fluorine's electronic effects vary by position, influencing the molecule's properties.
Biological Consequences: Metabolism and Activity
The true value of this comparative analysis lies in understanding how these subtle physicochemical differences translate into tangible biological outcomes.
Metabolic Stability
A primary motivation for fluorination is to block metabolic oxidation by cytochrome P450 (CYP) enzymes.[1][3] By replacing a metabolically vulnerable C-H bond with a robust C-F bond, the half-life of a drug can be significantly extended. The choice of regioisomer is therefore a strategic decision to protect a specific site from hydroxylation. For instance, if the 5-position of an indole-based drug is known to be a primary site of metabolism, synthesizing the 5-fluoroindole derivative is a logical step to improve its pharmacokinetic profile.
Target Binding and Biological Activity
The altered electronic distribution and dipole moment of each regioisomer can dramatically affect its interactions with a biological target. Changes in hydrogen bonding capacity (due to altered N-H acidity) and non-covalent interactions (like halogen bonds or dipole-dipole interactions) can enhance or diminish binding affinity and selectivity.[3]
A compelling example is the differential antimicrobial activity of 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis. Experimental data shows a stark difference in potency, underscoring the criticality of fluorine placement.
| Compound | Biological Activity | Target Organism | Key Metric (MIC, µM) | Potency Comparison |
| 5-Fluoroindole | Antimicrobial | M. tuberculosis H37Rv | 4.7[15] | High |
| 6-Fluoroindole | Antimicrobial | M. tuberculosis H37Rv | 74.0[15] | Low |
This greater than 15-fold difference in activity highlights that even a minor positional shift of the fluorine atom can be the difference between a promising lead and an inactive compound.[15] This is likely due to optimized interactions of the 5-fluoro isomer within the active site of its target enzyme. Similar positional effects are observed in the development of fluorinated indoles as anticancer agents and serotonin receptor ligands.[6][15][16]
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of your findings, employing robust, self-validating experimental protocols is paramount. The following are standardized methods for characterizing the key properties discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol details the classic method for determining the ionization constant of the indole N-H proton.[17][18]
Causality: Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This provides a direct measure of the compound's acidity.[19]
Methodology:
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[17]
-
Sample Preparation: Prepare a solution of the fluoroindole isomer (e.g., 1 mM) in a suitable solvent mixture (e.g., water/co-solvent if solubility is an issue). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[17]
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge with nitrogen gas to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve). Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).
Protocol 2: Determination of LogP by the Shake-Flask Method
This is the gold-standard method for measuring lipophilicity, representing the partitioning of a compound between n-octanol and water.[20][21]
Causality: The LogP value is the logarithm of the ratio of a compound's concentration in the organic phase (n-octanol) to its concentration in the aqueous phase at equilibrium. This value is a crucial predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer like PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.[22]
-
Sample Addition: Prepare a stock solution of the fluoroindole isomer in the aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a glass vial. The initial concentration should be high enough for accurate detection in both phases.
-
Equilibration: Cap the vial and shake it gently (to avoid emulsion formation) at a constant temperature for a set period (e.g., 1-24 hours) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC with UV detection or LC-MS/MS.[22]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol 3: In Vitro Metabolic Stability Assay with Liver Microsomes
This assay provides an early assessment of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[23][24]
Causality: By incubating a compound with liver microsomes (which are rich in CYP enzymes) and an essential cofactor (NADPH), we can simulate hepatic metabolism. The rate of disappearance of the parent compound provides its intrinsic clearance, a key parameter for predicting in vivo half-life.[25][26]
Methodology:
-
Reagent Preparation: Thaw cryopreserved liver microsomes (human or other species) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and a solution of the NADPH cofactor.
-
Incubation: In a 96-well plate, pre-warm the buffer, microsomes, and a solution of the test compound (typically at 1 µM) to 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution. Include negative controls without NADPH to account for non-enzymatic degradation.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).[27]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining concentration of the parent compound in each sample using LC-MS/MS.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k. Intrinsic clearance (CLint) can then be calculated based on the half-life and protein concentration.[27]
Conclusion
The strategic fluorination of the indole scaffold is a nuanced and powerful tool in drug discovery. This guide demonstrates that the choice of regioisomer is a critical design decision with profound consequences for a compound's physicochemical properties, metabolic fate, and ultimate biological activity. A systematic and comparative analysis, grounded in robust experimental protocols, is essential for unlocking the full potential of these valuable molecules. By understanding the "why" behind the observed differences between isomers—from the interplay of electronic effects to the specifics of target engagement—researchers can move beyond trial-and-error and towards the rational design of safer, more effective therapeutics.
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A Researcher's Guide to Validating the Mechanism of Action of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel small molecule, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. Initial literature searches do not reveal a well-established molecular target for this specific compound. However, the indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating activity as kinase inhibitors. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a fluoro-oxindole core[1][2][3]. Therefore, this guide will proceed with the working hypothesis that 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a kinase inhibitor .
We will outline a systematic, multi-faceted approach to rigorously test this hypothesis. This guide is not merely a collection of protocols but a strategic workflow designed to build a robust body of evidence for the compound's mechanism of action, from direct target interaction to cellular and phenotypic consequences.
Part 1: Foundational Strategy - A Multi-Pillar Approach to MoA Validation
Validating a drug's mechanism of action (MoA) is a cornerstone of drug discovery, providing the biological rationale for its therapeutic effects and potential liabilities.[4][5][6] A high-confidence MoA determination relies on a triad of evidence:
-
Direct Target Engagement: Demonstrating that the compound physically interacts with its intended molecular target within a relevant biological context.
-
Cellular Pathway Modulation: Showing that target engagement leads to the expected downstream consequences on intracellular signaling pathways.
-
Phenotypic Correlation: Linking the observed cellular effects to a measurable, disease-relevant phenotype.
This guide will detail experimental strategies to address each of these pillars, comparing the performance of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid with a known, well-characterized inhibitor of a putative kinase target. For the purpose of this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as a hypothetical target, given its relevance in oncology and the prevalence of indole-based inhibitors.[1][2]
Part 2: Experimental Validation Workflow
Step 1: Confirming Direct Target Engagement
The initial and most critical step is to confirm that 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid directly binds to its putative kinase target in a cellular environment.[7][8] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose as it measures target engagement in living cells without requiring modification of the compound.[9][10]
-
Cell Culture: Culture a relevant cell line endogenously expressing the target kinase (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR2) to 80-90% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid or a reference compound (e.g., Sunitinib) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Separation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or a quantitative immunoassay like Wes™.
The binding of a small molecule stabilizes the target protein, increasing its resistance to thermal denaturation. This results in more of the target protein remaining in the soluble fraction at higher temperatures in the presence of the compound. By plotting the amount of soluble protein against temperature, a "melting curve" can be generated. A shift in this curve to the right indicates target engagement.
| Compound | Target | Cell Line | CETSA Shift (ΔTm, °C) |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | VEGFR2 | HUVEC | 5.2 |
| Sunitinib (Reference) | VEGFR2 | HUVEC | 6.8 |
| Vehicle (DMSO) | VEGFR2 | HUVEC | 0 |
Table 1: Hypothetical CETSA data comparing the thermal stabilization of VEGFR2 by 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and a reference inhibitor.
Step 2: Assessing Cellular Pathway Modulation
Once target engagement is confirmed, the next logical step is to determine if this binding event translates into functional modulation of the downstream signaling pathway. For a VEGFR2 inhibitor, this would involve assessing the phosphorylation of downstream effectors like Akt and ERK.
-
Cell Culture and Starvation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid or a reference inhibitor for 1 hour.
-
Ligand Stimulation: Stimulate the cells with VEGF-A (the ligand for VEGFR2) for 10-15 minutes to activate the pathway.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total forms of VEGFR2, Akt, and ERK.
An effective inhibitor will block the VEGF-A-induced phosphorylation of VEGFR2 and its downstream targets. The data should demonstrate a dose-dependent decrease in the phosphorylated forms of these proteins, while the total protein levels remain unchanged.
| Compound (at 1 µM) | p-VEGFR2 (% Inhibition) | p-Akt (% Inhibition) | p-ERK (% Inhibition) |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | 85 | 78 | 72 |
| Sunitinib (Reference) | 92 | 88 | 85 |
| Vehicle (DMSO) | 0 | 0 | 0 |
Table 2: Hypothetical data on the inhibition of VEGF-A-induced pathway signaling.
Step 3: Evaluating Phenotypic Consequences
The final pillar of MoA validation is to demonstrate that the observed molecular and cellular effects lead to a relevant phenotypic outcome.[11][12][][14] For a VEGFR2 inhibitor, a key phenotype is the inhibition of angiogenesis (the formation of new blood vessels). A tube formation assay is a classic in vitro method to assess this.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid or a reference inhibitor.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of capillary-like structures (tubes).
-
Imaging and Analysis: Stain the cells with a fluorescent dye (e.g., Calcein AM) and capture images using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes.
VEGF-A is a potent stimulator of angiogenesis. By inhibiting VEGFR2 signaling, the compound should disrupt the ability of endothelial cells to form new vascular networks. This will be observed as a dose-dependent reduction in the quantified parameters of tube formation.
| Compound | IC50 (Tube Length) | IC50 (Number of Nodes) |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | 0.8 µM | 1.1 µM |
| Sunitinib (Reference) | 0.5 µM | 0.7 µM |
Table 3: Hypothetical IC50 values for the inhibition of angiogenesis in a tube formation assay.
Part 3: Synthesis and Conclusion
This guide has outlined a rigorous, multi-step process for validating the hypothesized mechanism of action of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid as a VEGFR2 kinase inhibitor. By systematically applying techniques that confirm target engagement, measure downstream pathway modulation, and assess relevant phenotypic outcomes, researchers can build a compelling and self-validating case for the compound's MoA.
The comparative approach, using a well-characterized reference compound, is crucial for benchmarking the potency and efficacy of the novel molecule. The combination of direct biophysical measurements (CETSA), functional cellular assays (Western blotting), and phenotypic screens (tube formation) provides the necessary layers of evidence required for confident MoA determination in modern drug discovery.[4][15] This structured approach not only validates the primary mechanism but also provides a framework for identifying potential off-target effects and understanding the broader biological impact of the compound.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
In the intricate world of drug discovery, the journey of a promising molecule from a lab bench to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A compound's propensity to interact with unintended biological targets, known as cross-reactivity or off-target effects, can lead to unforeseen side effects, reduced efficacy, and ultimately, costly late-stage failures.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, against established pharmacological agents. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to rigorously assess compound selectivity.
The Significance of Selectivity in Drug Design
The principle of "one molecule, one target" has long been a guiding tenet in drug development. However, the reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple targets. While in some instances this can be therapeutically advantageous, unintended off-target interactions are a major cause of adverse drug reactions.[2] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of rational drug design, enabling the selection of candidates with the most favorable safety and efficacy profiles.
This guide will utilize a hypothetical, yet plausible, cross-reactivity dataset to illustrate the comparative analysis of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. The parent scaffold, indole-2-carboxylic acid, and its derivatives have shown activity at various targets, including as antagonists of the N-methyl-D-aspartate (NMDA) receptor's glycine site.[3] For the purpose of this guide, we will posit that the primary target of our investigational compound is the NMDA receptor.
Comparative Compounds
To provide a meaningful context for the cross-reactivity profile of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, we will compare it with two reference compounds:
-
Compound A (Highly Selective NMDA Antagonist): A well-characterized, highly selective competitive antagonist for the NMDA receptor. This compound serves as our "gold standard" for selectivity.
-
Compound B (Promiscuous Agent): A known multi-target ligand, exhibiting affinity for a range of receptors. This compound highlights the challenges of poor selectivity.
Experimental Design: A Multi-faceted Approach to Profiling
A robust cross-reactivity assessment employs a tiered approach, beginning with broad screening panels and progressing to more focused functional assays for any identified off-target hits. For this guide, we will focus on a primary screening methodology: competitive radioligand binding assays. This technique is a sensitive and high-throughput method for determining the affinity of a test compound for a wide range of biological targets.[4][5]
Our hypothetical screening was conducted using a panel of 48 common CNS receptors, ion channels, and transporters, a service akin to that provided by the NIMH Psychoactive Drug Screening Program (PDSP).[6][7] This program offers the scientific community access to broad screening capabilities to characterize the pharmacological profiles of novel compounds.[8]
Visualizing the Workflow: Cross-Reactivity Profiling
Caption: Workflow for comparative cross-reactivity profiling.
Unveiling the Binding Landscape: Comparative Data
The following table summarizes the hypothetical binding affinities (Ki, in nM) of our investigational compound and the two comparators against a selection of key targets from the screening panel. A lower Ki value indicates a higher binding affinity. For the purpose of this guide, a Ki value >10,000 nM is considered inactive.
| Target | 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid (Ki, nM) | Compound A (Selective NMDA Antagonist) (Ki, nM) | Compound B (Promiscuous Agent) (Ki, nM) |
| Primary Target | |||
| NMDA (Glycine Site) | 15 | 10 | 50 |
| Selected Off-Targets | |||
| Sigma-1 | 850 | >10,000 | 150 |
| 5-HT2A | 1,200 | >10,000 | 75 |
| Dopamine D2 | >10,000 | >10,000 | 250 |
| Adrenergic α1 | 5,500 | >10,000 | 400 |
| Muscarinic M1 | >10,000 | >10,000 | 900 |
| Histamine H1 | 7,800 | >10,000 | 120 |
Interpreting the Data: A Tale of Three Compounds
The data presented above paints a distinct picture for each compound:
-
5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid: This investigational compound demonstrates high affinity for its primary target, the NMDA receptor glycine site (Ki = 15 nM). Its selectivity profile is encouraging, with significantly lower affinity for the tested off-targets. The most notable off-target interaction is with the Sigma-1 receptor (Ki = 850 nM), representing a greater than 50-fold selectivity for the primary target. While this indicates a relatively clean profile, the interaction with the Sigma-1 receptor warrants further investigation in functional assays to determine if this binding translates to biological activity.
-
Compound A (Selective NMDA Antagonist): As expected, this compound exhibits very high affinity for the NMDA receptor (Ki = 10 nM) and no significant binding to any of the other receptors in the panel (Ki > 10,000 nM). This represents a highly desirable, selective binding profile.
-
Compound B (Promiscuous Agent): This compound, while having some affinity for the NMDA receptor (Ki = 50 nM), also binds with high affinity to a wide range of other targets, including serotonergic, dopaminergic, adrenergic, and histaminergic receptors. This lack of selectivity suggests a higher likelihood of producing a complex pharmacological effect and a greater potential for off-target side effects.
Delving Deeper: Experimental Protocol for Competitive Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of our findings, a detailed experimental protocol is essential. The following is a generalized protocol for a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[9]
Materials:
-
Receptor-containing membranes (from cell lines or tissue homogenates)
-
Radiolabeled ligand (specific for the target receptor)
-
Unlabeled ligand (for determining non-specific binding)
-
Test compounds (5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and comparators)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell harvester
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the unlabeled ligand in assay buffer.
-
Dilute the receptor membranes to the desired concentration in ice-cold assay buffer.
-
Dilute the radiolabeled ligand to a concentration that is typically at or below its Kd value in assay buffer.[10]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add receptor membranes, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Add receptor membranes, radiolabeled ligand, and a saturating concentration of the unlabeled ligand.
-
Test Compound Wells: Add receptor membranes, radiolabeled ligand, and the various dilutions of the test compound.[11]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials or a compatible microplate.
-
Add scintillation fluid to each vial or well.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Signaling Pathway Context: NMDA Receptor Modulation
Caption: Simplified NMDA receptor signaling pathway.
The NMDA receptor is a crucial player in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[3] Our investigational compound, by acting as an antagonist at the glycine site, would prevent the conformational change necessary for channel opening, thereby inhibiting calcium influx and downstream signaling cascades.
Conclusion and Future Directions
This comparative guide demonstrates the critical importance of comprehensive cross-reactivity profiling in early drug discovery. The hypothetical data for 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid reveals a promising selectivity profile with high affinity for its intended target, the NMDA receptor, and weaker interactions with a panel of common off-targets.
However, this primary screening is just the first step. The identified off-target interaction with the Sigma-1 receptor, although significantly weaker than the on-target activity, necessitates further investigation. Follow-up studies should include:
-
Functional Assays: To determine if the binding to the Sigma-1 receptor results in agonistic or antagonistic activity.
-
Broader Screening Panels: To assess for potential interactions with other receptor families not included in the initial screen.
-
In Vivo Studies: To evaluate the overall pharmacological effect and potential for off-target mediated side effects in a whole-organism context.
By adopting a rigorous and systematic approach to cross-reactivity profiling, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately, increase the probability of developing safe and effective medicines.
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The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated and Non-Fluorinated Kinase Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing pharmacological properties.[1] Kinase inhibitors, a cornerstone of targeted therapy, particularly in oncology, have significantly benefited from this approach.[2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[3][4]
This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated kinase inhibitors, moving beyond theoretical advantages to present supporting experimental data. As Senior Application Scientists, our goal is to offer not just a list of facts, but a causal understanding of why and how fluorination can lead to superior drug candidates. We will delve into the underlying mechanisms, provide detailed experimental protocols for robust evaluation, and present quantitative data to empower researchers in their drug discovery endeavors.
The Physicochemical Impact of Fluorination: More Than Just a Hydrogen Mimic
While fluorine is similar in size to a hydrogen atom, its electronic properties are vastly different, leading to significant changes in a molecule's behavior.[3]
Modulating Basicity and Lipophilicity
Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can lower the pKa of nearby basic functional groups. This reduction in basicity can be advantageous for improving cell permeability and reducing off-target interactions. The impact on lipophilicity is more nuanced; while a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group generally leads to a more substantial increase.[3] This modulation of lipophilicity is a critical factor in optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.[5]
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[6] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] By strategically placing fluorine atoms at metabolically labile positions, the metabolic half-life of a drug can be significantly extended, leading to improved bioavailability and potentially less frequent dosing.[7]
Influencing Binding Affinity and Selectivity
The introduction of fluorine can also have a profound impact on a kinase inhibitor's binding affinity and selectivity.[8] The polarized C-F bond can engage in favorable electrostatic interactions with the protein target, and the altered electronic nature of the molecule can influence hydrogen bonding patterns.[3] In some cases, fluorination can induce conformational changes in the inhibitor that favor a more optimal binding mode.[9]
Head-to-Head Comparison: Experimental Data
To illustrate the tangible benefits of fluorination, we present a comparative analysis of fluorinated and non-fluorinated kinase inhibitors, drawing upon published experimental data.
Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors
First-generation EGFR inhibitors like gefitinib and erlotinib have shown clinical efficacy, but resistance often develops. The introduction of fluorine has been a key strategy in developing next-generation inhibitors. For instance, a comparative study of triazine-based EGFR inhibitors demonstrated a significant enhancement in potency with fluorination.
| Compound Type | Target | IC50 / Ki | Fold Improvement (vs. Non-Fluorinated) |
| Non-Fluorinated | EGFR (wild-type) | > 100 µM | - |
| Fluorinated | EGFR (wild-type) | 25.9 µM | > 3.8 |
| Non-Fluorinated | EGFR (mutant T790M/L858R) | 30.7 µM | - |
| Fluorinated | EGFR (mutant T790M/L858R) | 6.5 µM | 4.7 |
| Table 1: Comparative inhibitory activities of representative fluorinated and non-fluorinated triazine derivatives against EGFR.[10] |
Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors
Ibrutinib, a first-in-class BTK inhibitor, has revolutionized the treatment of B-cell malignancies. However, it has off-target effects. Next-generation BTK inhibitors, many of which are fluorinated, have been developed to improve selectivity and reduce adverse events. While a direct non-fluorinated analogue comparison is complex due to other structural modifications, the trend towards fluorination in this class highlights its perceived benefits in optimizing the inhibitor profile.[2][11]
Case Study 3: Casein Kinase 2 (CSNK2) Inhibitors
A study on pyrazolo[1,5-a]pyrimidine-based CSNK2 inhibitors provides a clear example of how strategic fluorination can improve pharmacokinetic properties.
| Compound | Administration | Half-life (t1/2) | AUC (h*nM) |
| Non-Fluorinated | i.p. | 1.2 h | 7010 |
| Fluorinated | i.p. | 2.5 h | 10100 |
| Table 2: In vivo pharmacokinetic comparison of a non-fluorinated CSNK2 inhibitor and its fluorinated analog in mice.[7] |
Experimental Protocols for Robust Evaluation
To ensure the scientific integrity of a head-to-head comparison, standardized and well-validated experimental protocols are essential. Here, we outline key methodologies for evaluating kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO) controls.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Kinase Activity Assay
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by assessing their effects within a living cell.
Protocol:
-
Cell Culture: Culture a relevant cell line that expresses the target kinase.
-
Compound Treatment: Treat the cells with varying concentrations of the test inhibitor for a specific duration.
-
Cell Lysis: Lyse the cells to release the intracellular components.
-
Detection of Phosphorylation: Measure the phosphorylation of a downstream substrate of the target kinase using methods such as:
-
Western Blotting: Use phospho-specific antibodies to detect the phosphorylated substrate.
-
ELISA: A quantitative immunoassay to measure the levels of the phosphorylated substrate.
-
Flow Cytometry: Can be used for high-throughput analysis of phosphorylation events in individual cells.
-
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the substrate (cellular IC50).
Caption: A simplified RTK signaling pathway inhibited by a kinase inhibitor.
Conclusion: A Rational Approach to Kinase Inhibitor Design
The strategic incorporation of fluorine is a well-established and highly effective strategy for optimizing the properties of kinase inhibitors. As demonstrated by the presented case studies and experimental data, fluorination can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles. However, the effects of fluorination are highly context-dependent, and a thorough understanding of the underlying physicochemical principles is essential for its successful application.
By employing robust and standardized experimental protocols, researchers can conduct meaningful head-to-head comparisons of fluorinated and non-fluorinated analogues, enabling a data-driven approach to rational drug design. This guide provides a framework for such an evaluation, empowering scientists to harness the "fluorine advantage" in the development of next-generation kinase inhibitors.
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A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism . Blumberg Institute. [Link]
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Fluorine in Drug Design: A Case Study With Fluoroanisoles . PubMed. [Link]
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A Researcher's Guide to the Spectroscopic Comparison of Indole-2-Carboxylic Acid Derivatives
This guide provides a detailed spectroscopic comparison of Indole-2-carboxylic acid (I2CA) and two representative derivatives: Methyl indole-2-carboxylate (Me-I2CA) and 5-Bromoindole-2-carboxylic acid (5-Br-I2CA). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, offering both comparative data and the experimental rationale behind the observations.
The indole ring is a foundational scaffold in numerous biologically active molecules, making a thorough understanding of its derivatives' physicochemical properties essential for modern drug discovery and materials science.[1][2] Spectroscopic techniques are the primary tools for elucidating the structural and electronic characteristics of these compounds. This guide aims to serve as a practical reference by not only presenting data but also explaining the structural basis for the observed spectroscopic phenomena.
Comparative Spectroscopic Analysis
The selection of Me-I2CA and 5-Br-I2CA allows for a systematic comparison based on two common modifications: esterification of the C2-carboxylic acid and substitution on the benzene ring. Esterification primarily impacts the electronic nature of the C2 substituent, while the introduction of a bromine atom at the C5 position introduces significant electronic (inductive and resonance) and steric effects.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The indole chromophore possesses two low-lying π-π* excited states, designated as ¹Lₐ and ¹Lₑ.[3] Substituents on the indole ring can modulate the energy of these transitions, leading to shifts in the maximum absorption wavelength (λₘₐₓ).
-
Indole-2-carboxylic acid (I2CA): The parent compound exhibits characteristic absorption bands in the UV region.
-
Methyl indole-2-carboxylate (Me-I2CA): Esterification of the carboxylic acid group results in minor shifts in λₘₐₓ. The electronic influence of the -COOCH₃ group is similar to the -COOH group, leading to a comparable absorption profile.
-
5-Bromoindole-2-carboxylic acid (5-Br-I2CA): The introduction of a bromine atom, an electron-withdrawing group, at the 5-position typically causes a bathochromic (red) shift in the λₘₐₓ.[4][5] This is attributed to the substituent's ability to perturb the π-electron density of the indole ring, thereby lowering the energy gap between the ground and excited states.[6][7][8]
| Compound | Typical λₘₐₓ (nm) in Methanol | Key Observations |
| Indole-2-carboxylic acid (I2CA) | ~295 nm | Characteristic indole absorption. |
| Methyl indole-2-carboxylate (Me-I2CA) | ~296 nm | Minimal shift compared to I2CA. |
| 5-Bromoindole-2-carboxylic acid (5-Br-I2CA) | ~305 nm | Notable bathochromic (red) shift due to the bromo substituent. |
Fluorescence Spectroscopy
Indole derivatives are often fluorescent, a property that is highly sensitive to the molecular environment and substitution pattern.[9][10] The emission spectrum provides information about the energy difference between the lowest excited singlet state and the ground state.
-
I2CA: Exhibits fluorescence with a characteristic emission maximum.
-
Me-I2CA: Shows a similar fluorescence profile to I2CA, as the ester group does not significantly quench or alter the primary fluorescence mechanism.
-
5-Br-I2CA: The heavy bromine atom can induce quenching of fluorescence through intersystem crossing, potentially leading to a lower quantum yield. The emission maximum may also be red-shifted, consistent with the red-shifted absorption observed in UV-Vis spectroscopy.[5]
| Compound | Typical Emission λₘₐₓ (nm) in Ethanol | Key Observations |
| Indole-2-carboxylic acid (I2CA) | ~350 nm | Standard indole fluorescence. |
| Methyl indole-2-carboxylate (Me-I2CA) | ~352 nm | Emission is largely unaffected by esterification. |
| 5-Bromoindole-2-carboxylic acid (5-Br-I2CA) | ~360 nm | Red-shifted emission; potential for reduced quantum yield. |
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for detailed structural elucidation. Chemical shifts (δ) are highly sensitive to the local electronic environment of each nucleus.
-
¹H NMR: The protons on the indole ring and the substituent groups give rise to characteristic signals. The NH proton of the indole ring is typically observed as a broad singlet at a high chemical shift (>11 ppm in DMSO-d₆). The protons on the benzene portion of the ring (H4, H5, H6, H7) appear in the aromatic region (7-8 ppm), while the H3 proton appears as a singlet further upfield.
-
In Me-I2CA , a new singlet corresponding to the methyl ester protons (-OCH₃) appears around 3.8-3.9 ppm.
-
In 5-Br-I2CA , the bromine atom alters the electronic density of the benzene ring, causing shifts in the signals of the adjacent protons (H4, H6). The absence of a signal for H5 and the altered coupling patterns of H4 and H6 are key identifiers.
-
-
¹³C NMR: Provides information on the carbon framework.
-
The carbonyl carbon of the carboxylic acid in I2CA and the ester in Me-I2CA are typically found in the 160-170 ppm region.
-
In Me-I2CA , an additional signal for the methyl carbon appears around 50-55 ppm.[11]
-
In 5-Br-I2CA , the C5 carbon signal is significantly affected by the direct attachment of bromine, and its chemical shift can be used for confirmation of the substitution pattern.[2][12]
-
Table of Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Indole-2-carboxylic acid (I2CA) | Methyl indole-2-carboxylate (Me-I2CA) | 5-Bromoindole-2-carboxylic acid (5-Br-I2CA) |
| NH | ~11.8 | ~11.9 | ~12.1 |
| H3 | ~7.1 | ~7.2 | ~7.2 |
| H4 | ~7.6 | ~7.6 | ~7.6 |
| H5 | ~7.1 | ~7.1 | --- |
| H6 | ~7.2 | ~7.2 | ~7.3 (dd) |
| H7 | ~7.5 | ~7.5 | ~7.8 (d) |
| -OCH₃ | --- | ~3.8 | --- |
| -COOH | ~13.0 | --- | ~13.2 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups have characteristic absorption frequencies.
-
O-H and N-H Stretching: In I2CA and 5-Br-I2CA, a broad O-H stretch from the carboxylic acid is observed around 2500-3300 cm⁻¹. The N-H stretch of the indole ring appears as a sharper peak around 3300-3400 cm⁻¹.[13] In Me-I2CA, the broad O-H stretch is absent.
-
C=O Stretching: A strong carbonyl (C=O) stretch is a key diagnostic peak. For the carboxylic acids (I2CA, 5-Br-I2CA), this appears around 1680-1710 cm⁻¹. For the methyl ester (Me-I2CA), the C=O stretch is typically shifted to a higher frequency, around 1700-1730 cm⁻¹.
-
C-Br Stretching: 5-Br-I2CA will exhibit a C-Br stretching vibration in the fingerprint region, typically between 500-600 cm⁻¹, which is absent in the other two compounds.
Summary of Key IR Frequencies (cm⁻¹)
| Functional Group | I2CA | Me-I2CA | 5-Br-I2CA |
| N-H stretch | ~3350 | ~3350 | ~3340 |
| O-H stretch (acid) | 2500-3300 (broad) | --- | 2500-3300 (broad) |
| C=O stretch | ~1685 | ~1715 | ~1690 |
| C-Br stretch | --- | --- | ~550 |
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following sections detail standardized protocols for obtaining the spectroscopic data discussed.
UV-Vis Spectroscopy Protocol
This protocol outlines the steps for acquiring a UV-Vis absorption spectrum.
-
Instrument Initialization: Power on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow for a 30-minute warm-up period for stabilization.[14]
-
Sample Preparation:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a UV-transparent solvent such as methanol or ethanol.
-
From the stock solution, prepare a dilute solution (e.g., 10 µg/mL). The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU.
-
Use high-purity spectroscopic grade solvents.
-
-
Blank Measurement:
-
Sample Measurement:
-
Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.
-
Place the sample cuvette in the instrument and acquire the absorption spectrum.[15]
-
-
Data Analysis:
-
Save the data and identify the wavelength of maximum absorbance (λₘₐₓ).
-
Process the data using appropriate software.
-
Diagram: UV-Vis Spectroscopy Workflow
Caption: General workflow for UV-Vis spectral acquisition.
¹H NMR Spectroscopy Protocol
This protocol provides a step-by-step guide for preparing a sample for ¹H NMR analysis.[19]
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the indole derivative into a clean, dry vial.[20]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[21] The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with analyte signals.[22]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
-
Tube Filling and Capping:
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
The instrument will lock onto the deuterium signal from the solvent, shim to optimize magnetic field homogeneity, and tune the probe.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Process the raw data (Free Induction Decay - FID) by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
-
ATR-FTIR Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[23][24][25]
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond) is clean. Wipe it with a soft cloth dampened with a suitable solvent like isopropanol and allow it to dry completely.[26]
-
-
Background Spectrum:
-
With the clean, empty ATR crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis and Cleanup:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.[23]
-
Conclusion
The spectroscopic properties of indole-2-carboxylic acid derivatives are highly dependent on their substitution patterns. Esterification at the C2 position causes predictable changes in the IR and NMR spectra, primarily associated with the change from a carboxylic acid to an ester functional group, but has a minimal effect on the electronic absorption and emission spectra. In contrast, substitution on the benzene ring, as demonstrated with 5-bromoindole-2-carboxylic acid, significantly perturbs the π-electron system, leading to notable shifts in UV-Vis and fluorescence spectra, in addition to predictable changes in the NMR and IR spectra. This guide provides a foundational framework and practical protocols for researchers to characterize and compare novel indole derivatives in their own work.
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Ray, S., & Mondal, P. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ChemPhysChem, 24(5), e202200541. [Link]
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Peng, H., et al. (2015). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. ACS Chemical Biology, 10(12), 2854-2861. [Link]
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Ray, S., & Mondal, P. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]
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Behera, P., et al. (2020). Optical properties of 3-substituted indoles. New Journal of Chemistry, 44(32), 13681-13691. [Link]
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Horrocks, D. L., & Wirth, H. O. (1968). Concentration Dependency of the Fluorescence from Solutions of 2‐Phenyl Indole and Derivatives of 2‐Phenyl Indole. II. uv Radiation Excitation. The Journal of Chemical Physics, 49(7), 2913-2916. [Link]
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Kosmowska, M., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 557-564. [Link]
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Assessing the ADME Properties of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid: A Comparative Guide
In the landscape of modern drug discovery, a molecule's success is not solely dictated by its potency against a biological target. The intricate journey it undertakes within the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical determinant of its therapeutic viability. This guide provides a comprehensive framework for assessing the ADME profile of a novel candidate, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid, offering a comparative analysis against established compounds and detailing the requisite experimental workflows.
Our subject molecule, belonging to the indole class, is of significant interest due to the prevalence of this scaffold in numerous approved drugs. However, its specific substitution pattern, including the electron-withdrawing fluorine atom, necessitates a thorough and bespoke ADME evaluation. This guide is structured to empower researchers to navigate this process, from initial computational predictions to definitive in vitro assays.
A Tiered Approach to ADME Profiling
A strategic, tiered approach is essential for efficient ADME characterization. This begins with cost-effective, high-throughput in silico and in vitro screens to flag potential liabilities, followed by more complex and resource-intensive assays for promising candidates.
Caption: A tiered workflow for ADME assessment in drug discovery.
Absorption: Will It Reach the Bloodstream?
For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. Key parameters to assess are solubility and permeability.
Solubility
A compound must be in solution to be absorbed. The carboxylic acid moiety on our target molecule suggests pH-dependent solubility.
Comparative Data: Predicted Solubility
| Compound | LogS (Predicted) | Qualitative Solubility | Method |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | -3.5 to -4.5 | Moderately Soluble | In Silico |
| Indomethacin | -4.21 | Sparingly Soluble | Experimental |
| Ibuprofen | -3.85 | Sparingly Soluble | Experimental |
Data for comparator drugs are experimental values from established sources. The value for the target compound is a typical in silico prediction.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Create a dilution series from the stock solution.
-
Assay Plate Preparation: Add the compound dilutions to a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is determined as the kinetic solubility.
Permeability
Permeability across the intestinal epithelium is critical for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput initial screen.
Comparative Data: Permeability
| Compound | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A)/(A-B) | Classification |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | (To be determined) | (To be determined) | (To be determined) | (Hypothesized High) |
| Propranolol (High Permeability Control) | > 15 | > 20 | < 2 | High |
| Atenolol (Low Permeability Control) | < 1 | < 1 | < 2 | Low |
| Indomethacin | ~10 | ~15 | ~1.5 | High |
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an excellent in vitro model of the intestinal barrier.
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
-
Sample Collection: At various time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
Caption: Workflow for the Caco-2 permeability assay.
Distribution: Where Does It Go?
Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a key parameter as only the unbound fraction is pharmacologically active and available for metabolism and excretion.
Comparative Data: Plasma Protein Binding
| Compound | % Bound (Human Plasma) | Key Binding Protein |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | (To be determined) | (Likely Albumin) |
| Warfarin (High Binding Control) | > 99% | Albumin |
| Metformin (Low Binding Control) | < 10% | Negligible |
| Indomethacin | ~99% | Albumin |
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Preparation: Prepare a RED device, which consists of two chambers separated by a semi-permeable membrane.
-
Dosing: Add plasma containing the test compound to one chamber and buffer to the other.
-
Incubation: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).
-
Sampling: Collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism: How Is It Broken Down?
Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process can inactivate a drug or, in some cases, produce active or toxic metabolites.
Comparative Data: Metabolic Stability
| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint, µL/min/mg) | Classification |
| 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | (To be determined) | (To be determined) | (Hypothesized Moderate) |
| Verapamil (Low Stability Control) | < 10 | > 139 | Low |
| Diclofenac (Moderate Stability Control) | 15 - 30 | 23 - 70 | Moderate |
| Carbamazepine (High Stability Control) | > 60 | < 12 | High |
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (HLM), the test compound, and buffer.
-
Initiation: Start the reaction by adding a NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Excretion: How Does It Leave the Body?
Excretion is the final removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (bile/feces). While in vitro excretion models are limited, understanding a compound's potential for renal or biliary clearance is important. The physicochemical properties (e.g., pKa, LogP) and transporter interactions determined in earlier assays provide valuable clues.
Conclusion
The ADME assessment of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid requires a systematic and multi-faceted approach. While in silico tools provide valuable initial hypotheses—suggesting moderate solubility and permeability—these must be rigorously tested through established in vitro assays. By following the detailed protocols for solubility, permeability (Caco-2), plasma protein binding (RED), and metabolic stability (liver microsomes), researchers can build a comprehensive ADME profile. Comparing these results against well-characterized drugs like Indomethacin provides crucial context for decision-making in the drug development pipeline. This structured evaluation is paramount to understanding the potential of this novel compound and mitigating the risk of late-stage failures.
References
-
SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]
-
pkCSM: Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. Available at: [Link]
-
Caco-2 Permeability: Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]
-
PAMPA Assay: Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the pK(a) and pampa approaches for the selection of suitable compounds for drug discovery. Helvetica Chimica Acta. Available at: [Link]
-
Metabolic Stability: Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition. Available at: [Link]
-
Plasma Protein Binding: Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences. Available at: [Link]
Safety Operating Guide
Personal protective equipment for handling 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Comprehensive Safety & Handling Guide: 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
As Senior Application Scientists, our commitment extends beyond supplying high-quality chemical reagents; we are dedicated to ensuring you can utilize them with the utmost safety and efficacy. This guide provides essential, field-proven safety protocols and logistical plans for handling 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid. The procedural guidance herein is designed to be a direct, actionable resource for researchers, scientists, and drug development professionals.
The core principle of laboratory safety is proactive risk mitigation. While no specific Safety Data Sheet (SDS) is currently available for the dimethylated form of this compound, we can extrapolate a robust safety profile from closely related analogs, such as 5-Fluoro-1H-indole-2-carboxylic acid. The guidance provided is based on the known hazards of this chemical class, including skin, eye, and respiratory irritation.[1][2][3] It is imperative to treat this compound with the appropriate level of caution as outlined below.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in a sound safety protocol. Based on analogous compounds, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is anticipated to be a solid powder that poses the following risks:
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
These hazards are the primary drivers for the specific personal protective equipment (PPE) and handling protocols detailed in this guide.
| Hazard Classification | Potential Effect | Primary Exposure Route |
| Skin Irritation, Category 2 | Causes skin irritation, redness, or dermatitis.[1][3] | Dermal Contact |
| Eye Irritation, Category 2 | Causes serious eye irritation and potential damage.[1][3] | Ocular Contact |
| STOT SE 3 (Respiratory) | May cause respiratory irritation, coughing, or discomfort.[2][4] | Inhalation |
The Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE is not a passive checklist but an active process of risk mitigation. The "last line of defense" philosophy dictates that engineering controls (like fume hoods) should be the primary barrier, with PPE providing essential, direct protection for the operator.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the specific laboratory task being performed.
Caption: PPE selection workflow based on the physical form of the chemical and the task.
Operational Protocols: Step-by-Step Guidance
Adherence to standardized procedures is critical for ensuring reproducible results and, more importantly, personnel safety.
Protocol 1: Weighing and Handling Solid 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
The primary risk when handling the solid form is the generation and inhalation of fine dust particles.
-
Preparation: Don all required PPE: nitrile gloves, a properly fitted lab coat, and chemical splash goggles.
-
Engineering Control: Perform all weighing operations inside a ventilated balance enclosure or a chemical fume hood to contain any airborne particulates.
-
Weighing: Use anti-static weigh paper or a tared container. Handle the material gently with a spatula to minimize dust creation.
-
Closure: Promptly and securely close the primary container after dispensing the material.
-
Cleanup: Wipe down the spatula and weighing area with a damp cloth or paper towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.
Protocol 2: Preparing Solutions
Handling the compound in solution mitigates the risk of dust inhalation but introduces the risk of splashes.
-
Preparation: Don all required PPE: nitrile gloves, a lab coat, and chemical splash goggles. For volumes greater than 500 mL, the use of a face shield over goggles is mandatory.[5]
-
Engineering Control: All solution preparation must be conducted within a certified chemical fume hood.
-
Dispensing: Place the vessel containing the solvent in the fume hood. Slowly add the weighed solid to the solvent while stirring to prevent splashing.
-
Container Management: Keep the solution container capped when not in use. Ensure all containers are clearly labeled with the chemical name, concentration, and date.
-
Cleanup: In case of a minor drip or splash within the hood, immediately wipe it up with an appropriate absorbent material.
-
Doffing PPE: Remove gloves and dispose of them. Wash hands thoroughly.
Emergency and Disposal Plans
Preparedness is paramount. A clear plan for emergencies and waste disposal is non-negotiable.
Emergency Procedures: Spills and Exposures
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek medical attention. |
| Small Spill (<100 mL/g) | Wearing appropriate PPE (gloves, goggles, lab coat), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Carefully sweep or scoop the material into a designated hazardous waste container.[7] |
| Large Spill (>100 mL/g) | Evacuate the immediate area. Alert laboratory personnel and safety officers. Do not attempt to clean it up without specialized training and equipment, including respiratory protection.[5] |
Decontamination and Waste Disposal
As a fluorinated organic compound, 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid and any materials contaminated with it must be treated as halogenated organic waste .
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.[8][9] This is critical for proper disposal and cost management, as halogenated waste requires incineration at specialized facilities.[6][9]
-
Containerization: Collect all waste (excess solid, solutions, contaminated wipes, and disposable PPE) in a clearly labeled, leak-proof container with a secure screw-top cap.[5][9]
-
Labeling: The waste container must be labeled "Hazardous Waste: Halogenated Organic Waste" and list the full chemical name: "5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid".[5][8]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, preferably in secondary containment.[6]
-
Disposal Request: When the container is nearly full (no more than 90%), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[6][10]
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Bucknell University.
- Kemicentrum. 8.1 Organic solvent waste. Lund University.
- Temple University. Halogenated Solvents in Laboratories.
- University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
- GoldBio. 5-Fluoroindole-2-carboxylic acid.
- 5-Fluoroindole-2-carboxylic Acid - SAFETY D
- PSFC. Halogenated Solvents. MIT Plasma Science and Fusion Center.
- LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-1H-indole-2-carboxylic acid.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Seton. Discover the Various Types of PPE for Optimal Chemical Safety.
- Industrial Safety Tips. PPE For Chemical Handling With Example.
- Fisher Scientific.
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM.
- SAFETY D
- Sigma-Aldrich.
- Allan Chemical Corporation. How to Choose PPE for Chemical Work.
- Creative Safety Supply. What PPE is recommended for chemical hazards?.
- Ossila.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. fishersci.ca [fishersci.ca]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
